1-(2-Furoyl)piperazine Hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
furan-2-yl(piperazin-1-yl)methanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2.ClH/c12-9(8-2-1-7-13-8)11-5-3-10-4-6-11;/h1-2,7,10H,3-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMFUHCXDFVDINI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)C2=CC=CO2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20484843 | |
| Record name | 1-(2-Furoyl)piperazine Hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20484843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60548-09-6 | |
| Record name | Methanone, 2-furanyl-1-piperazinyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60548-09-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-Furoyl)piperazine Hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20484843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2-Furoyl)piperazine Hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 1-(2-Furoyl)piperazine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties of 1-(2-Furoyl)piperazine Hydrochloride (CAS No: 60548-09-6), a significant intermediate in the synthesis of various pharmaceuticals.[1][2][3] This document details its physicochemical characteristics, spectral data, and relevant experimental protocols, and explores its role in biological pathways.
Core Chemical and Physical Properties
This compound is a dual heterocyclic compound, integrating a furan ring with a piperazine core, presented as a hydrochloride salt.[1][2] This salt form enhances its stability and handling properties, making it a preferred precursor in complex chemical syntheses.[1][2]
| Property | Value | Source |
| CAS Number | 60548-09-6 | [1] |
| Molecular Formula | C₉H₁₃ClN₂O₂ | PubChem |
| Molecular Weight | 216.67 g/mol | PubChem |
| Appearance | White to light yellow or light orange crystalline powder | TCI |
| Melting Point | 204.0 to 209.0 °C | TCI |
| Purity | >98.0% (HPLC) | TCI |
| Solubility | Freely soluble in water and ethylene glycol; insoluble in diethyl ether. | [4] |
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of pure this compound involves the reaction of 2-furoyl chloride with piperazine or piperazine hexahydrate. The resulting crude 1-(2-furoyl)piperazine is then extracted and purified.[5]
Materials:
-
2-Furoyl chloride
-
Piperazine hexahydrate
-
Inert organic solvent (e.g., Chloroform)
-
Hydrochloric acid (gas)
-
10% Sodium Hydroxide solution
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve piperazine hexahydrate in water and acidify to a pH of 4.5 using 6N HCl.[6]
-
Add 2-furoyl chloride and a 10% NaOH solution concurrently, maintaining the pH at 4.5.[6]
-
After one hour, make the solution basic (pH 8.5) with NaOH solution.[6]
-
Continuously extract the reaction mixture with chloroform for 36 hours.[6]
-
Dry the chloroform extract over MgSO₄ and filter.[6]
-
To precipitate the hydrochloride salt, pass dry HCl gas through the dried chloroform extract until the pH reaches 6-7.[5]
-
Collect the resulting precipitate, which is pure this compound.
Analytical Methods
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
-
Column: Octadecylsilane (C18), 250 x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A mixture of acetonitrile and a phosphate buffer (pH 2). The exact ratio should be optimized for best separation.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 239 nm.
-
Sample Preparation: Dissolve a known quantity of this compound in the mobile phase to achieve a concentration of approximately 100 mg/L.
-
Injection Volume: 10 µL.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
-
¹H NMR:
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).
-
Expected Chemical Shifts (δ): The protons on the piperazine ring typically appear as broad singlets or multiplets in the range of 2.5-3.9 ppm.[7] The furan ring protons will be observed in the aromatic region.
-
-
¹³C NMR:
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).
-
Expected Chemical Shifts (δ): The carbonyl carbon (C=O) is expected around 168 ppm. The piperazine ring carbons typically resonate between 40-55 ppm. The furan ring carbons will appear in the aromatic region (approx. 110-155 ppm).[1]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
-
Sample Preparation: KBr pellet method.
-
Expected Absorption Bands:
-
N-H stretch (of the protonated amine): Broad absorption in the region of 2400-2800 cm⁻¹.
-
C=O stretch (amide): Strong absorption around 1630-1680 cm⁻¹.
-
C-N stretch (piperazine): Bands in the 1000-1200 cm⁻¹ region.
-
Furan ring vibrations: Characteristic absorptions for the C-O-C stretch and C=C stretch of the furan ring.
-
Biological Significance and Signaling Pathways
1-(2-Furoyl)piperazine serves as a crucial building block in the synthesis of compounds targeting various biological pathways. Notably, it is a known inhibitor of tyrosinase and R67 dihydrofolate reductase.[3][8]
Inhibition of Melanin Synthesis via Tyrosinase
Tyrosinase is the rate-limiting enzyme in the biosynthesis of melanin. By inhibiting this enzyme, derivatives of 1-(2-Furoyl)piperazine can modulate pigment production.
Caption: Inhibition of the melanin synthesis pathway by a 1-(2-Furoyl)piperazine derivative.
Inhibition of Folate Metabolism via R67 Dihydrofolate Reductase
R67 dihydrofolate reductase (DHFR) is an enzyme essential for the regeneration of tetrahydrofolate, a vital cofactor in the synthesis of nucleotides and certain amino acids. Inhibition of DHFR disrupts DNA synthesis and cell proliferation, making it a target for antimicrobial and anticancer therapies.
Caption: Inhibition of the folate metabolism pathway by a 1-(2-Furoyl)piperazine derivative.
Conclusion
This compound is a versatile and valuable building block in medicinal chemistry and organic synthesis.[1] Its well-defined chemical properties and reactivity make it a key intermediate in the development of novel therapeutic agents. This guide provides essential technical information to support researchers and professionals in the effective utilization of this compound in their drug discovery and development endeavors.
References
- 1. revroum.lew.ro [revroum.lew.ro]
- 2. nbinno.com [nbinno.com]
- 3. 1-(2-Furoyl)piperazine | 40172-95-0 | IF36870 | Biosynth [biosynth.com]
- 4. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 5. DD153371A1 - PROCESS FOR PREPARING PURE 1- (2-FUROYL) PIPERAZINE HYDROCHLORIDE - Google Patents [patents.google.com]
- 6. prepchem.com [prepchem.com]
- 7. researchgate.net [researchgate.net]
- 8. 1-(2-Furoyl)piperazine | 40172-95-0 [chemicalbook.com]
An In-depth Technical Guide to the Synthesis and Characterization of 1-(2-Furoyl)piperazine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of 1-(2-Furoyl)piperazine Hydrochloride, a versatile building block in medicinal chemistry. This document details experimental protocols, summarizes key analytical data, and illustrates the relevant biological pathway, offering valuable insights for researchers and professionals in drug discovery and development.
Introduction
This compound is a heterocyclic compound incorporating a furan ring and a piperazine moiety.[1] Its hydrochloride salt form enhances stability and solubility, making it a valuable intermediate in the synthesis of a wide range of biologically active molecules.[1] Piperazine derivatives are known to exhibit a broad spectrum of pharmacological activities, including antimicrobial, anticancer, and central nervous system effects.[2][3][4][5][6] Specifically, 1-(2-Furoyl)piperazine has been identified as an intermediate for pharmaceuticals targeting neurological conditions and cancer, and as a potent inhibitor of tyrosinase, a key enzyme in melanin synthesis.[1][7]
Synthesis of this compound
The synthesis of this compound can be achieved through a two-step process: the synthesis of the free base, 1-(2-Furoyl)piperazine, followed by its conversion to the hydrochloride salt.
Synthesis of 1-(2-Furoyl)piperazine (Free Base)
Two primary methods for the synthesis of the free base are the reaction of piperazine with either 2-furoyl chloride or 2-furoyl anhydride.[8][9] A detailed experimental protocol for the reaction with 2-furoyl chloride is provided below.
Experimental Protocol:
-
Materials: Piperazine hexahydrate, 2-Furoyl chloride, 6N Hydrochloric acid, 10% Sodium hydroxide solution, Chloroform, Anhydrous magnesium sulfate.
-
Procedure:
-
Dissolve piperazine hexahydrate (194 g, 1 mole) in 250 ml of water.
-
Acidify the solution to a pH of 4.5 using 6N HCl.[10]
-
Add 2-furoyl chloride (130.5 g, 1 mole) to the solution. Simultaneously, add 10% NaOH solution at a rate that maintains the pH at 4.5.[10]
-
After one hour, make the solution basic (pH 8.5) with 10% NaOH solution.[10]
-
Continuously extract the reaction mixture with chloroform for 36 hours.[10]
-
Dry the chloroform extract over anhydrous MgSO4 and filter.[10]
-
Remove the solvent under reduced pressure. The crude product can be purified by distillation.
-
Synthesis of this compound
The hydrochloride salt is prepared by treating the free base with hydrochloric acid. A specific method for obtaining the pure hydrochloride salt involves precipitation with HCl gas.[8]
Experimental Protocol:
-
Materials: Crude 1-(2-Furoyl)piperazine, Chloroform (or another inert organic solvent), Hydrogen chloride gas.
-
Procedure:
-
Dissolve the crude 1-(2-Furoyl)piperazine in an inert organic solvent such as chloroform.
-
Pass dry hydrogen chloride gas through the solution until the pH reaches a value between 7 and 6.[8]
-
The pure this compound will precipitate out of the solution.[8]
-
Collect the precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Synthesis Workflow Diagram:
References
- 1. researchgate.net [researchgate.net]
- 2. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1-(2-FLUOROPHENYL)PIPERAZINE HYDROCHLORIDE(1011-16-1) 1H NMR [m.chemicalbook.com]
- 4. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 5. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]
- 6. mjcce.org.mk [mjcce.org.mk]
- 7. This compound | C9H13ClN2O2 | CID 12289910 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. DD153371A1 - PROCESS FOR PREPARING PURE 1- (2-FUROYL) PIPERAZINE HYDROCHLORIDE - Google Patents [patents.google.com]
- 9. nbinno.com [nbinno.com]
- 10. prepchem.com [prepchem.com]
1-(2-Furoyl)piperazine Hydrochloride: Unraveling the Mechanism of Action
A comprehensive review of the available scientific literature reveals that 1-(2-Furoyl)piperazine Hydrochloride primarily serves as a versatile chemical intermediate in the synthesis of a wide array of pharmacologically active molecules. While its role as a foundational scaffold is well-documented, a detailed, experimentally validated mechanism of action for the compound itself is not established in peer-reviewed scientific publications.
Despite its widespread use in medicinal chemistry, in-depth studies elucidating the specific biological targets, binding affinities, and downstream signaling pathways of this compound are conspicuously absent from the public domain. The preponderance of research focuses on the biological activities of the more complex molecules synthesized from this piperazine derivative.
Putative Biological Activity: An Unsubstantiated Claim
A singular, recurring assertion from a commercial supplier suggests that 1-(2-Furoyl)piperazine is a potent inhibitor of tyrosinase, a key enzyme in melanin biosynthesis. The same source also implicates the compound as an inhibitor of amine oxidase and dopa oxidase. However, these claims are not substantiated by any publicly available primary scientific literature. Exhaustive searches for peer-reviewed articles or patents containing quantitative data (e.g., IC50, Ki values), detailed experimental protocols, or mechanistic studies to support these claims have been unfruitful.
Role as a Synthetic Precursor
The principal utility of this compound lies in its function as a building block for a diverse range of therapeutic agents. Its structural features, namely the furoyl group and the piperazine ring, provide a reactive framework for the synthesis of compounds targeting various physiological systems.
Applications in Drug Development:
-
Central Nervous System (CNS) Agents: The piperazine moiety is a common feature in many CNS-active drugs. 1-(2-Furoyl)piperazine has been utilized as a starting material for the development of novel antipsychotic and antidepressant candidates.
-
Cardiovascular Therapeutics: It has served as a precursor for the synthesis of compounds with potential applications in cardiovascular diseases, including antihypertensive agents.
-
Enzyme Inhibitors: The furoyl-piperazine scaffold has been incorporated into the design of various enzyme inhibitors. For instance, it has been used in the fragment-based design of inhibitors for R67 dihydrofolate reductase. Furthermore, derivatives have been synthesized and evaluated for their potential to inhibit butyrylcholinesterase, an enzyme implicated in Alzheimer's disease, and as antibacterial agents.
Logical Relationship of Synthetic Utility
The value of this compound in drug discovery and development can be visualized as a starting point from which a multitude of diverse molecular entities are generated.
Conclusion
Unveiling the Biological Profile of 1-(2-Furoyl)piperazine Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(2-Furoyl)piperazine Hydrochloride is a versatile heterocyclic compound that serves as a crucial intermediate in the synthesis of a variety of biologically active molecules. While its primary role is often as a scaffold in medicinal chemistry, emerging evidence suggests intrinsic biological activities of the core molecule itself. This technical guide provides an in-depth exploration of the known biological activities of 1-(2-Furoyl)piperazine and its derivatives, focusing on its role as a tyrosinase inhibitor and a key structural component of α1-adrenoceptor antagonists. This document summarizes available data, details relevant experimental protocols, and visualizes the associated signaling pathways to support further research and development efforts.
Core Biological Activities
1-(2-Furoyl)piperazine has demonstrated noteworthy interactions with key biological targets, positioning it as a molecule of interest for therapeutic development. The primary activities identified in the literature are its inhibitory effect on tyrosinase and its foundational role in the development of potent α1-adrenoceptor antagonists.
Tyrosinase Inhibition
α1-Adrenoceptor Antagonism (as a Structural Moiety)
The 1-(2-Furoyl)piperazine moiety is a cornerstone in the structure of several potent and selective α1-adrenoceptor antagonists, most notably the antihypertensive drug Prazosin.[4] α1-adrenoceptors are G protein-coupled receptors that mediate vasoconstriction in response to catecholamines like norepinephrine. Antagonism of these receptors leads to vasodilation and a subsequent reduction in blood pressure. The furoyl and piperazine components of the molecule are critical for the high-affinity binding to the receptor. While direct binding affinity data (Ki) for this compound at α1-adrenoceptors is not published, numerous derivatives incorporating this structure exhibit high affinity, with Ki values often in the nanomolar to sub-nanomolar range for different α1-adrenoceptor subtypes.[4]
Quantitative Biological Data (Derivatives)
Direct quantitative biological data for this compound remains elusive in published literature. However, data for its derivatives highlight the significant contribution of this chemical scaffold to biological activity.
| Derivative Class | Target | Assay Type | Value | Reference |
| Tosyl Piperazine-Dithiocarbamates | Tyrosinase | Inhibition Assay | IC50: 6.88 - 34.8 µM | [3] |
| Nitrophenylpiperazines | Tyrosinase | Inhibition Assay | IC50: ~72 µM | [2] |
| Quinazoline Derivatives (e.g., Prazosin) | α1-Adrenoceptors | Binding Assay | pKi: 8.6 (for α1A) | [4] |
Signaling Pathways
The biological effects of 1-(2-Furoyl)piperazine and its derivatives are mediated through specific signaling cascades. Understanding these pathways is crucial for elucidating their mechanism of action and predicting potential therapeutic effects and side effects.
Melanin Synthesis and Tyrosinase Inhibition Pathway
1-(2-Furoyl)piperazine directly interferes with the initial steps of melanogenesis. The pathway diagram below illustrates the enzymatic steps catalyzed by tyrosinase and the point of inhibition.
References
- 1. 1-(2-Furoyl)piperazine | 40172-95-0 | IF36870 | Biosynth [biosynth.com]
- 2. Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bacterial Tyrosinase Inhibition, Hemolytic and Thrombolytic Screening, and In Silico Modeling of Rationally Designed Tosyl Piperazine-Engrafted Dithiocarbamate Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of the pharmacological selectivity profile of alpha 1 adrenoceptor antagonists at prostatic alpha 1 adrenoceptors: binding, functional and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1-(2-Furoyl)piperazine Hydrochloride: Discovery, Synthesis, and Application
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-(2-Furoyl)piperazine Hydrochloride, a key chemical intermediate in the pharmaceutical industry. The document details its discovery and historical significance, outlines detailed experimental protocols for its synthesis, presents its physicochemical properties in a structured format, and illustrates its crucial role in the development of therapeutic agents through logical and signaling pathway diagrams. This guide is intended to be a valuable resource for researchers and professionals involved in medicinal chemistry and drug development.
Introduction
This compound is a heterocyclic compound that has garnered significant attention in medicinal chemistry primarily for its role as a versatile building block in the synthesis of a variety of pharmaceutical agents.[1] Its structure, which incorporates both a furan ring and a piperazine core, provides a unique scaffold for the development of drugs targeting a range of conditions, most notably those affecting the central nervous system and the cardiovascular system.[2] The hydrochloride salt form of 1-(2-furoyl)piperazine enhances its stability and solubility, making it a preferred precursor in many synthetic routes.[1]
Discovery and History
The history of 1-(2-Furoyl)piperazine is intrinsically linked to the development of quinazoline-based alpha-1 adrenergic receptor antagonists. While the exact first synthesis is not extensively documented in readily available literature, its significance as a key intermediate became apparent in the 1970s. A notable early reference appears in a 1977 article in the Journal of Medicinal Chemistry by Althuis and Hess, which discusses the synthesis and metabolic fate of Prazosin, a potent antihypertensive agent.[3][4] This publication underscores the established use of 1-(2-furoyl)piperazine as a crucial component in the synthesis of Prazosin and related compounds.
Initially, research focused on leveraging the 1-(2-furoyl)piperazine moiety to create molecules with high affinity and selectivity for alpha-1 adrenergic receptors.[5] This led to the successful development of drugs like Prazosin, which effectively treats hypertension.[5] Over time, the utility of this intermediate has expanded, with its incorporation into the design of molecules for other therapeutic targets.
Physicochemical Properties
A summary of the available quantitative data for 1-(2-Furoyl)piperazine and its hydrochloride salt is presented below. It is important to note that while some data for the hydrochloride salt is available, more comprehensive experimental data is reported for the free base.
| Property | 1-(2-Furoyl)piperazine | This compound |
| Molecular Formula | C₉H₁₂N₂O₂ | C₉H₁₃ClN₂O₂ |
| Molecular Weight | 180.20 g/mol | 216.66 g/mol [6] |
| CAS Number | 40172-95-0 | 60548-09-6[6] |
| Melting Point | 67-70 °C[3][7] | 204-209 °C |
| Boiling Point | 137-140 °C at 0.1 mmHg | Not available |
| Solubility | Slightly soluble in chloroform and methanol.[8] | Not available |
| pKa | 8.37 (Predicted)[8] | Not available |
| Appearance | White to light yellow solid.[8] | White to almost white crystalline powder. |
Spectral Data: While specific, detailed spectral data (NMR, IR, MS) for this compound is not consistently available in public databases, information for the free base and related compounds provides valuable reference points.
Experimental Protocols
The synthesis of this compound can be achieved through a two-step process involving the acylation of piperazine followed by the formation of the hydrochloride salt.
Synthesis of 1-(2-Furoyl)piperazine (Free Base)
A common method for the synthesis of the free base involves the reaction of piperazine with a 2-furoyl derivative.
Reactants:
-
Piperazine
-
2-Furoyl Chloride or 2-Furoic Anhydride
-
A suitable base (e.g., sodium hydroxide)
-
An organic solvent (e.g., chloroform)
-
Water
Procedure:
-
Dissolve piperazine in water.
-
Cool the solution in an ice bath.
-
Slowly add 2-furoyl chloride and a solution of a base (e.g., sodium hydroxide) concurrently, maintaining a controlled pH.
-
After the addition is complete, allow the reaction to stir for a specified time.
-
Extract the product into an organic solvent such as chloroform.
-
Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate).
-
Remove the solvent under reduced pressure to yield crude 1-(2-furoyl)piperazine.
-
The crude product can be further purified by distillation or recrystallization.
Preparation of this compound
The hydrochloride salt is typically prepared from the free base. A process for preparing the pure hydrochloride salt is described in patent DD153371A1.[9]
Reactants:
-
Crude 1-(2-Furoyl)piperazine
-
An inert organic solvent (e.g., chloroform)
-
Hydrogen chloride (gas or in a suitable solvent like isopropanol)
Procedure:
-
Dissolve the crude 1-(2-furoyl)piperazine in an inert organic solvent like chloroform.
-
Dry the solution.
-
Bubble hydrogen chloride gas through the solution, or add a solution of HCl in a solvent like isopropanol, while carefully monitoring the pH.
-
The pure this compound will precipitate out of the solution as the pH is adjusted.
-
Collect the precipitate by filtration.
-
Wash the precipitate with a small amount of cold solvent.
-
Dry the product under vacuum.
Role in Drug Development and Signaling Pathways
This compound is a pivotal intermediate in the synthesis of several marketed drugs, most notably the antihypertensive medication Prazosin.[5] The furoylpiperazine moiety serves as a crucial pharmacophore that, when combined with other structural elements, imparts high affinity and selectivity for specific biological targets.
Synthesis of Prazosin
The synthesis of Prazosin exemplifies the importance of 1-(2-furoyl)piperazine. The general synthetic workflow is depicted below.
Caption: Synthetic pathway for Prazosin.
Mechanism of Action of Prazosin
Prazosin, synthesized using 1-(2-furoyl)piperazine, functions as a selective alpha-1 adrenergic receptor antagonist.[5][10][11] These receptors are located on vascular smooth muscle, and their stimulation by norepinephrine leads to vasoconstriction and an increase in blood pressure.[10] Prazosin competitively blocks these receptors, leading to vasodilation and a reduction in blood pressure.[12]
The signaling pathway affected by Prazosin is illustrated below.
Caption: Alpha-1 adrenergic receptor signaling pathway.
Conclusion
This compound remains a compound of significant interest in the field of medicinal chemistry. Its historical importance as a key building block for alpha-1 adrenergic antagonists like Prazosin is well-established. The synthetic routes to this intermediate are well-defined, providing a reliable source for its use in drug discovery and development. For researchers and scientists, a thorough understanding of its properties and synthesis is essential for the continued exploration of new therapeutic agents derived from this versatile scaffold. This guide provides a foundational resource to support these endeavors.
References
- 1. nbinno.com [nbinno.com]
- 2. 1-(2-Furoyl)piperazine | 40172-95-0 [chemicalbook.com]
- 3. 1-(2-Furoyl)piperazine 97 40172-95-0 [sigmaaldrich.com]
- 4. 1-(2-Furoyl)piperazine 97 40172-95-0 [sigmaaldrich.com]
- 5. Prazosin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. This compound | C9H13ClN2O2 | CID 12289910 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1-(2-Furoyl)piperazine | 40172-95-0 | IF36870 | Biosynth [biosynth.com]
- 8. 1-(2-Furoyl)piperazine CAS#: 40172-95-0 [m.chemicalbook.com]
- 9. DD153371A1 - PROCESS FOR PREPARING PURE 1- (2-FUROYL) PIPERAZINE HYDROCHLORIDE - Google Patents [patents.google.com]
- 10. litfl.com [litfl.com]
- 11. What is the mechanism of Prazosin Hydrochloride? [synapse.patsnap.com]
- 12. Prazosin - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
potential therapeutic targets of 1-(2-Furoyl)piperazine Hydrochloride
An In-depth Technical Guide on the Potential Therapeutic Targets of 1-(2-Furoyl)piperazine Hydrochloride and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound is a versatile heterocyclic compound primarily utilized as a key structural intermediate in the synthesis of advanced pharmaceutical agents. While the direct therapeutic activity of the parent compound is not extensively documented in peer-reviewed literature, its furoylpiperazine moiety serves as a critical pharmacophore in derivatives targeting a range of significant biological receptors. This technical guide focuses on the established and potential therapeutic targets of these derivatives, with a primary emphasis on their well-characterized antagonism of α1-adrenergic receptors and their role as ligands for 5-HT1A serotonin receptors. The data presented herein is collated from seminal publications in medicinal chemistry, providing a foundational resource for researchers engaged in drug discovery and development.
Introduction to 1-(2-Furoyl)piperazine as a Pharmaceutical Scaffold
1-(2-Furoyl)piperazine, presented as a stable hydrochloride salt, combines a furan ring with a piperazine core, creating a unique chemical scaffold for diverse molecular exploration.[1] Its principal value in medicinal chemistry lies in its role as a foundational building block for synthesizing novel drug candidates with potential therapeutic applications in neurological and cardiovascular diseases.[1] It is notably recognized as a key intermediate and a known impurity in the synthesis of established α1-adrenoceptor antagonists like Prazosin and Terazosin.[2] This association underscores the inherent potential of its structural motifs for interacting with adrenergic receptors.
Primary Therapeutic Target: α1-Adrenergic Receptors
The most potent and well-documented therapeutic application of a 1-(2-furoyl)piperazine derivative is in the competitive antagonism of α1-adrenergic receptors. These receptors are critical in mediating smooth muscle contraction, particularly in blood vessels and the prostate, making them a key target for antihypertensive and benign prostatic hyperplasia (BPH) therapies.[3]
Lead Compound: 4-Amino-2-[4-(2-furoyl)piperazin-1-yl]-6,7-dimethoxyquinoline
A pivotal study on 2,4-diamino-6,7-dimethoxyquinoline derivatives identified compound 14 , which incorporates the 1-(2-furoyl)piperazine moiety, as an exceptionally potent and selective α1-adrenoceptor antagonist.[4] This derivative demonstrated significantly higher potency than the widely used α1-blocker, Prazosin.[4]
Quantitative Pharmacological Data
The pharmacological activity of the lead compound was rigorously quantified through in vitro receptor binding and functional tissue assays.[4]
| Compound | Target | Assay Type | Parameter | Value | Selectivity |
| 4-Amino-2-[4-(2-furoyl)piperazin-1-yl]-6,7-dimethoxyquinoline | α1-Adrenoceptor | Radioligand Binding | Kᵢ | 1.4 x 10⁻¹⁰ M | >10,000-fold vs α2 |
| 4-Amino-2-[4-(2-furoyl)piperazin-1-yl]-6,7-dimethoxyquinoline | α1-Adrenoceptor | Functional (Rabbit Pulmonary Artery) | pA₂ | 9.76 ± 0.26 | Functional antagonism |
| Prazosin (Reference) | α1-Adrenoceptor | Functional (Rabbit Pulmonary Artery) | pA₂ | ~8.46 (Calculated) | - |
Table 1: Quantitative data for the lead α1-adrenoceptor antagonist derivative.[4]
Signaling Pathway
α1-Adrenergic receptors are canonical G-protein coupled receptors (GPCRs) that signal through the Gq/11 family of G-proteins.[5] Antagonism by a 1-(2-furoyl)piperazine derivative, such as compound 14 , blocks the binding of endogenous agonists like norepinephrine, thereby inhibiting this signaling cascade and preventing downstream physiological effects like vasoconstriction.
Secondary Therapeutic Target: 5-HT1A Serotonin Receptors
The arylpiperazine structure, of which 1-(2-furoyl)piperazine is a variant, is a well-established scaffold for designing ligands that target serotonin (5-hydroxytryptamine, 5-HT) receptors.[6] Specifically, these derivatives have been instrumental in developing ligands with high affinity for the 5-HT1A receptor subtype, a key target in the treatment of anxiety and depression.[6]
Role as a 5-HT1A Ligand Scaffold
The combination of the piperazine ring with various terminal moieties is a proven strategy for achieving high affinity and specificity for serotoninergic receptors.[7] The 1-(2-furoyl)piperazine structure provides a valuable starting point for the synthesis of novel 5-HT1A receptor modulators. While specific quantitative data for a furoyl-containing derivative with standout 5-HT1A affinity was not highlighted in the primary literature reviewed, the general principle is firmly established.
Signaling Pathway
The 5-HT1A receptor is a GPCR that couples to inhibitory Gi/o proteins.[1] Activation of this receptor typically leads to the inhibition of adenylyl cyclase, which reduces intracellular cyclic AMP (cAMP) levels and subsequently decreases the activity of Protein Kinase A (PKA). This cascade results in neuronal hyperpolarization and reduced neuronal firing, contributing to the anxiolytic and antidepressant effects of 5-HT1A agonists.[8]
References
- 1. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel technique of pulmonary artery banding by means of radiofrequency ablation: An experimental study in rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]
- 4. 2,4-Diamino-6,7-dimethoxyquinoline derivatives as alpha 1-adrenoceptor antagonists and antihypertensive agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Updates in the function and regulation of α1‐adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The α1-adrenergic receptors: diversity of signaling networks and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The recombinant 5-HT1A receptor: G protein coupling and signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The 5-HT1A Receptor: A Signaling Hub Linked to Emotional Balance - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-depth Technical Guide on 1-(2-Furoyl)piperazine Hydrochloride and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(2-Furoyl)piperazine hydrochloride is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of a wide array of biologically active molecules. Its unique structure, combining a furan ring with a piperazine moiety, provides a scaffold for the development of novel therapeutic agents targeting a range of physiological pathways. This technical guide provides a comprehensive review of the synthesis, biological activities, and mechanistic insights into 1-(2-Furoyl)piperazine and its derivatives, with a focus on their potential as alpha-1 adrenoceptor antagonists and antiplatelet agents.
Synthesis of this compound and Its Derivatives
The synthesis of 1-(2-Furoyl)piperazine and its subsequent derivatization are key steps in the development of novel drug candidates.
General Synthesis of 1-(2-Furoyl)piperazine
A common method for the synthesis of 1-(2-Furoyl)piperazine involves the acylation of piperazine with a 2-furoyl derivative.
-
Materials: Piperazine, 2-furoyl chloride, sodium hydroxide, chloroform, magnesium sulfate.
-
Procedure:
-
A solution of piperazine in water is prepared.
-
2-Furoyl chloride is added dropwise to the piperazine solution while maintaining a basic pH with the addition of a sodium hydroxide solution.
-
The reaction mixture is stirred at room temperature to allow for the acylation to complete.
-
The product is then extracted from the aqueous phase using an organic solvent such as chloroform.
-
The organic layer is dried over anhydrous magnesium sulfate and the solvent is removed under reduced pressure to yield crude 1-(2-Furoyl)piperazine.
-
The crude product can be further purified by recrystallization or chromatography.
-
Synthesis of this compound
The hydrochloride salt is often prepared to improve the compound's stability and handling properties.
-
Materials: 1-(2-Furoyl)piperazine, hydrochloric acid (gas or solution in an inert solvent), chloroform.
-
Procedure:
-
Crude 1-(2-Furoyl)piperazine is dissolved in an inert organic solvent like chloroform.
-
Dry hydrogen chloride gas is bubbled through the solution, or a solution of HCl in an inert solvent is added, until the pH of the mixture is between 6 and 7.[1]
-
The precipitated this compound is collected by filtration, washed with a cold solvent, and dried.[1]
-
Synthesis of Biologically Active Derivatives
The 1-(2-furoyl)piperazine scaffold can be further modified to synthesize derivatives with specific biological activities. For instance, derivatives have been synthesized as alpha-1 adrenoceptor antagonists and antiplatelet agents.
Biological Activities and Quantitative Data
Derivatives of 1-(2-Furoyl)piperazine have demonstrated significant potential in modulating key physiological pathways, particularly as alpha-1 adrenoceptor antagonists and antiplatelet agents.
Alpha-1 Adrenoceptor Antagonism
A derivative of 1-(2-furoyl)piperazine has shown high affinity and selectivity for alpha-1 adrenoceptors, suggesting its potential use in conditions like hypertension and benign prostatic hyperplasia.
| Compound/Derivative | Target | Assay Type | Quantitative Data | Reference |
| 4-Amino-2-[4-(2-furoyl)piperazin-1-yl]-6,7-dimethoxyquinoline | α1-adrenoceptor | Radioligand Binding | Ki = 1.4 x 10⁻¹⁰ M | [2] |
| 4-Amino-2-[4-(2-furoyl)piperazin-1-yl]-6,7-dimethoxyquinoline | α1-adrenoceptor | Functional Assay (Rabbit Pulmonary Artery) | pA₂ = 9.76 | [2] |
Antiplatelet Activity
A dibenzofuran derivative incorporating the 1-(2-furoyl)piperazine moiety has been shown to inhibit platelet aggregation induced by arachidonic acid, indicating its potential as an antithrombotic agent.
| Compound/Derivative | Agonist | Assay Type | Quantitative Data (% Inhibition) | Reference |
| Dibenzofuran-piperazine derivative with 2-furoyl moiety | Arachidonic Acid (AA) | Platelet Aggregation | High percentage inhibition (comparable to aspirin) | BOC Sciences |
Experimental Protocols for Biological Assays
Detailed methodologies are crucial for the replication and validation of experimental findings.
Alpha-1 Adrenoceptor Binding Assay
This assay is used to determine the affinity of a compound for the alpha-1 adrenoceptor.
-
Materials: Rat cerebral cortex membranes (source of α1-adrenoceptors), [³H]-Prazosin (radioligand), test compound (e.g., 4-Amino-2-[4-(2-furoyl)piperazin-1-yl]-6,7-dimethoxyquinoline), incubation buffer (e.g., Tris-HCl), glass fiber filters, scintillation cocktail, and a liquid scintillation counter.
-
Procedure:
-
Rat cerebral cortex membranes are prepared and homogenized in the incubation buffer.
-
Aliquots of the membrane homogenate are incubated with a fixed concentration of [³H]-Prazosin and varying concentrations of the test compound.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled α1-adrenoceptor antagonist (e.g., phentolamine).
-
The incubation is carried out at a specific temperature (e.g., 25°C) for a defined period (e.g., 30 minutes).
-
The reaction is terminated by rapid filtration through glass fiber filters, which are then washed with cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of [³H]-Prazosin (IC₅₀) is determined.
-
The inhibition constant (Ki) is calculated from the IC₅₀ value using the Cheng-Prusoff equation.
-
Arachidonic Acid-Induced Platelet Aggregation Assay
This assay measures the ability of a compound to inhibit platelet aggregation initiated by arachidonic acid.
-
Materials: Human platelet-rich plasma (PRP), arachidonic acid (agonist), test compound (e.g., dibenzofuran-piperazine derivative), platelet aggregometer.
-
Procedure:
-
Platelet-rich plasma is prepared from fresh human blood by centrifugation.
-
The platelet count in the PRP is adjusted to a standard concentration.
-
A sample of PRP is placed in the aggregometer cuvette and pre-incubated with either the test compound or a vehicle control at 37°C.
-
Arachidonic acid is added to the cuvette to induce platelet aggregation.
-
The change in light transmittance, which corresponds to the degree of platelet aggregation, is recorded over time.
-
The percentage inhibition of aggregation by the test compound is calculated by comparing the aggregation response in the presence of the compound to that of the vehicle control.
-
Signaling Pathways
Understanding the signaling pathways modulated by 1-(2-furoyl)piperazine derivatives is essential for elucidating their mechanism of action.
Alpha-1 Adrenoceptor Signaling Pathway
Alpha-1 adrenoceptor antagonists, such as the quinoline derivative of 1-(2-furoyl)piperazine, are expected to block the downstream signaling cascade initiated by the binding of endogenous agonists like norepinephrine.
Arachidonic Acid-Induced Platelet Aggregation Pathway
The antiplatelet effect of the dibenzofuran derivative of 1-(2-furoyl)piperazine likely involves the inhibition of the arachidonic acid cascade, which leads to the formation of pro-aggregatory molecules like thromboxane A₂.
Conclusion
This compound and its derivatives represent a promising class of compounds with significant therapeutic potential. The available literature highlights their activity as potent alpha-1 adrenoceptor antagonists and inhibitors of platelet aggregation. The synthetic accessibility of the 1-(2-furoyl)piperazine scaffold allows for extensive structure-activity relationship studies, paving the way for the development of new and improved drug candidates. Further research focusing on the detailed molecular mechanisms of action and in vivo efficacy of these compounds is warranted to fully realize their clinical potential. This guide provides a foundational understanding for researchers and drug development professionals to build upon in their exploration of this important chemical class.
References
Structural Analysis of 1-(2-Furoyl)piperazine Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(2-Furoyl)piperazine hydrochloride is a heterocyclic compound of significant interest in medicinal chemistry, primarily recognized for its role as a versatile synthetic intermediate in the development of various therapeutic agents.[1][2][3] This technical guide provides an in-depth structural analysis of this compound, compiling available spectroscopic data and outlining detailed experimental protocols for its characterization. While a definitive single-crystal X-ray diffraction study for this specific hydrochloride salt is not publicly available, this guide presents a comprehensive overview of its molecular structure through other analytical techniques and provides context for its biological activity, particularly as a tyrosinase inhibitor.
Chemical and Physical Properties
This compound is the hydrochloride salt of 1-(2-Furoyl)piperazine. The addition of hydrochloric acid enhances its stability and solubility, making it more suitable for pharmaceutical applications.[1][3]
| Property | Value | Source |
| Molecular Formula | C₉H₁₃ClN₂O₂ | [4] |
| Molecular Weight | 216.67 g/mol | [4][5] |
| IUPAC Name | furan-2-yl(piperazin-1-yl)methanone;hydrochloride | [4] |
| CAS Number | 60548-09-6 | [4] |
| Appearance | White to light yellow/orange powder/crystal | [6] |
| Melting Point | 204 - 209 °C | [5] |
Crystallographic Analysis
A comprehensive search of crystallographic databases, including the Cambridge Structural Database (CSD), did not yield a publicly available crystal structure for this compound. The determination of the precise three-dimensional arrangement of atoms, including bond lengths, bond angles, and crystal packing, awaits single-crystal X-ray diffraction analysis.
For illustrative purposes, the following table presents typical crystallographic data that would be obtained from such an analysis, based on a related piperazine derivative.
| Parameter | Example Value (for a related piperazine derivative) |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 12.5503 |
| b (Å) | 11.2039 |
| c (Å) | 14.1007 |
| α (°) | 90 |
| β (°) | 96.951 |
| γ (°) | 90 |
| Volume (ų) | 2149.9 |
| Z | 4 |
Note: The data presented above is for a different piperazine derivative and serves only as an example of the parameters that would be determined from an X-ray crystallographic study of this compound.[7]
Spectroscopic Analysis
Spectroscopic techniques are crucial for elucidating the molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms in the molecule.
¹H NMR Spectroscopic Data (Predicted and from related compounds)
| Proton | Chemical Shift (δ) ppm (Predicted) | Multiplicity |
| Furan H (3 positions) | 6.5 - 7.8 | m |
| Piperazine CH₂ (4 positions) | 3.0 - 4.0 | m |
| Piperazine NH/NH₂⁺ | 9.0 - 10.0 | br s |
Note: Actual chemical shifts can vary depending on the solvent and concentration.
¹³C NMR Spectroscopic Data (Predicted and from related compounds)
| Carbon | Chemical Shift (δ) ppm (Predicted) |
| Furan C=O | 158 - 162 |
| Furan C (4 positions) | 110 - 150 |
| Piperazine CH₂ (4 positions) | 40 - 50 |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy identifies the functional groups present in the molecule based on their characteristic vibrational frequencies.
FT-IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3400 | N-H Stretch | Secondary amine (piperazine) |
| ~3100 | C-H Stretch | Aromatic (furan) |
| ~2900 | C-H Stretch | Aliphatic (piperazine) |
| ~1630 | C=O Stretch | Amide |
| ~1450 | C-N Stretch | Amine |
| ~1100 | C-O-C Stretch | Furan |
Mass Spectrometry (MS)
Mass spectrometry determines the molecular weight of the compound and provides information about its structure through fragmentation patterns. The expected molecular ion peak for the free base (1-(2-Furoyl)piperazine) would be at m/z 180.20.
Expected Fragmentation Pattern
A common fragmentation pathway for piperazine derivatives involves the cleavage of the piperazine ring. For 1-(2-Furoyl)piperazine, key fragments would likely arise from the loss of the furoyl group or cleavage within the piperazine ring.
Experimental Protocols
NMR Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Methodology:
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in a 5 mm NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer probe.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to optimize homogeneity.
-
-
¹H NMR Acquisition:
-
Set the spectral width to a range of 0-14 ppm.
-
Employ a standard 90° pulse sequence.
-
Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to a range of 0-200 ppm.
-
Use a proton-decoupled pulse sequence to enhance signal sensitivity and simplify the spectrum.
-
Acquire a larger number of scans compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the resulting spectrum.
-
Calibrate the chemical shift axis using the internal standard.
-
Integrate the peaks in the ¹H NMR spectrum to determine proton ratios.
-
FT-IR Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation: Prepare a KBr (potassium bromide) pellet by mixing a small amount of the crystalline sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the solid sample directly on the ATR crystal.
-
Background Spectrum: Record a background spectrum of the empty sample holder (for KBr pellet) or the clean ATR crystal.
-
Sample Spectrum: Place the sample in the spectrometer and record the IR spectrum over a range of 4000-400 cm⁻¹.
-
Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.
Biological Context and Signaling Pathway
1-(2-Furoyl)piperazine and its derivatives have been identified as potent inhibitors of tyrosinase, a key enzyme in the melanin biosynthesis pathway.[8][9] Overproduction of melanin can lead to hyperpigmentation disorders.
Tyrosinase Inhibition and the Melanin Biosynthesis Pathway
Melanin synthesis, or melanogenesis, primarily occurs in melanosomes within melanocytes. The process is initiated by the oxidation of L-tyrosine to L-DOPA, which is then further oxidized to dopaquinone. Both of these initial, rate-limiting steps are catalyzed by tyrosinase.[1][8][10][11][12][13] Dopaquinone is a crucial intermediate that can then be converted into either eumelanin (brown/black pigment) or pheomelanin (red/yellow pigment).[10][11][13]
1-(2-Furoyl)piperazine acts as a tyrosinase inhibitor, likely by binding to the active site of the enzyme and preventing the binding of its natural substrate, L-tyrosine.[8] This inhibition effectively blocks the initial steps of melanogenesis, leading to a reduction in melanin production.
Visualizations
Experimental Workflow
Caption: Workflow for the structural analysis of this compound.
Tyrosinase Inhibition Signaling Pathway
Caption: Inhibition of the melanin biosynthesis pathway by this compound.
Conclusion
This technical guide has synthesized the available structural and spectroscopic data for this compound. While a definitive crystal structure remains to be determined, analysis via NMR, FT-IR, and mass spectrometry provides a solid foundation for its structural characterization. The role of this compound as a tyrosinase inhibitor highlights its potential in the development of therapeutic agents for hyperpigmentation disorders. The detailed experimental protocols provided herein offer a practical resource for researchers engaged in the synthesis and analysis of this and related piperazine derivatives. Further investigation, particularly single-crystal X-ray diffraction, is warranted to fully elucidate its three-dimensional structure and further inform structure-activity relationship studies.
References
- 1. Melanin Synthesis Pathways [skinwhiteningscience.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. This compound | C9H13ClN2O2 | CID 12289910 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. This compound | 60548-09-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 7. researchgate.net [researchgate.net]
- 8. Biochemistry, Melanin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. 1-(2-Furoyl)piperazine | 40172-95-0 | IF36870 | Biosynth [biosynth.com]
- 10. researchgate.net [researchgate.net]
- 11. Melanin - Wikipedia [en.wikipedia.org]
- 12. Understanding Tyrosinase Inhibitors [614beauty.com]
- 13. ijcmas.com [ijcmas.com]
Methodological & Application
Application Notes and Protocols for 1-(2-Furoyl)piperazine Hydrochloride in Pharmaceutical Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(2-Furoyl)piperazine Hydrochloride is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of a wide array of biologically active molecules.[1] Its unique structure, featuring a furoyl group attached to a piperazine ring, makes it a valuable intermediate in the development of novel therapeutics, particularly in the fields of neuroscience and oncology.[1] The hydrochloride salt form enhances its stability and solubility, facilitating its use in various synthetic and biological applications. This document provides detailed application notes and experimental protocols for the synthesis, analysis, and biological evaluation of this compound and its derivatives.
Chemical and Physical Properties
A summary of the key chemical and physical properties of 1-(2-Furoyl)piperazine and its hydrochloride salt is presented below.
| Property | Value | Reference |
| Chemical Name | This compound | |
| Synonyms | (furan-2-yl)(piperazin-1-yl)methanone hydrochloride | |
| CAS Number | 60548-09-6 | [1] |
| Molecular Formula | C₉H₁₃ClN₂O₂ | |
| Molecular Weight | 216.66 g/mol | |
| Appearance | White to light yellow solid | |
| Melting Point | 67-70 °C (for free base) | [2] |
| Solubility | Soluble in water |
Synthesis and Purification
The synthesis of this compound typically involves the acylation of piperazine with a 2-furoyl derivative, followed by conversion to the hydrochloride salt.
Protocol 1: Synthesis of 1-(2-Furoyl)piperazine (Free Base)[3]
Materials:
-
Piperazine hexahydrate
-
2-Furoyl chloride
-
Sodium hydroxide (NaOH) solution (10%)
-
Hydrochloric acid (HCl) (6N)
-
Chloroform (CHCl₃)
-
Magnesium sulfate (MgSO₄)
-
Water (H₂O)
Procedure:
-
Dissolve 194 g (1 mole) of piperazine hexahydrate in 250 mL of water.
-
Acidify the solution to a pH of 4.5 with 6N HCl.
-
Concurrently add 130.5 g (1 mole) of 2-furoyl chloride and 10% NaOH solution at a rate that maintains the pH at 4.5.
-
After 1 hour, make the solution basic (pH 8.5) with 10% NaOH solution.
-
Continuously extract the reaction mixture with chloroform for 36 hours.
-
Dry the chloroform extract over anhydrous MgSO₄ and filter.
-
Remove the chloroform by distillation to obtain the crude 1-(2-Furoyl)piperazine.
Protocol 2: Synthesis and Purification of this compound[4]
Materials:
-
Crude 1-(2-Furoyl)piperazine
-
Inert organic solvent (e.g., Chloroform)
-
Hydrogen chloride (HCl) gas
Procedure:
-
Extract the crude 1-(2-Furoyl)piperazine with an inert organic solvent such as chloroform.
-
Dry the organic extract.
-
Bubble dry HCl gas through the extract until the pH of the solution reaches 6-7.
-
The pure this compound will precipitate out of the solution.
-
Collect the precipitate by filtration and dry under vacuum.
Analytical Methods
Accurate and reliable analytical methods are essential for confirming the identity and purity of this compound.
Protocol 3: High-Performance Liquid Chromatography (HPLC) for Purity Analysis
This protocol is a general method for piperazine derivatives and should be optimized for this compound.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Diethylamine
-
Water (HPLC grade)
-
This compound reference standard
Chromatographic Conditions:
-
Mobile Phase: A mixture of Acetonitrile, Methanol, and Diethylamine (e.g., 90:10:0.1, v/v/v). The exact ratio should be optimized.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35°C
-
Detection Wavelength: To be determined by UV scan of the compound (a starting point could be around 254 nm or 340 nm after derivatization if necessary).
-
Injection Volume: 10 µL
Procedure:
-
Prepare a standard solution of this compound of known concentration in the mobile phase.
-
Prepare a sample solution of the synthesized product in the mobile phase.
-
Inject the standard and sample solutions into the HPLC system.
-
Analyze the resulting chromatograms to determine the retention time and peak area of the main component and any impurities.
-
Calculate the purity of the sample by comparing the peak area of the main component to the total peak area of all components.
Applications in Pharmaceutical Development
This compound is a versatile intermediate for the synthesis of various pharmacologically active compounds.
Anticancer Drug Development
Piperazine derivatives are integral to the structure of many anticancer agents.[3][4][5][6] Derivatives of 1-(2-furoyl)piperazine can be synthesized and screened for their cytotoxic effects against various cancer cell lines.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against a cancer cell line.
Materials:
-
Cancer cell line (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium
-
96-well plates
-
Test compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compound for 72 hours.
-
After treatment, remove the medium and add 28 µL of MTT solution (2 mg/mL) to each well and incubate for 1.5 hours at 37°C.
-
Remove the MTT solution and add 130 µL of DMSO to dissolve the formazan crystals.
-
Incubate for 15 minutes with shaking.
-
Measure the absorbance at 492 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value.
Piperazine derivatives have been shown to modulate various signaling pathways involved in cancer progression. A common target is the PI3K/Akt pathway , which is crucial for cell survival and proliferation.[7][8][9][10][11]
Neuroscience Drug Development
Piperazine derivatives are well-known for their activity in the central nervous system (CNS), with applications as anxiolytics, antidepressants, and antipsychotics.[12]
Objective: To assess the anxiolytic-like effects of a test compound in mice.
Apparatus:
-
An elevated plus-shaped maze with two open arms and two closed arms.
Procedure:
-
Administer the test compound (e.g., via intraperitoneal injection) to mice. A vehicle control group and a positive control group (e.g., diazepam) should be included.
-
After a set pre-treatment time (e.g., 30 minutes), place a mouse in the center of the maze, facing an open arm.
-
Allow the mouse to explore the maze for 5 minutes.
-
Record the number of entries into and the time spent in the open and closed arms.
-
An increase in the time spent in and/or the number of entries into the open arms is indicative of an anxiolytic-like effect.
Objective: To evaluate the anxiolytic-like properties of a test compound based on the conflict between the innate aversion of mice to a brightly lit area and their exploratory drive.
Apparatus:
-
A box divided into a small, dark compartment and a large, brightly illuminated compartment, with an opening connecting them.
Procedure:
-
Administer the test compound, vehicle, or a positive control to the mice.
-
After the pre-treatment period, place the mouse in the center of the lit compartment.
-
Allow the mouse to explore the apparatus for a set duration (e.g., 5 minutes).
-
Record the time spent in the lit compartment, the number of transitions between the two compartments, and the latency to first enter the dark compartment.
-
Anxiolytic compounds typically increase the time spent in the lit compartment and the number of transitions.
Other Potential Applications
1-(2-Furoyl)piperazine has been reported to be a potent inhibitor of tyrosinase, an enzyme involved in melanin production.[13] This suggests its potential use in the development of treatments for hyperpigmentation disorders.
Objective: To determine the inhibitory effect of a test compound on tyrosinase activity.
Materials:
-
Mushroom tyrosinase
-
L-DOPA (substrate)
-
Phosphate buffer (pH 6.8)
-
Test compound
-
Kojic acid (positive control)
-
96-well plate
-
Microplate reader
Procedure:
-
In a 96-well plate, add 20 µL of the test compound at various concentrations, 100 µL of phosphate buffer, and 40 µL of tyrosinase solution.
-
Incubate at 25°C for 10 minutes.
-
Initiate the reaction by adding 40 µL of L-DOPA solution.
-
Measure the absorbance at 475-510 nm in kinetic mode for 30-60 minutes.
-
Calculate the percentage of tyrosinase inhibition and determine the IC₅₀ value.
Derivatives of 1-(2-furoyl)piperazine have shown potential as antiplatelet agents.
Objective: To evaluate the effect of a test compound on platelet aggregation induced by ADP.
Materials:
-
Platelet-rich plasma (PRP)
-
Platelet-poor plasma (PPP)
-
Adenosine diphosphate (ADP)
-
Test compound
-
Aggregometer
Procedure:
-
Prepare PRP and PPP from fresh whole blood.
-
Pre-incubate PRP with the test compound or vehicle at 37°C.
-
Induce platelet aggregation by adding ADP to the PRP.
-
Monitor the change in light transmittance for 5 minutes using an aggregometer.
-
Calculate the percentage of platelet aggregation inhibition.
Conclusion
This compound is a valuable and versatile building block in pharmaceutical development. Its utility as a synthetic intermediate for a wide range of biologically active compounds, coupled with its own potential pharmacological activities, makes it a compound of significant interest for researchers in medicinal chemistry and drug discovery. The protocols provided in this document offer a starting point for the synthesis, analysis, and evaluation of this compound and its derivatives in various therapeutic areas. Further research is warranted to fully elucidate the mechanisms of action and in vivo efficacy of novel compounds derived from this promising scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. 1-(2-糠酰)哌嗪 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. "Synthesis and Bioevaluation of Piperazine-based Compounds as Anti-canc" by Holly E. Moots [stars.library.ucf.edu]
- 4. Synthesis, Characterization, Cytotoxicity, Cellular Imaging, Molecular Docking, and ADMET Studies of Piperazine-Linked 1,8-Naphthalimide-Arylsulfonyl Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Novel Piperazine Derivatives of Vindoline as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. PI3K/AKT inhibition induces compensatory activation of the MET/STAT3 pathway in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. nbinno.com [nbinno.com]
- 13. 1-(2-Furoyl)piperazine | 40172-95-0 | IF36870 | Biosynth [biosynth.com]
Application Notes and Protocols for 1-(2-Furoyl)piperazine Hydrochloride as a Research Intermediate
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(2-Furoyl)piperazine Hydrochloride (CAS: 60548-09-6) is a versatile heterocyclic building block integral to the advancement of medicinal chemistry and drug discovery. Its unique structure, combining a furan ring with a piperazine core, offers a valuable scaffold for the synthesis of complex molecules with significant biological activities. The hydrochloride salt form enhances its stability and ease of handling, making it a preferred intermediate for synthetic chemists.[1] These application notes provide detailed protocols for its use in the synthesis of bioactive compounds, specifically focusing on quinazoline derivatives targeting adrenergic receptors and its application in enzymatic assays.
Chemical and Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₉H₁₂N₂O₂·HCl | TCI |
| Molecular Weight | 216.67 g/mol | TCI |
| Appearance | White to light yellow to light orange powder/crystal | TCI |
| Melting Point | 67-70 °C (for free base) | Sigma-Aldrich |
| Purity | >98.0% (HPLC) | TCI |
| CAS Number | 60548-09-6 | [1] |
| Storage | Room Temperature (Recommended in a cool, dark place, <15°C) | TCI |
Applications in Research
This compound serves as a crucial intermediate in the synthesis of a wide array of pharmacologically active compounds. Its primary applications are in:
-
Medicinal Chemistry: It is a foundational component in the synthesis of novel drug candidates targeting various diseases, including neurological disorders and cancer.[1][2]
-
Heterocyclic Chemistry: As a versatile building block, it facilitates the creation of new molecular architectures for structure-activity relationship (SAR) studies.[2]
-
Drug Discovery: It is instrumental in the development of targeted inhibitors for various biological pathways.[3]
A notable application is in the synthesis of Prazosin and its analogs, which are known α1-adrenergic receptor antagonists used in the treatment of hypertension. The furoylpiperazine moiety is a key pharmacophore in these molecules.
Experimental Protocols
Application 1: Synthesis of 2-[4-(2-furoyl)-piperazin-1-yl]-4-amino-6,7-dimethoxyquinazoline (Prazosin)
This protocol details a multi-step synthesis of Prazosin, a potent α1-adrenoceptor antagonist, using 1-(2-furoyl)piperazine as a key intermediate.
Workflow for the Synthesis of Prazosin:
Caption: Synthetic workflow for Prazosin.
Protocol:
Step 1: Synthesis of 2-[4-furoyl-(piperazin-1-yl)]-4-chloro-6,7-dimethoxyquinazoline
-
A mixture of 2-(piperazin-1-yl)-6,7-dimethoxyquinazolin-4(3H)one (0.017 mol) and 2-furoyl chloride (0.04 mol) is dissolved in isopropyl alcohol (30 ml) in a round-bottom flask fitted with a reflux condenser.
-
To this mixture, add potassium carbonate (0.03 mol) and a catalytic amount of triethylbenzylammonium chloride (TEBA chloride) (0.001 mol).
-
The reaction mixture is then irradiated with microwaves (90W) for 30 minutes.
-
The resulting 4-furoyl-2-(1-piperazinyl)-6,7-dimethoxyquinazolin-4-one is then dissolved in isopropyl alcohol (40 ml) in an iodine flask with a reflux condenser.
-
Phosphorus oxychloride (0.01 mol) is added, and the mixture is refluxed for 8-9 hours.
-
The reaction is quenched in ice water and neutralized with sodium bicarbonate.
-
The solid product is filtered and dried to yield 2-[4-furoyl-(1-piperazinyl)]-4-chloro-6,7-dimethoxyquinazoline.
-
Yield: 78%
-
Melting Point: 175-178°C
-
Step 2: Synthesis of 2-[4-(2-furoyl)-piperazin-1-yl]-4-amino-6,7-dimethoxyquinazoline (Prazosin)
-
The product from Step 1 (0.009 mol) is dissolved in tetrahydrofuran in a round-bottom flask and cooled to 0-5°C.
-
Dry ammonia gas is passed through the solution for 2-3 hours.
-
The white product that separates out is filtered and dried.
-
Yield: 70%
-
Quantitative Data for Prazosin Synthesis Intermediates:
| Step | Intermediate | Yield (%) | Melting Point (°C) |
| 1 | 2-[4-furoyl-(1-piperazinyl)]-4-chloro-6,7-dimethoxyquinazoline | 78% | 175-178 |
| 2 | 2-[4-(2-furoyl)-piperazin-1-yl]-4-amino-6,7-dimethoxyquinazoline | 70% | 258-260 |
Application 2: Tyrosinase Inhibition Assay
1-(2-Furoyl)piperazine has been identified as a potent inhibitor of tyrosinase, the key enzyme in melanin synthesis. This protocol outlines an in vitro assay to determine its inhibitory activity.
Workflow for Tyrosinase Inhibition Assay:
Caption: Workflow for tyrosinase inhibition assay.
Materials:
-
Sodium Phosphate Buffer (50 mM, pH 6.8)
-
Mushroom Tyrosinase Solution (1000 units/mL in cold buffer)
-
L-DOPA Solution (10 mM in buffer, prepared fresh)
-
This compound (Test Inhibitor)
-
Kojic Acid (Positive Control)
-
96-well microplate
-
Microplate reader
Protocol:
-
Prepare Serial Dilutions: Prepare a series of dilutions of this compound and kojic acid in the sodium phosphate buffer.
-
Assay Plate Setup: In a 96-well plate, add the following:
-
Test Wells: 40 µL of buffer, 20 µL of the test inhibitor dilution, and 20 µL of tyrosinase solution.
-
Positive Control Wells: 40 µL of buffer, 20 µL of kojic acid dilution, and 20 µL of tyrosinase solution.
-
Negative Control Well (No Inhibitor): 60 µL of buffer and 20 µL of tyrosinase solution.
-
Blank Well: 80 µL of buffer.
-
-
Pre-incubation: Incubate the plate at 25°C for 10 minutes.
-
Initiate Reaction: Add 20 µL of L-DOPA solution to all wells.
-
Absorbance Measurement: Immediately measure the absorbance at 475 nm using a microplate reader in kinetic mode, taking readings every minute for 10-20 minutes.[1]
-
Data Analysis: Calculate the percentage of tyrosinase inhibition for each concentration of the test compound using the following formula:
-
% Inhibition = [(A_control - A_sample) / A_control] x 100
-
Where A_control is the absorbance of the negative control and A_sample is the absorbance of the test well.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition) by plotting the percentage of inhibition against the inhibitor concentration.
-
Signaling Pathways
α1-Adrenergic Receptor Signaling Pathway
Derivatives of 1-(2-Furoyl)piperazine, such as Prazosin, act as antagonists at α1-adrenergic receptors. These receptors are G protein-coupled receptors (GPCRs) that, upon activation by catecholamines like norepinephrine, initiate a signaling cascade leading to physiological responses such as vasoconstriction.
References
Application Notes and Protocols for the Quantification of 1-(2-Furoyl)piperazine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of 1-(2-Furoyl)piperazine Hydrochloride, a key intermediate in pharmaceutical synthesis. The following protocols for High-Performance Liquid Chromatography (HPLC) with UV detection, UV-Visible Spectrophotometry, and Acid-Base Titrimetry are designed for accuracy, precision, and reliability in research and quality control settings.
High-Performance Liquid Chromatography (HPLC-UV)
High-Performance Liquid Chromatography with UV detection is a precise and sensitive method for the quantification of this compound. The furoyl group provides a strong chromophore, allowing for direct UV detection without the need for derivatization. The following method is adapted from established protocols for the structurally related compound, prazosin, which contains the 1-(2-furoyl)piperazine moiety.[1][2][3]
Quantitative Data Summary
The expected performance of the HPLC-UV method is summarized in the table below, based on validated methods for analogous compounds.[1][2][4]
| Parameter | Expected Value |
| Linearity Range | 1.0 - 200.0 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.033 µg/mL |
| Limit of Quantification (LOQ) | 0.102 µg/mL |
| Accuracy (% Recovery) | 99 - 101% |
| Precision (%RSD) | < 2% |
Experimental Protocol
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and water (75:25 v/v), with the pH adjusted to 3.2 using glacial acetic acid.[1]
-
Flow Rate: 1.5 mL/min.[1]
-
Detection Wavelength: 250 nm.[1]
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient.
2. Preparation of Solutions:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve it in 100 mL of the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the expected linearity range (e.g., 1, 5, 10, 25, 50, 100, and 200 µg/mL).
-
Sample Preparation: Accurately weigh a quantity of the test sample, dissolve it in the mobile phase, and dilute to a final concentration within the calibration range.
3. Analysis Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the prepared standard solutions in ascending order of concentration.
-
Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.
-
Inject the sample solution.
-
Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.
Experimental Workflow
Caption: Workflow for the HPLC-UV quantification of this compound.
UV-Visible Spectrophotometry
UV-Visible spectrophotometry offers a simpler and more rapid method for the quantification of this compound, suitable for routine analysis where high sensitivity is not required.
Quantitative Data Summary
| Parameter | Expected Value |
| λmax (in Methanol) | ~250 nm[1] |
| Linearity Range | Dependent on molar absorptivity |
| Correlation Coefficient (r²) | > 0.99 |
Experimental Protocol
1. Instrumentation:
-
Spectrophotometer: A calibrated UV-Visible spectrophotometer.
-
Cuvettes: 1 cm path length quartz cuvettes.
2. Preparation of Solutions:
-
Solvent: Methanol or Ethanol.
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 100 mL of the chosen solvent.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the solvent to obtain concentrations suitable for UV absorbance measurement (typically in the range of 1-20 µg/mL).
-
Sample Preparation: Prepare a sample solution in the same solvent with a concentration expected to fall within the range of the working standards.
3. Analysis Procedure:
-
Determine the wavelength of maximum absorbance (λmax) by scanning a standard solution across the UV range (e.g., 200-400 nm). The expected λmax is around 250 nm.[1]
-
Set the spectrophotometer to the determined λmax.
-
Use the solvent as a blank to zero the instrument.
-
Measure the absorbance of each working standard solution.
-
Construct a calibration curve by plotting absorbance against concentration.
-
Measure the absorbance of the sample solution.
-
Calculate the concentration of this compound in the sample using the calibration curve.
Experimental Workflow
Caption: Workflow for the UV-Visible spectrophotometric quantification.
Acid-Base Titrimetry
This classical titrimetric method provides a cost-effective and straightforward approach for the assay of this compound, particularly for determining the purity of the bulk drug substance.
Quantitative Data Summary
| Parameter | Expected Value |
| Stoichiometry | 1:1 (Analyte:Titrant) |
| End-point Detection | Potentiometric or Colorimetric |
| Accuracy | High |
Experimental Protocol
1. Reagents and Equipment:
-
Titrant: 0.1 N Sodium Hydroxide (NaOH), standardized.
-
Solvent: A mixture of water and ethanol (e.g., 1:1 v/v) to ensure solubility.
-
Indicator (for colorimetric titration): Phenolphthalein solution.
-
Equipment: Calibrated burette, magnetic stirrer, pH meter with a glass electrode (for potentiometric titration).
2. Sample Preparation:
-
Accurately weigh approximately 150-200 mg of this compound into a beaker.
-
Dissolve the sample in 50 mL of the water-ethanol solvent mixture.
3. Titration Procedure:
-
Potentiometric Titration:
-
Immerse the pH electrode in the sample solution and start stirring.
-
Titrate with 0.1 N NaOH, recording the pH after each addition of the titrant.
-
Continue the titration past the equivalence point.
-
Determine the end-point as the point of maximum inflection on the titration curve.
-
-
Colorimetric Titration:
-
Add 2-3 drops of phenolphthalein indicator to the dissolved sample.
-
Titrate with 0.1 N NaOH until a permanent faint pink color is observed.
-
4. Calculation:
Calculate the percentage purity of this compound using the following formula:
% Purity = (V × N × E) / W × 100
Where:
-
V = Volume of NaOH used in mL
-
N = Normality of the NaOH solution
-
E = Equivalent weight of this compound
-
W = Weight of the sample in mg
Titration Workflow
Caption: Workflow for the acid-base titration of 1-(2-Furoyl)piperazine HCl.
References
- 1. longdom.org [longdom.org]
- 2. Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Prazosin, Terazosin, and Doxazosin in Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Use of HPLC Method for Analysis of Prazosin Hydrochloride Suitable for a Chemical-toxicological Investigation - Neliti [neliti.com]
- 4. researchgate.net [researchgate.net]
Application Note: HPLC-UV Method for the Analysis of 1-(2-Furoyl)piperazine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document details a robust and accurate Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection for the quantitative analysis of 1-(2-Furoyl)piperazine Hydrochloride. The outlined protocol is designed for use in quality control, stability studies, and routine analysis of the compound in bulk drug substance and pharmaceutical formulations. The method is developed based on established chromatographic principles and validated according to the International Council for Harmonisation (ICH) guidelines to ensure reliability, precision, and accuracy.
Chromatographic Conditions
A set of optimized chromatographic conditions is proposed for the efficient separation and quantification of this compound. The presence of the furoyl moiety provides a chromophore suitable for direct UV detection, eliminating the need for derivatization that is often required for piperazine itself.
| Parameter | Recommended Condition |
| HPLC System | Quaternary or Binary Gradient HPLC System with UV Detector |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Isocratic mixture of Phosphate Buffer (pH 3.0) and Acetonitrile (e.g., 60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| UV Detection | 254 nm |
| Run Time | Approximately 10 minutes |
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Potassium Dihydrogen Phosphate (AR grade)
-
Orthophosphoric Acid (AR grade)
-
Water (HPLC grade or Milli-Q)
-
0.45 µm membrane filters
Preparation of Solutions
2.2.1. Phosphate Buffer (pH 3.0)
-
Dissolve a calculated amount of potassium dihydrogen phosphate in HPLC grade water to make a 20 mM solution.
-
Adjust the pH of the solution to 3.0 using orthophosphoric acid.
-
Filter the buffer solution through a 0.45 µm membrane filter before use.
2.2.2. Mobile Phase Preparation
-
Mix the prepared Phosphate Buffer (pH 3.0) and Acetonitrile in a 60:40 volume/volume ratio.
-
Degas the mobile phase for at least 15 minutes in an ultrasonic bath.
2.2.3. Diluent Preparation Use the mobile phase as the diluent for preparing standard and sample solutions.
2.2.4. Standard Stock Solution Preparation (100 µg/mL)
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Transfer it into a 100 mL volumetric flask.
-
Add about 70 mL of diluent and sonicate for 5 minutes to dissolve.
-
Make up the volume to 100 mL with the diluent and mix well.
2.2.5. Sample Solution Preparation (e.g., from a formulation)
-
Weigh and powder a representative number of tablets (e.g., 20) to determine the average weight.
-
Weigh a quantity of the powder equivalent to 10 mg of this compound.
-
Transfer it to a 100 mL volumetric flask.
-
Add approximately 70 mL of diluent and sonicate for 15 minutes to ensure complete extraction.
-
Make up the volume to 100 mL with the diluent and mix thoroughly.
-
Filter the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.
HPLC Analysis Procedure
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (diluent) to ensure no interfering peaks are present.
-
Perform a system suitability test by injecting the standard solution five times.
-
Inject the prepared sample solution in duplicate.
-
Record the chromatograms and measure the peak area for the analyte.
Method Validation Summary
The analytical method should be validated according to ICH Q2(R1) guidelines.[1][2] The following tables summarize the typical parameters and acceptance criteria for method validation.
System Suitability
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| % RSD of Peak Areas | ≤ 2.0% |
Quantitative Validation Parameters
| Parameter | Specification | Expected Results |
| Linearity (Concentration Range) | 5 - 50 µg/mL | Correlation Coefficient (r²) ≥ 0.999 |
| Accuracy (% Recovery) | 80%, 100%, 120% of test concentration | 98.0% - 102.0% |
| Precision (Repeatability, % RSD) | n=6 determinations at 100% concentration | ≤ 2.0% |
| Intermediate Precision (% RSD) | Different day, different analyst | ≤ 2.0% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | e.g., ~0.1 µg/mL |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1 | e.g., ~0.3 µg/mL |
| Robustness | Deliberate variations in flow rate (±0.1 mL/min), mobile phase composition (±2%), and column temperature (±2°C) | % RSD ≤ 2.0% |
Visualized Workflows
The following diagrams illustrate the experimental workflow and the logical structure of method validation.
Caption: Workflow from solution preparation to final report generation.
Caption: Key parameters for analytical method validation.
Conclusion
The described RP-HPLC-UV method provides a straightforward and reliable approach for the quantitative determination of this compound. The protocol is designed to be easily implemented in a quality control laboratory. Proper validation of this method in accordance with ICH guidelines will ensure that it is suitable for its intended purpose, providing accurate and precise results for both bulk drug substance and finished pharmaceutical products.
References
Application Notes and Protocols: 1-(2-Furoyl)piperazine Hydrochloride in Neurological Disorder Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 1-(2-Furoyl)piperazine Hydrochloride as a versatile building block in the synthesis of novel compounds for neurological disorder research. The following sections detail the synthesis of a key derivative, Prazosin, and provide protocols for evaluating the biological activity of such derivatives in assays relevant to Alzheimer's disease, psychosis, and synaptic plasticity.
Introduction
This compound is a crucial intermediate in the synthesis of a variety of pharmacologically active compounds. Its piperazine moiety offers a readily modifiable scaffold, enabling the generation of extensive compound libraries for screening in neurological disease models. Research has demonstrated that derivatives of 1-(2-Furoyl)piperazine exhibit significant activity at various G-protein coupled receptors (GPCRs) and ion channels implicated in the pathophysiology of neurological disorders. This document focuses on the application of this chemical entity in the development of potential therapeutics for conditions such as Alzheimer's disease, psychosis, and cognitive dysfunction.
Synthesis of a Key Neurologically Active Derivative: Prazosin
Prazosin, an α1-adrenoceptor antagonist, is a prominent example of a neurologically active compound synthesized from 1-(2-Furoyl)piperazine. It is used to treat hypertension and has shown efficacy in managing nightmares associated with post-traumatic stress disorder (PTSD). The following protocol outlines a laboratory-scale synthesis of Prazosin.
Experimental Protocol: Synthesis of Prazosin
Materials:
-
This compound
-
2-Chloro-4-amino-6,7-dimethoxyquinazoline
-
Triethylamine (TEA) or other suitable base
-
Anhydrous solvent (e.g., Dimethylformamide (DMF) or Acetonitrile)
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography, recrystallization setup)
Procedure:
-
Free-basing of 1-(2-Furoyl)piperazine:
-
Dissolve this compound in water.
-
Add a base, such as sodium hydroxide solution, dropwise while stirring until the solution becomes basic (pH > 10).
-
Extract the free base, 1-(2-Furoyl)piperazine, with a suitable organic solvent like dichloromethane or ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the free base.
-
-
Condensation Reaction:
-
Dissolve 1-(2-Furoyl)piperazine (free base) and 2-Chloro-4-amino-6,7-dimethoxyquinazoline in an anhydrous solvent such as DMF.
-
Add a slight excess of a base like triethylamine to the reaction mixture to act as an acid scavenger.
-
Heat the reaction mixture under reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into cold water to precipitate the crude product.
-
Filter the precipitate, wash with water, and dry.
-
Purify the crude Prazosin by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the pure product.
-
Application in Alzheimer's Disease Research
Derivatives of 1-(2-Furoyl)piperazine are being investigated for their potential to mitigate the pathology of Alzheimer's disease. Key areas of investigation include the inhibition of amyloid-beta (Aβ) aggregation and the modulation of neuronal signaling pathways to provide neuroprotection.
Thioflavin T (ThT) Assay for Aβ Aggregation Inhibition
This assay is used to screen compounds for their ability to inhibit the formation of Aβ fibrils.
Materials:
-
Amyloid-beta (1-42) peptide
-
Thioflavin T (ThT)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compounds (derivatives of 1-(2-Furoyl)piperazine) dissolved in a suitable solvent (e.g., DMSO)
-
96-well black, clear-bottom microplates
-
Plate reader with fluorescence detection (Excitation ~440 nm, Emission ~485 nm)
Protocol:
-
Preparation of Reagents:
-
Prepare a stock solution of Aβ(1-42) in a suitable solvent (e.g., hexafluoroisopropanol), aliquot, and lyophilize. Before use, reconstitute in a buffer like PBS to the desired concentration (e.g., 10 µM).
-
Prepare a stock solution of ThT in PBS (e.g., 500 µM).
-
Prepare serial dilutions of the test compounds in PBS. Ensure the final solvent concentration (e.g., DMSO) is consistent across all wells and is non-inhibitory (typically <1%).
-
-
Assay Setup:
-
In a 96-well plate, add the Aβ(1-42) solution.
-
Add the test compound at various concentrations to the respective wells.
-
Include a positive control (Aβ(1-42) with vehicle) and a negative control (buffer only).
-
Add the ThT solution to all wells.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C, with intermittent shaking.
-
Measure the fluorescence intensity at regular intervals (e.g., every 30 minutes) for up to 48 hours.
-
-
Data Analysis:
-
Plot fluorescence intensity versus time to generate aggregation curves.
-
Calculate the percentage of inhibition for each compound concentration by comparing the final fluorescence values to the positive control.
-
Determine the IC50 value for active compounds.
-
Neuroprotection via TRPC6 Channel Activation
Certain piperazine derivatives have been found to exert neuroprotective effects by activating Transient Receptor Potential Canonical 6 (TRPC6) channels, leading to downstream signaling that promotes neuronal survival.[1]
Application in Antipsychotic Drug Discovery
The piperazine scaffold is a common feature in many antipsychotic drugs. Derivatives of 1-(2-Furoyl)piperazine can be screened for antipsychotic potential using animal models such as the apomorphine-induced climbing test.
Apomorphine-Induced Climbing in Mice
This behavioral assay is a classic screening method for compounds with dopamine D2 receptor antagonist activity, a hallmark of many antipsychotics.[2]
Materials:
-
Male mice (e.g., Swiss Webster)
-
Apomorphine hydrochloride
-
Test compounds (derivatives of 1-(2-Furoyl)piperazine)
-
Vehicle control (e.g., saline, DMSO solution)
-
Cylindrical wire mesh cages
Protocol:
-
Acclimatization: Allow mice to acclimate to the testing room for at least 1 hour before the experiment.
-
Drug Administration:
-
Administer the test compound or vehicle to the mice via the desired route (e.g., intraperitoneal, oral).
-
Allow for a pre-treatment period (e.g., 30-60 minutes) for the compound to be absorbed and distributed.
-
-
Apomorphine Challenge:
-
Administer a subcutaneous injection of apomorphine (e.g., 1-3 mg/kg).
-
Immediately place each mouse into an individual wire mesh cage.
-
-
Behavioral Scoring:
-
Observe and score the climbing behavior for a set period (e.g., 30 minutes).
-
Scoring can be done by recording the total time spent climbing or by using a rating scale at fixed intervals (e.g., every 5 minutes). A common scale is: 0 = four paws on the floor; 1 = one or two paws on the cage wall; 2 = three or four paws on the cage wall.
-
-
Data Analysis:
-
Calculate the mean climbing score or duration for each treatment group.
-
Determine the percentage inhibition of climbing behavior compared to the vehicle-treated, apomorphine-challenged group.
-
Calculate the ED50 value for active compounds.
-
Application in Cognitive Enhancement Research
Synaptic plasticity, particularly long-term potentiation (LTP), is a cellular correlate of learning and memory. The effect of novel compounds on LTP can be assessed in hippocampal brain slices.
Long-Term Potentiation (LTP) in Hippocampal Slices
This electrophysiological technique measures changes in synaptic strength and is a valuable tool for assessing the potential of compounds to enhance cognitive function.
Materials:
-
Rodent (rat or mouse)
-
Artificial cerebrospinal fluid (aCSF)
-
Vibratome or tissue chopper
-
Slice recording chamber with perfusion system
-
Stimulating and recording electrodes
-
Amplifier and data acquisition system
-
Test compounds (derivatives of 1-(2-Furoyl)piperazine)
Protocol:
-
Slice Preparation:
-
Anesthetize and decapitate the rodent.
-
Rapidly dissect the brain and place it in ice-cold, oxygenated aCSF.
-
Prepare acute hippocampal slices (300-400 µm thick) using a vibratome.
-
Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour.
-
-
Recording Setup:
-
Transfer a slice to the recording chamber and perfuse with oxygenated aCSF at a constant rate and temperature (e.g., 30-32°C).
-
Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
-
Baseline Recording:
-
Deliver single test pulses at a low frequency (e.g., 0.05 Hz) to establish a stable baseline of fEPSP responses for at least 20-30 minutes.
-
-
Compound Application:
-
Switch to aCSF containing the test compound at the desired concentration and continue baseline recording for another 20-30 minutes to observe any acute effects.
-
-
LTP Induction:
-
Induce LTP using a high-frequency stimulation (HFS) protocol, such as theta-burst stimulation (TBS).
-
-
Post-Induction Recording:
-
Continue recording fEPSPs at the baseline frequency for at least 60 minutes to measure the potentiation of the synaptic response.
-
-
Data Analysis:
-
Normalize the fEPSP slopes to the pre-LTP baseline.
-
Compare the magnitude and duration of LTP in the presence of the test compound to the control condition (aCSF alone).
-
Quantitative Data Summary
The following tables summarize the binding affinities of Prazosin and other piperazine derivatives at key neurological targets.
Table 1: Binding Affinities (Ki, nM) of Prazosin for Adrenergic Receptor Subtypes
| Compound | α1A-AR | α1B-AR | α1D-AR | Reference |
| Prazosin | ~0.5 | ~1.0 | ~2.0 | [3] |
Table 2: Binding Affinities (Ki, nM) of Various Piperazine Derivatives for Serotonergic and Adrenergic Receptors
| Compound Class | 5-HT1A | 5-HT2A | α1-Adrenergic | D2 | Reference |
| Arylpiperazines | 1 - 100 | 10 - 500 | 5 - 200 | 20 - 1000 | General literature values |
| Phenylpiperazine-Hydantoins | 45.8 - 313 | - | 11.9 - >1000 | - | |
| (2-methoxyphenyl)piperazines | 0.12 - 0.63 | - | Low affinity | - | [4] |
Note: The values in Table 2 are representative ranges from the literature for different classes of piperazine derivatives and are not specific to 1-(2-Furoyl)piperazine derivatives unless otherwise specified.
Conclusion
This compound is a valuable starting material for the synthesis of diverse libraries of compounds with potential therapeutic applications in a range of neurological disorders. The protocols and data presented here provide a framework for the synthesis and evaluation of these compounds, facilitating the discovery and development of novel neurotherapeutics.
References
- 1. TRPC6 channels promote dendritic growth via the CaMKIV-CREB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Long-Term Potentiation by Theta-Burst Stimulation using Extracellular Field Potential Recordings in Acute Hippocampal Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alpha-1 adrenoceptors: evaluation of receptor subtype-binding kinetics in intact arterial tissues and comparison with membrane binding - PMC [pmc.ncbi.nlm.nih.gov]
- 4. innoprot.com [innoprot.com]
Application of 1-(2-Furoyl)piperazine Hydrochloride in Oncology Research: A Guide to Synthesis and Evaluation
Application Notes
Introduction
1-(2-Furoyl)piperazine Hydrochloride is a versatile chemical intermediate that serves as a crucial building block in the synthesis of novel compounds for oncology research.[1][2][3][4] The piperazine ring is a recognized "privileged scaffold" in medicinal chemistry, frequently incorporated into anticancer agents to enhance their pharmacokinetic and pharmacodynamic properties.[5] This document outlines the application of this compound as a precursor for synthesizing potential anticancer agents and provides detailed protocols for evaluating the biological activity of the resulting derivatives.
Rationale for Use in Oncology Drug Discovery
The piperazine moiety is a key component in numerous FDA-approved anticancer drugs.[6] Its inclusion in a molecule can improve properties such as solubility and bioavailability.[5] By using this compound as a starting material, researchers can create libraries of novel compounds for high-throughput screening.[4] The furoyl group offers an additional site for chemical modification, allowing for the exploration of structure-activity relationships (SAR) to optimize anticancer efficacy.[4]
One notable application involves the synthesis of vindoline-piperazine conjugates, where 1-(2-furoyl)piperazine was used as a key pharmacophore.[5] These novel derivatives demonstrated significant antiproliferative activity against a panel of human cancer cell lines.[5] The primary mechanism of action for many piperazine-containing anticancer compounds involves the induction of apoptosis and the modulation of key cancer-related signaling pathways, such as the PI3K/AKT pathway.
Synthetic Strategy Overview
A general approach for utilizing this compound in the synthesis of novel anticancer candidates is outlined below. This typically involves an N-alkylation or N-acylation reaction to couple the piperazine nitrogen to a linker or another pharmacophore.
Caption: Synthetic workflow for generating novel anticancer candidates.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data for a novel compound, "Compound X," synthesized using this compound. This data is representative of the types of results obtained from the experimental protocols described below.
| Cell Line | Cancer Type | Assay Type | IC50 (µM) | % Apoptotic Cells (at 2x IC50) |
| A549 | Lung Carcinoma | MTT Assay | 8.5 ± 0.7 | 45.2 ± 3.1 |
| MCF-7 | Breast Adenocarcinoma | MTT Assay | 12.3 ± 1.1 | 38.9 ± 2.5 |
| HCT-116 | Colon Carcinoma | MTT Assay | 7.9 ± 0.5 | 51.7 ± 4.2 |
| PC-3 | Prostate Cancer | MTT Assay | 15.1 ± 1.4 | 33.4 ± 2.8 |
Experimental Protocols
The following are detailed protocols for the key assays used to evaluate the anticancer effects of novel derivatives synthesized from this compound.
Protocol 1: Cell Viability and Cytotoxicity (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of their viability.[7]
Materials:
-
96-well microplates
-
Cancer cell lines
-
Complete cell culture medium
-
Novel piperazine derivative stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).[8]
-
Compound Treatment: The next day, treat the cells with various concentrations of the novel piperazine derivative. Perform serial dilutions to cover a broad concentration range. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[7]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Caption: A typical workflow for the MTT cell viability assay.
Protocol 2: Apoptosis Detection (Annexin V/PI Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[1][2]
Materials:
-
6-well plates
-
Cancer cell lines
-
Novel piperazine derivative
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere. Treat cells with the novel piperazine derivative at its IC50 and 2x IC50 concentrations for 24-48 hours. Include an untreated control.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine them with the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation (300 x g for 5 minutes).[10]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[10]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[10]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[10]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples immediately by flow cytometry.[11]
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 3: Western Blot Analysis of the PI3K/AKT Pathway
This protocol is for assessing changes in the expression and phosphorylation status of key proteins in the PI3K/AKT signaling pathway.[12]
Materials:
-
Cancer cell lines
-
Novel piperazine derivative
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt (Ser473), anti-Akt, anti-p-PI3K, anti-PI3K, and anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with the novel piperazine derivative as in the apoptosis assay. After treatment, wash cells with cold PBS and lyse them with RIPA buffer on ice.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Denature 20-30 µg of protein per sample and separate them by SDS-PAGE. Transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[13]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.[12]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply the ECL substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin). Compare the levels of phosphorylated proteins to total protein levels between treated and untreated samples.
Caption: Inhibition of the PI3K/AKT pathway by a novel derivative.
References
- 1. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. 1-(2-Furoyl)piperazine | | RUO [benchchem.com]
- 5. Novel Piperazine Derivatives of Vindoline as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. atcc.org [atcc.org]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. kumc.edu [kumc.edu]
- 12. benchchem.com [benchchem.com]
- 13. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1-(2-Furoyl)piperazine Hydrochloride as a Tyrosinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(2-Furoyl)piperazine Hydrochloride is a synthetic compound that has garnered attention for its potential as a tyrosinase inhibitor.[1] Tyrosinase is a key enzyme in the biosynthesis of melanin, the primary pigment responsible for skin, hair, and eye color.[2] By inhibiting tyrosinase, compounds like this compound can modulate melanin production, a process with significant implications for treating hyperpigmentation disorders and in the development of skin-lightening agents.[1] These application notes provide a comprehensive overview of the methodologies to assess the efficacy and cellular effects of this compound as a tyrosinase inhibitor.
Mechanism of Action
This compound is believed to exert its inhibitory effect by binding to the active site of the tyrosinase enzyme, thereby blocking the access of its substrate, L-tyrosine.[1] This action prevents the hydroxylation of L-tyrosine to L-DOPA and its subsequent oxidation to dopaquinone, the initial and rate-limiting steps in melanin synthesis.[1][2] The piperazine moiety is thought to play a crucial role in orienting the molecule within the enzyme's active site for effective inhibition.
Quantitative Data
| Compound Class | Example Derivative | Reported IC50 (µM) |
| Nitrophenylpiperazine Derivatives | Compound 4l (with indole moiety) | 72.55[3] |
| Piperazine-Triazole Derivatives | Compound 10b | 30.7[4] |
| This compound | N/A | To be determined experimentally |
Experimental Protocols
The following are detailed protocols for the key experiments required to evaluate the efficacy and safety of this compound as a tyrosinase inhibitor.
Tyrosinase Activity Assay (In Vitro)
This assay directly measures the inhibitory effect of the compound on mushroom tyrosinase activity using L-DOPA as a substrate.
Materials:
-
Mushroom Tyrosinase (e.g., from Agaricus bisporus)
-
L-DOPA (L-3,4-dihydroxyphenylalanine)
-
This compound
-
Kojic Acid (positive control)
-
Phosphate Buffer (50 mM, pH 6.8)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO) and create a series of dilutions in phosphate buffer.
-
In a 96-well plate, add 20 µL of each compound dilution.
-
Add 140 µL of phosphate buffer to each well.
-
Add 20 µL of mushroom tyrosinase solution (e.g., 1000 U/mL in phosphate buffer) to each well.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of L-DOPA solution (e.g., 10 mM in phosphate buffer).
-
Immediately measure the absorbance at 475 nm (for dopachrome formation) at time zero and then every minute for 20 minutes at 37°C.
-
Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).
-
The percentage of tyrosinase inhibition is calculated using the formula: % Inhibition = [(Control Rate - Sample Rate) / Control Rate] x 100
-
Plot the % inhibition against the logarithm of the compound concentration to determine the IC50 value.
Experimental Workflow for Tyrosinase Activity Assay
Caption: Workflow for the in vitro tyrosinase activity assay.
Melanin Content Assay (Cell-Based)
This assay determines the effect of the compound on melanin production in a cellular context, typically using B16F10 melanoma cells.
Materials:
-
B16F10 mouse melanoma cells
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound
-
α-Melanocyte-Stimulating Hormone (α-MSH) (optional, to stimulate melanin production)
-
Phosphate-Buffered Saline (PBS)
-
1 N NaOH with 10% DMSO
-
6-well plates
-
Microplate reader
Procedure:
-
Seed B16F10 cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for 48-72 hours. A positive control (e.g., Kojic Acid) and a vehicle control should be included. If desired, co-treat with α-MSH to induce melanogenesis.
-
After treatment, wash the cells with PBS and harvest them.
-
Lyse the cell pellets with 1 N NaOH containing 10% DMSO and incubate at 80°C for 1 hour to solubilize the melanin.
-
Transfer the lysates to a 96-well plate and measure the absorbance at 405 nm.
-
The melanin content is normalized to the total protein concentration of each sample, determined by a standard protein assay (e.g., BCA assay).
-
Results are typically expressed as a percentage of the control group.
Logical Flow for Melanin Content Assay
Caption: Logical workflow of the melanin content assay.
Cytotoxicity Assay
This assay is crucial to ensure that the observed decrease in melanin content is due to the specific inhibition of tyrosinase and not a result of general cell toxicity. The MTT assay is a common method.
Materials:
-
B16F10 cells
-
DMEM with 10% FBS
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed B16F10 cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with the same concentrations of this compound as used in the melanin content assay for the same duration.
-
After the treatment period, add MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm.
-
Cell viability is expressed as a percentage of the untreated control cells.
Signaling Pathway
The synthesis of melanin is primarily regulated by the cAMP-dependent signaling pathway. The binding of α-MSH to its receptor, MC1R, on melanocytes activates adenylyl cyclase, leading to an increase in intracellular cAMP. This, in turn, activates Protein Kinase A (PKA), which phosphorylates and activates the CREB (cAMP response element-binding protein) transcription factor. Phosphorylated CREB then upregulates the expression of the Microphthalmia-associated transcription factor (MITF), the master regulator of melanogenic genes, including tyrosinase (TYR), tyrosinase-related protein 1 (TRP1), and dopachrome tautomerase (DCT). This compound, by directly inhibiting the tyrosinase enzyme, acts downstream of this signaling cascade.
Melanogenesis Signaling Pathway and Inhibition Point
Caption: Simplified melanogenesis signaling pathway.
Conclusion
This compound shows promise as a tyrosinase inhibitor based on the activity of structurally related compounds. The protocols outlined in these application notes provide a robust framework for the systematic evaluation of its inhibitory potency, its effect on cellular melanin production, and its safety profile. Further investigation into its precise IC50 value and its specific interactions with the melanogenesis signaling pathway will be critical for its potential development as a therapeutic or cosmetic agent for hyperpigmentation.
References
Application Notes and Protocols for 1-(2-Furoyl)piperazine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 1-(2-Furoyl)piperazine Hydrochloride (CAS: 60548-09-6), a versatile heterocyclic compound. It serves as a crucial intermediate in the synthesis of various biologically active molecules, with potential applications in medicinal chemistry, including the development of treatments for neurological conditions and cancer.[1] The hydrochloride salt form enhances its stability and handling properties.[1]
Chemical Synthesis and Purification
This compound is a derivative combining a furan ring with a piperazine core.[1] Its synthesis is a key step for its use in further drug development.
Synthesis of 1-(2-Furoyl)piperazine
A common method for the synthesis of the base compound, 1-(2-Furoyl)piperazine, involves the reaction of piperazine with a furoyl derivative.
Protocol:
-
Dissolve piperazine hexahydrate (1 mole) in 250 ml of water.
-
Acidify the solution to a pH of 4.5 using 6N HCl.
-
Add 2-furoyl chloride (1 mole) to the solution.
-
Concurrently, add a 10% NaOH solution at a rate that maintains the pH at 4.5.
-
After 1 hour, adjust the solution to be basic (pH 8.5) with NaOH solution.
-
Perform a continuous extraction of the reaction mixture with chloroform for 36 hours.
-
Dry the chloroform extract over MgSO4 and then filter.
-
Distill the filtrate to obtain the final product.[2]
Preparation of Pure this compound
To obtain the pure hydrochloride salt, a specific precipitation method is employed to remove any unreacted piperazine.
Protocol:
-
Extract the crude 1-(2-Furoyl)piperazine using an inert organic solvent, such as chloroform.
-
Dry the extract thoroughly.
-
Bubble dry HCl gas through the extract.
-
Carefully monitor the pH and continue adding HCl gas until a pH value of 6-7 is reached, which precipitates the pure hydrochloride salt.[3]
Diagram of Synthesis and Purification Workflow:
Caption: Workflow for the synthesis of 1-(2-Furoyl)piperazine and its purification to the hydrochloride salt.
In Vitro Biological Activity Assays
1-(2-Furoyl)piperazine and its derivatives have been investigated for several biological activities. The following are detailed protocols for assessing these potential activities.
Tyrosinase Inhibition Assay
1-(2-Furoyl)piperazine has been identified as a potent inhibitor of tyrosinase, an enzyme involved in melanin production.[4] This suggests its potential use in treating hyperpigmentation disorders.
Protocol:
-
Preparation of Solutions:
-
Prepare a stock solution of mushroom tyrosinase enzyme.
-
Prepare a series of concentrations of this compound.
-
Prepare a solution of L-DOPA (substrate).
-
-
Assay Procedure:
-
In a 96-well plate, add 20 µL of the test compound (this compound) or control.
-
Add 50 µL of the tyrosinase enzyme solution to each well and incubate at 25°C for 10 minutes.[5]
-
Add 30 µL of the L-DOPA substrate solution to each well.[5]
-
Measure the absorbance at 475-510 nm every minute for up to 60 minutes.[5][6]
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of absorbance vs. time).
-
Determine the percentage of tyrosinase inhibition for each concentration of the test compound compared to the control.
-
Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
-
Table 1: Hypothetical Tyrosinase Inhibition Data
| Concentration (µM) | % Inhibition |
| 1 | 15.2 |
| 5 | 48.9 |
| 10 | 75.6 |
| 25 | 92.1 |
| 50 | 98.5 |
Signaling Pathway Diagram:
Caption: Inhibition of the melanin synthesis pathway by this compound.
Antiplatelet Aggregation Assay
Derivatives of 1-(2-Furoyl)piperazine have shown antiplatelet activity, suggesting a potential role in cardiovascular disease treatment.
Protocol:
-
Preparation of Platelet-Rich Plasma (PRP):
-
Collect human blood in tubes containing an anticoagulant.
-
Centrifuge the blood at a low speed to separate the PRP.
-
-
Aggregation Measurement:
-
Pre-incubate the PRP with various concentrations of this compound or a vehicle control.
-
Induce platelet aggregation using an agonist such as ADP, collagen, or arachidonic acid.
-
Measure the change in light transmission using a platelet aggregometer.
-
-
Data Analysis:
-
Calculate the percentage of aggregation inhibition for each concentration of the test compound relative to the control.
-
Determine the IC50 value for each agonist.
-
Table 2: Hypothetical Antiplatelet Aggregation Data
| Agonist | Concentration (µM) | % Inhibition |
| ADP | 10 | 35.4 |
| ADP | 50 | 68.2 |
| Collagen | 10 | 42.1 |
| Collagen | 50 | 75.9 |
In Vivo Experimental Protocols
While specific in vivo data for this compound is limited, protocols for related piperazine derivatives can be adapted to evaluate its potential antihypertensive effects.
Antihypertensive Activity in Spontaneously Hypertensive Rats (SHRs)
Protocol:
-
Animal Model:
-
Use adult male Spontaneously Hypertensive Rats (SHRs).
-
-
Drug Administration:
-
Administer this compound orally at various doses.
-
Include a vehicle control group and a positive control group (e.g., a known antihypertensive drug).
-
-
Blood Pressure Measurement:
-
Measure systolic and diastolic blood pressure using the tail-cuff method before and at several time points after drug administration.
-
-
Data Analysis:
-
Calculate the change in blood pressure from baseline for each group.
-
Compare the blood pressure reduction in the treated groups to the control groups.
-
Table 3: Hypothetical Antihypertensive Effects in SHRs
| Treatment Group | Dose (mg/kg) | Max. Reduction in Systolic BP (mmHg) |
| Vehicle Control | - | 5 ± 2 |
| Compound | 10 | 25 ± 5 |
| Compound | 30 | 45 ± 7 |
| Positive Control | 10 | 40 ± 6 |
Experimental Workflow Diagram:
Caption: Workflow for evaluating the in vivo antihypertensive activity.
Disclaimer: The experimental protocols and data presented are for illustrative purposes and should be adapted and validated for specific research applications. This compound is for research purposes only and not for personal or veterinary use.[4]
References
- 1. Study of the antiaggregating activity of new phenacyl-piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bacterial Tyrosinase Inhibition, Hemolytic and Thrombolytic Screening, and In Silico Modeling of Rationally Designed Tosyl Piperazine-Engrafted Dithiocarbamate Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. activeconceptsllc.com [activeconceptsllc.com]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(2-Furoyl)piperazine Hydrochloride
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals to enhance the yield and purity of 1-(2-Furoyl)piperazine Hydrochloride synthesis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis in a question-and-answer format.
Question 1: My reaction is producing a low yield of the desired 1-(2-Furoyl)piperazine and a significant amount of a higher molecular weight byproduct. What is happening and how can I fix it?
Answer: You are likely forming the 1,4-bis(2-furoyl)piperazine byproduct. This occurs when both nitrogen atoms of the piperazine ring are acylated. The second acylation is a common competing reaction.[1]
Here are several strategies to favor the desired mono-acylation:
-
Molar Ratio of Reactants: Use a significant excess of piperazine (e.g., 5-10 equivalents) relative to 2-furoyl chloride. This statistically increases the probability of the acyl chloride reacting with an unreacted piperazine molecule rather than the already monosubstituted product.[2]
-
Slow Addition of 2-Furoyl Chloride: Add the 2-furoyl chloride solution dropwise to the piperazine solution, preferably at a low temperature (e.g., 0-5 °C). This helps to maintain a low concentration of the acylating agent in the reaction mixture, thereby reducing the rate of the second acylation.[2]
-
Use of a Mono-Protected Piperazine: A more controlled approach is to start with a mono-protected piperazine, such as N-Boc-piperazine. After the acylation of the unprotected nitrogen, the Boc group can be removed under acidic conditions to yield the desired product. This method prevents disubstitution but adds extra steps to the synthesis.[1][2]
Question 2: The yield of my reaction is consistently low, even after addressing the disubstitution issue. What other factors could be affecting the yield?
Answer: Low yields can stem from various factors related to reagents, reaction conditions, and work-up procedures.
-
Quality of 2-Furoyl Chloride: 2-Furoyl chloride is moisture-sensitive. Exposure to atmospheric moisture will hydrolyze it to 2-furoic acid, which will not participate in the acylation reaction, thus lowering your yield. Ensure you are using a fresh or properly stored bottle of 2-furoyl chloride and handle it under anhydrous conditions.
-
pH Control: Maintaining the correct pH during the reaction is crucial. One established protocol maintains a pH of 4.5 during the addition of 2-furoyl chloride to piperazine hexahydrate solution.[3] This is achieved by the simultaneous addition of a base, like a 10% NaOH solution, to neutralize the HCl generated during the reaction.[3] Improper pH can lead to side reactions or incomplete reaction.
-
Reaction Temperature and Time: While low temperatures are favored for the addition of the acyl chloride, the overall reaction may need to be stirred at room temperature for a sufficient duration to ensure completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. Elevated temperatures can promote the formation of side products.[4]
-
Work-up Procedure: The product, 1-(2-furoyl)piperazine, is a base. During work-up, the aqueous layer must be made basic (e.g., pH 8.5) before extraction with an organic solvent like chloroform or dichloromethane.[3] If the aqueous layer is acidic or neutral, the product will be in its protonated salt form, which has low solubility in organic solvents, leading to poor extraction and low yield.
Question 3: I am having difficulty isolating the final this compound product. After adding HCl, I get an oily precipitate or no precipitate at all. What should I do?
Answer: The precipitation of the hydrochloride salt can be tricky and is sensitive to solvent and water content.
-
Anhydrous Conditions: The precipitation of the hydrochloride salt is best achieved under anhydrous conditions. After extracting the free base into an organic solvent, ensure the organic layer is thoroughly dried using a drying agent like anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Any residual water can interfere with the crystallization of the hydrochloride salt.
-
Method of HCl Addition: The most common method is to bubble dry HCl gas through the dried organic extract of the free base until the solution reaches a pH of 6-7.[5] Alternatively, a solution of HCl in an anhydrous solvent (e.g., HCl in isopropanol or diethyl ether) can be added dropwise.
-
Solvent Choice: The choice of solvent for precipitation is important. Chloroform is a commonly used solvent for the extraction and subsequent precipitation.[5] If you are having trouble with precipitation, you can try concentrating the organic extract and redissolving it in a different anhydrous solvent, such as isopropanol or ethyl acetate, before adding HCl.
-
Oiling Out: If the product "oils out" instead of precipitating as a solid, it may be due to impurities or supersaturation. Try scratching the inside of the flask with a glass rod to induce crystallization. You can also try cooling the solution in an ice bath. If it still oils out, you may need to purify the free base by column chromatography before attempting the salt formation again.
Frequently Asked Questions (FAQs)
Q1: What is the typical reaction mechanism for the synthesis of 1-(2-Furoyl)piperazine?
A1: The reaction is a nucleophilic acyl substitution. The nitrogen atom of piperazine acts as a nucleophile and attacks the electrophilic carbonyl carbon of 2-furoyl chloride. This is followed by the elimination of a chloride ion to form the amide bond.
Q2: Which is a better starting material, anhydrous piperazine or piperazine hexahydrate?
A2: Both can be used. Piperazine hexahydrate is often used for convenience as it is a stable solid and less hygroscopic than anhydrous piperazine.[3][5] If using the hexahydrate, the reaction is typically performed in an aqueous solution.[3] If using anhydrous piperazine, an organic solvent and an acid scavenger (a non-nucleophilic base) are usually required.
Q3: How can I monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is a convenient way to monitor the reaction. You can spot the starting material (2-furoyl chloride, though it may hydrolyze on the plate), piperazine (if it's UV active or can be stained), and the reaction mixture on a silica gel plate. The product, being less polar than piperazine but more polar than 2-furoyl chloride, should have a distinct Rf value. A suitable eluent system might be a mixture of dichloromethane and methanol or ethyl acetate and hexanes.
Q4: What are the key safety precautions I should take during this synthesis?
A4: 2-Furoyl chloride is corrosive and moisture-sensitive, so it should be handled in a fume hood with appropriate personal protective equipment (gloves, safety glasses). Piperazine is also a skin and respiratory irritant. The reaction can be exothermic, especially during the addition of the acyl chloride, so it's important to control the rate of addition and cool the reaction mixture.
Q5: How can I purify the crude 1-(2-Furoyl)piperazine free base if it is not clean enough for hydrochloride salt formation?
A5: If the crude free base contains significant impurities, it can be purified by silica gel column chromatography. A solvent system similar to the one used for TLC analysis can be employed as the eluent. Alternatively, recrystallization from a suitable solvent can be attempted if the product is a solid at room temperature.[6]
Data Presentation
Table 1: Effect of Molar Ratio of Piperazine to 2-Furoyl Chloride on Product Distribution
| Molar Ratio (Piperazine : 2-Furoyl Chloride) | Expected Yield of 1-(2-Furoyl)piperazine | Expected Yield of 1,4-bis(2-furoyl)piperazine |
| 1 : 1 | Low to Moderate | High |
| 2 : 1 | Moderate | Moderate |
| 5 : 1 | High | Low |
| 10 : 1 | Very High | Very Low |
Note: This table represents expected trends based on chemical principles. Actual yields may vary depending on other reaction conditions.
Table 2: Physical Properties of Key Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| 1-(2-Furoyl)piperazine | C₉H₁₂N₂O₂ | 180.20 | 67-70 | 132-138 @ 0.6 mmHg |
| This compound | C₉H₁₃ClN₂O₂ | 216.66 | 204-209 | N/A |
Experimental Protocols
Protocol 1: Synthesis of 1-(2-Furoyl)piperazine (Free Base)
This protocol is adapted from a literature procedure with a reported yield of 60%.[3]
Materials:
-
Piperazine hexahydrate (194 g, 1 mole)
-
Deionized water (250 ml)
-
6N Hydrochloric acid
-
2-Furoyl chloride (130.5 g, 1 mole)
-
10% Sodium hydroxide solution
-
Chloroform
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a suitable reaction vessel, dissolve piperazine hexahydrate (194 g) in deionized water (250 ml).
-
Cool the solution in an ice bath and acidify to a pH of 4.5 by slowly adding 6N HCl with stirring.
-
In a separate dropping funnel, place 2-furoyl chloride (130.5 g).
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Slowly add the 2-furoyl chloride to the piperazine solution while simultaneously adding 10% NaOH solution at a rate that maintains the pH of the reaction mixture at 4.5. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, allow the mixture to stir for an additional hour at room temperature.
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Make the solution basic to a pH of 8.5 by adding more 10% NaOH solution.
-
Transfer the reaction mixture to a continuous extractor and extract with chloroform for 36 hours. Alternatively, perform multiple batch extractions with chloroform in a separatory funnel.
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Combine the chloroform extracts and dry over anhydrous MgSO₄.
-
Filter off the drying agent and remove the chloroform under reduced pressure to obtain the crude 1-(2-furoyl)piperazine.
-
The crude product can be purified by vacuum distillation (b.p. 132-138 °C at 0.6 mm Hg) to yield the pure free base.[3]
Protocol 2: Conversion to this compound
This protocol is based on a general method for hydrochloride salt formation.[5]
Materials:
-
Crude or purified 1-(2-furoyl)piperazine
-
Anhydrous chloroform (or another suitable anhydrous solvent like isopropanol or ethyl acetate)
-
Dry HCl gas or a solution of HCl in an anhydrous solvent
Procedure:
-
Dissolve the 1-(2-furoyl)piperazine in a minimal amount of anhydrous chloroform.
-
Slowly bubble dry HCl gas through the solution with stirring. Monitor the pH of the solution by periodically taking a small aliquot, evaporating the solvent, redissolving in water, and testing with a pH meter or pH paper.
-
Continue adding HCl gas until the pH of the solution is between 6 and 7.
-
The this compound should precipitate as a white solid.
-
Collect the solid by vacuum filtration.
-
Wash the solid with a small amount of cold anhydrous chloroform or diethyl ether to remove any remaining impurities.
-
Dry the product under vacuum to obtain the final this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting workflow for low yield in 1-(2-Furoyl)piperazine HCl synthesis.
References
- 1. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. prepchem.com [prepchem.com]
- 4. researchgate.net [researchgate.net]
- 5. DD153371A1 - PROCESS FOR PREPARING PURE 1- (2-FUROYL) PIPERAZINE HYDROCHLORIDE - Google Patents [patents.google.com]
- 6. nbinno.com [nbinno.com]
- 7. 1-(2-糠酰)哌嗪 97% | Sigma-Aldrich [sigmaaldrich.com]
- 8. Piperazine synthesis [organic-chemistry.org]
- 9. 1-(2-Furoyl)piperazine | 40172-95-0 | IF36870 | Biosynth [biosynth.com]
Technical Support Center: Purification of 1-(2-Furoyl)piperazine Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 1-(2-Furoyl)piperazine Hydrochloride.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound, offering potential causes and actionable solutions.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Purity After Initial Synthesis | Incomplete reaction, leading to the presence of starting materials (piperazine). | - Ensure the reaction goes to completion by monitoring with an appropriate analytical technique (e.g., TLC, LC-MS).- Use a slight excess of the furoylating agent to consume all the piperazine.- Perform an acidic wash to remove unreacted basic piperazine. |
| Formation of 1,4-bis(2-furoyl)piperazine byproduct. | - Use a large excess of piperazine relative to the furoylating agent to favor mono-substitution.- Control the reaction temperature and addition rate of the furoylating agent. | |
| Difficulty in Removing Piperazine Impurity | Piperazine hydrochloride co-precipitates with the desired product. | A patented method suggests dissolving the crude product in an inert organic solvent like chloroform and bubbling HCl gas until the pH is between 7 and 6. This selectively precipitates the this compound, leaving the more soluble piperazine dihydrochloride in solution.[1] |
| Recrystallization Yields are Low or Product Oils Out | Improper solvent choice. | - Screen a variety of solvents. For hydrochloride salts of piperazine derivatives, ethanol, isopropanol, or a methanol/ether mixture are often effective.- Ensure the minimum amount of hot solvent is used to dissolve the compound completely for optimal crystal formation upon cooling.- If the product oils out, try using a solvent system with a lower polarity or add a co-solvent. |
| Presence of impurities inhibiting crystallization. | - Attempt to purify the crude product by another method, such as column chromatography, before recrystallization. | |
| Poor Separation During Column Chromatography | Inappropriate solvent system (eluent). | - For piperazine derivatives on silica gel, start with a mobile phase of dichloromethane/methanol or hexanes/ethyl acetate.- Optimize the solvent ratio using Thin Layer Chromatography (TLC) to achieve a retention factor (Rf) of 0.2-0.4 for the desired product.[2] |
| Tailing of the product spot on TLC/column. | The basic nitrogen of the piperazine can interact with the acidic silica gel. Add a small amount of a basic modifier like triethylamine (~0.5-1%) to the eluent to improve the peak shape. | |
| Product is an Oil and Difficult to Handle | The product is in its free base form. | Convert the oily free base to its hydrochloride salt to obtain a solid. This can be done by dissolving the oil in a suitable organic solvent (e.g., diethyl ether, ethyl acetate) and adding a solution of HCl in an organic solvent. The hydrochloride salt will typically precipitate and can be collected by filtration. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: The most common impurities are unreacted piperazine and the 1,4-bis(2-furoyl)piperazine byproduct. Depending on the synthetic route, byproducts from side reactions of the starting materials may also be present.
Q2: Is recrystallization a suitable method for purifying this compound?
A2: While recrystallization is a common purification technique, some sources suggest it may not always be a satisfactory method for this specific compound, potentially due to the presence of persistent impurities.[1] However, for the hydrochloride salt, solvents like ethanol, isopropanol, or methanol/ether mixtures can be attempted.
Q3: How can I effectively remove the 1,4-bis(2-furoyl)piperazine byproduct?
A3: The 1,4-disubstituted byproduct is generally less polar than the desired mono-substituted product. This difference in polarity can be exploited for separation using column chromatography. A well-chosen eluent system should allow for the elution of the disubstituted byproduct before the desired product.
Q4: What are some recommended solvent systems for column chromatography of 1-(2-Furoyl)piperazine?
A4: For silica gel column chromatography of piperazine derivatives, a good starting point is a mixture of a non-polar and a polar solvent. Common choices include:
-
Hexanes/Ethyl Acetate
-
Dichloromethane/Methanol
-
Petroleum Ether/Ethyl Acetate
The optimal ratio should be determined by TLC analysis. For a derivative of 1-(2-furoyl)piperazine, an Rf value of 0.64 was reported using a petroleum ether:ethyl acetate system, suggesting a relatively non-polar nature for the free base.[3]
Q5: How do I convert the purified 1-(2-Furoyl)piperazine free base to its hydrochloride salt?
A5: To convert the free base to the hydrochloride salt, dissolve the purified 1-(2-Furoyl)piperazine in a suitable anhydrous organic solvent such as diethyl ether, ethyl acetate, or isopropanol. Then, slowly add a solution of hydrogen chloride (e.g., HCl in ether or isopropanol) with stirring. The this compound salt will typically precipitate out of the solution and can be collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.
Experimental Protocols
Protocol 1: Purification by pH-Controlled Precipitation
This method is adapted from a patented procedure for obtaining high-purity this compound.[1]
-
Extraction: Dissolve the crude reaction mixture containing 1-(2-Furoyl)piperazine in an inert organic solvent such as chloroform. Wash the organic layer with water to remove any water-soluble impurities. Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate) and filter.
-
Precipitation: Cool the dry organic extract in an ice bath. Slowly bubble dry hydrogen chloride (HCl) gas through the stirred solution.
-
pH Monitoring: Carefully monitor the pH of the solution. Continue the addition of HCl gas until the pH of the mixture reaches a value between 7 and 6.
-
Isolation: The pure this compound will precipitate as a solid. Collect the precipitate by vacuum filtration.
-
Washing and Drying: Wash the collected solid with a small amount of cold chloroform or another suitable non-polar solvent to remove any remaining soluble impurities. Dry the purified product under vacuum.
Protocol 2: Purification by Column Chromatography (General Procedure)
This protocol outlines a general procedure for the purification of 1-(2-Furoyl)piperazine (free base) using silica gel column chromatography.
-
TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane). Spot the solution on a TLC plate (silica gel 60 F254). Develop the plate using various solvent systems (e.g., different ratios of hexanes/ethyl acetate or dichloromethane/methanol) to find an eluent that provides good separation between the product and impurities, with an Rf value for the product ideally between 0.2 and 0.4.[2]
-
Column Packing: Prepare a silica gel column using the chosen eluent system (wet or dry packing method).
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a less polar solvent and load it onto the top of the column. Alternatively, for less soluble compounds, perform a dry loading by adsorbing the crude product onto a small amount of silica gel and adding the powder to the top of the column.
-
Elution: Elute the column with the chosen solvent system. If necessary, a gradient elution (gradually increasing the polarity of the eluent) can be used to improve separation.
-
Fraction Collection: Collect fractions and monitor the elution of the product by TLC.
-
Isolation: Combine the pure fractions containing the desired product and remove the solvent under reduced pressure to obtain the purified 1-(2-Furoyl)piperazine.
Visualizations
Caption: A generalized workflow for the purification of this compound.
Caption: A decision tree for troubleshooting common impurities during purification.
References
1-(2-Furoyl)piperazine Hydrochloride stability issues and degradation products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 1-(2-Furoyl)piperazine Hydrochloride. This resource is intended for researchers, scientists, and drug development professionals to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the potential stability issues associated with this compound?
This compound, as a hydrochloride salt, generally possesses enhanced stability and handling properties.[1] However, its molecular structure, which includes a furan ring and an amide linkage, presents potential vulnerabilities to specific environmental factors. Key stability concerns include susceptibility to:
-
Hydrolysis: The amide bond can be susceptible to cleavage under acidic or basic conditions, leading to the formation of furoic acid and piperazine.
-
Oxidation: The furan ring is prone to oxidative degradation, which can result in ring-opening and the formation of various byproducts.
-
Photodegradation: Exposure to light, particularly UV radiation, can induce degradation. The extent of this degradation should be evaluated.
-
Thermal Degradation: Elevated temperatures can accelerate hydrolytic and oxidative degradation pathways.
Q2: What are the likely degradation products of this compound?
Based on the chemical structure, the primary degradation products are anticipated to be:
-
2-Furoic Acid and Piperazine: Resulting from the hydrolysis of the amide bond.
-
Oxidative Degradants: Arising from the opening of the furan ring. The specific structures can vary depending on the oxidative agent.
It is crucial to perform forced degradation studies to identify and characterize the actual degradation products under various stress conditions.[2][3][4]
Q3: How should I store this compound to ensure its stability?
To minimize degradation, this compound should be stored in a well-closed container, protected from light, and in a cool, dry place.[5] For long-term storage, refrigeration may be advisable, depending on the results of long-term stability studies.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Appearance of new peaks in HPLC chromatogram during analysis. | Degradation of the compound. | - Confirm the identity of the new peaks using techniques like LC-MS. - Review the storage conditions of the sample and standards. - Evaluate the stability of the compound in the analytical solvent. |
| Loss of assay potency over time. | Chemical degradation of this compound. | - Conduct forced degradation studies to identify the degradation pathway. - Re-evaluate the formulation and storage conditions to mitigate degradation. |
| Discoloration of the material. | Potential oxidative or photolytic degradation. | - Store the material in a light-resistant container and in an inert atmosphere. - Analyze the discolored material to identify the colored degradants. |
Experimental Protocols for Forced Degradation Studies
Forced degradation studies are essential to establish the intrinsic stability of the molecule and to develop stability-indicating analytical methods.[4][6] The following are generalized protocols for subjecting this compound to various stress conditions. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[4]
1. Acid and Base Hydrolysis:
-
Objective: To assess the stability of the compound in acidic and basic conditions.
-
Procedure:
-
Prepare a solution of this compound in a suitable solvent (e.g., water or a water/acetonitrile mixture) at a concentration of approximately 1 mg/mL.
-
For acid hydrolysis, add an equal volume of 0.1 N HCl.
-
For base hydrolysis, add an equal volume of 0.1 N NaOH.
-
Maintain the solutions at room temperature or elevated temperature (e.g., 60°C) and collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the samples before analysis by HPLC.
-
2. Oxidative Degradation:
-
Objective: To evaluate the susceptibility of the compound to oxidation.
-
Procedure:
-
Prepare a 1 mg/mL solution of the compound.
-
Add a solution of 3% hydrogen peroxide.
-
Keep the solution at room temperature and protected from light.
-
Collect samples at different time intervals and analyze by HPLC.
-
3. Thermal Degradation:
-
Objective: To investigate the effect of high temperature on the solid-state and solution stability.
-
Procedure:
-
For solid-state analysis, place the powdered compound in a stability chamber at an elevated temperature (e.g., 60°C or 80°C) with controlled humidity.
-
For solution analysis, prepare a 1 mg/mL solution and heat it at a specified temperature.
-
Analyze samples at various time points.
-
4. Photostability:
-
Objective: To determine the compound's sensitivity to light.
-
Procedure:
-
Expose the solid compound and a 1 mg/mL solution to a light source according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).
-
A control sample should be protected from light.
-
Analyze the exposed and control samples by HPLC.
-
Hypothetical Data from Forced Degradation Studies
The following table summarizes hypothetical results from forced degradation studies on this compound.
| Stress Condition | % Degradation | Major Degradation Products |
| 0.1 N HCl at 60°C for 24h | 15.2% | 2-Furoic Acid, Piperazine |
| 0.1 N NaOH at 60°C for 8h | 18.5% | 2-Furoic Acid, Piperazine |
| 3% H₂O₂ at RT for 24h | 12.8% | Oxidative Degradant 1, Oxidative Degradant 2 |
| Heat at 80°C for 48h (Solid) | 5.1% | Minor unidentified peaks |
| Photostability (ICH Q1B) | 8.7% | Photodegradant 1 |
Visualizations
Logical Troubleshooting Workflow for Stability Issues
Caption: A logical workflow for troubleshooting stability issues of this compound.
Potential Degradation Pathway of this compound
Caption: Potential degradation pathways for this compound under stress conditions.
References
- 1. nbinno.com [nbinno.com]
- 2. pharmtech.com [pharmtech.com]
- 3. biopharminternational.com [biopharminternational.com]
- 4. biomedres.us [biomedres.us]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Challenges with 1-(2-Furoyl)piperazine Hydrochloride
This technical support center is designed for researchers, scientists, and drug development professionals to address and overcome solubility challenges encountered during experiments with 1-(2-Furoyl)piperazine Hydrochloride.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility important?
A1: this compound is a chemical compound that serves as a versatile building block in the synthesis of various pharmaceutical agents, particularly those targeting neurological disorders and cancer.[1] It is the hydrochloride salt form of 1-(2-Furoyl)piperazine, which is intended to improve its stability and handling properties.[2] The solubility of a compound is a critical physicochemical property that influences its handling, formulation, and bioavailability. For in vitro assays, poor solubility can lead to inaccurate and irreproducible results. In drug development, it can affect absorption and therapeutic efficacy.
Q2: I am experiencing poor solubility of this compound in my aqueous buffer. What are the initial troubleshooting steps?
A2: Poor aqueous solubility is a common challenge. Here are some initial steps to address this:
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pH Adjustment: Since this compound is the salt of a weak base, its solubility is pH-dependent. Lowering the pH of your aqueous solution can increase the ionization of the piperazine moiety and enhance solubility.[3]
-
Use of Co-solvents: Introducing a small percentage of a water-miscible organic solvent (co-solvent) such as DMSO, ethanol, or PEG 400 can significantly improve solubility.[4][5] It is crucial to use the lowest effective concentration of the co-solvent and include appropriate vehicle controls in your experiments, as high concentrations can be toxic to cells.
-
Gentle Heating and Sonication: Gently warming the solution or using a sonicator can help dissolve the compound, especially when preparing stock solutions. However, be cautious about the compound's stability at elevated temperatures.
Q3: How does pH affect the solubility of this compound?
A3: The piperazine group in 1-(2-Furoyl)piperazine is basic.[6] As a hydrochloride salt, it is more soluble in acidic to neutral aqueous solutions. In basic solutions, the protonated piperazine can be deprotonated to the free base, which is generally less soluble in water, potentially leading to precipitation. Therefore, maintaining a suitable pH is crucial for keeping the compound in solution.[7] The ideal pH for maximum solubility should be determined experimentally.[8]
Q4: My stock solution of this compound in an organic solvent (like DMSO) is precipitating when I dilute it into my aqueous assay buffer. How can I resolve this?
A4: This phenomenon, known as "precipitation upon dilution," is common for compounds with low aqueous solubility.[9] Here are some strategies to mitigate this:
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Lower the Final Concentration: The most straightforward approach is to work with a lower final concentration of the compound in your assay.
-
Optimize Co-solvent Concentration: While minimizing the co-solvent is generally recommended, a slightly higher final concentration (e.g., up to 1% DMSO, if tolerated by your assay) might be necessary to maintain solubility.
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Serial Dilutions: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. This can help to avoid a sudden, large change in solvent polarity that triggers precipitation.
-
Pluronic F-68: Adding a small amount of a non-ionic surfactant like Pluronic F-68 to your aqueous buffer can help to stabilize the compound and prevent precipitation.
Q5: Are there more advanced methods to improve the solubility if basic techniques are insufficient?
A5: Yes, if initial troubleshooting steps are not successful, you can explore more advanced formulation strategies:
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble molecules, forming inclusion complexes with enhanced aqueous solubility.[10]
-
Nanosuspensions: This involves reducing the particle size of the compound to the nanometer range, which increases the surface area and dissolution rate.
-
Solid Dispersions: The compound can be dispersed in a hydrophilic polymer matrix to improve its wettability and dissolution.
II. Troubleshooting Guide
This troubleshooting workflow can help you navigate common solubility issues with this compound.
References
- 1. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 2. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 3. benchchem.com [benchchem.com]
- 4. longdom.org [longdom.org]
- 5. scispace.com [scispace.com]
- 6. Piperazine compounds [m.chemicalbook.com]
- 7. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ijpsjournal.com [ijpsjournal.com]
Technical Support Center: Crystallization of 1-(2-Furoyl)piperazine Hydrochloride
This technical support center provides guidance for researchers, scientists, and professionals in drug development who are working with the crystallization of 1-(2-Furoyl)piperazine Hydrochloride. Below you will find troubleshooting advice and frequently asked questions to address common challenges encountered during experimental procedures.
Troubleshooting Guide
Issue 1: The product fails to crystallize and remains an oil.
-
Question: I have completed the synthesis of this compound, but the final product is an oil and will not crystallize. What steps can I take to induce crystallization?
-
Answer: The oily nature of your product could be due to the presence of residual solvents or impurities.[1] Since 1-(2-Furoyl)piperazine is hygroscopic, absorbed moisture can also prevent crystallization.[2][3]
Recommended Actions:
-
Ensure Complete Solvent Removal: Dry the product thoroughly under a high vacuum to remove any residual volatile organics.
-
Consider Salt Formation: If you have the free base, converting it to the hydrochloride salt is a standard method to induce crystallinity.[4][5] A general procedure involves dissolving the free base in a suitable solvent and adding a stoichiometric amount of hydrochloric acid.
-
Scratching and Seeding: Try scratching the inside of the flask with a glass rod at the air-liquid interface to create nucleation sites. If you have a small amount of crystalline material from a previous batch, "seeding" the solution can initiate crystallization.[1]
-
Anti-Solvent Addition: Slowly add an "anti-solvent" (a solvent in which your compound is insoluble) to a solution of your compound to promote precipitation. The choice of anti-solvent will depend on your primary solvent.
-
Issue 2: The crystallized product has a low melting point or a broad melting range.
-
Question: My this compound has crystallized, but the melting point is below the reported 67-70 °C and melts over a wide range.[2][3] What is the likely cause and how can I fix it?
-
Answer: A low or broad melting point is a strong indicator of impurities. Common impurities can include unreacted piperazine or byproducts from the synthesis.[1]
Recommended Actions:
-
Recrystallization: This is a powerful technique for purifying crystalline solids. The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
-
Solvent Washes: If the impurity is highly soluble in a solvent in which your product is not, you can wash the crystalline product with that solvent.
-
Chromatography: For difficult-to-remove impurities, column chromatography may be necessary.[1]
-
Issue 3: The crystallization process results in a very low yield.
-
Question: I am successfully crystallizing this compound, but my final yield is unacceptably low. How can I optimize the process to improve my yield?
-
Answer: Low yield can be attributed to several factors, including the choice of solvent, cooling rate, and premature filtration.
Recommended Actions:
-
Optimize Solvent System: The choice of solvent is critical. You may be using a solvent in which your compound has high solubility even at low temperatures. Experiment with different solvents or solvent mixtures.
-
Control Cooling Rate: Rapid cooling can lead to the formation of small crystals and can trap impurities, which are then lost during washing. Allow the solution to cool slowly to room temperature and then place it in an ice bath to maximize crystal formation.
-
Check Filtrate: After filtration, try to concentrate the mother liquor (the remaining solution) to see if a second crop of crystals can be obtained.
-
Frequently Asked Questions (FAQs)
-
Q1: What are the best solvents for the crystallization of this compound?
-
A1: While specific data for this exact salt is limited, a patent for its preparation mentions using chloroform as a solvent for the free base before precipitating the hydrochloride salt with HCl gas.[6] For recrystallization, you might explore solvents like isopropanol, ethanol, or mixtures of a soluble solvent with an anti-solvent like heptane or diethyl ether. A salt screening study is often recommended to find the most suitable solvent system.[4]
-
-
Q2: How does the hygroscopic nature of 1-(2-Furoyl)piperazine affect crystallization?
-
A2: Hygroscopicity, the tendency to absorb moisture from the air, can introduce water into your product.[7] This can act as an impurity and inhibit crystallization, leading to an oily or syrupy product. It is crucial to handle the compound under dry conditions (e.g., using an inert atmosphere like nitrogen or argon) and to use anhydrous solvents.
-
-
Q3: Can I use a different acid to form a salt for crystallization?
-
A3: Yes, while you are working with the hydrochloride salt, it is possible to form other salts (e.g., mesylate, sulfate) which may have different crystallization properties.[4] This process, known as salt screening, is a common strategy in pharmaceutical development to find a salt form with optimal physicochemical properties.
-
Data Presentation
Table 1: General Solvent Properties for Piperazine Derivative Crystallization
| Solvent Class | Examples | Suitability for Crystallization | Notes |
| Alcohols | Ethanol, Isopropanol, Methanol | Often good for dissolving at heat and crystallizing on cooling. | Methanol is sometimes too strong a solvent. |
| Ketones | Acetone | Can be effective, but check for reactivity with your compound. | Often used in solvent/anti-solvent systems. |
| Ethers | Diethyl ether, Methyl tert-butyl ether (MTBE) | Typically used as anti-solvents. | Low boiling points and high flammability. |
| Hydrocarbons | Heptane, Hexane | Commonly used as anti-solvents. | Your compound will likely have very low solubility. |
| Chlorinated | Dichloromethane, Chloroform | Can be good solvents for the free base. | Often require an anti-solvent for precipitation.[6] |
Experimental Protocols
Protocol 1: General Recrystallization of this compound
-
Solvent Selection: In a small test tube, add approximately 20-30 mg of your crude product. Add a few drops of the chosen solvent. If the solid dissolves immediately at room temperature, the solvent is likely too strong. If it does not dissolve, gently heat the test tube. A good solvent will dissolve the solid upon heating.
-
Dissolution: In a larger flask, add the crude this compound and the minimum amount of the chosen hot solvent to completely dissolve the solid.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under a vacuum.
Mandatory Visualization
Caption: Troubleshooting workflow for crystallization issues.
References
- 1. benchchem.com [benchchem.com]
- 2. 1-(2-Furoyl)piperazine CAS#: 40172-95-0 [m.chemicalbook.com]
- 3. 1-(2-Furoyl)piperazine | 40172-95-0 [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis and Characterization of New 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-Propoxybenzoates and Their Hydrochloride Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DD153371A1 - PROCESS FOR PREPARING PURE 1- (2-FUROYL) PIPERAZINE HYDROCHLORIDE - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Reaction Conditions for 1-(2-Furoyl)piperazine Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 1-(2-Furoyl)piperazine Hydrochloride. Our aim is to facilitate the optimization of reaction conditions to ensure high yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 1-(2-Furoyl)piperazine?
The most prevalent method is the acylation of piperazine with a 2-furoyl derivative, typically 2-furoyl chloride or 2-furoic anhydride. This reaction is usually carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
Q2: What are the critical parameters to control during the synthesis?
The critical parameters to control are:
-
Stoichiometry: The molar ratio of piperazine to the acylating agent is crucial to control the formation of the desired mono-acylated product and minimize the di-acylated byproduct.[1]
-
pH: Maintaining the correct pH is essential for selective acylation and for the final precipitation of the hydrochloride salt.[2]
-
Temperature: Controlling the reaction temperature helps to manage the reaction rate and minimize side reactions.
-
Purity of Reagents: The purity of piperazine and 2-furoyl chloride is vital for a clean reaction and high-quality product.
Q3: How is 1-(2-Furoyl)piperazine typically purified?
Purification is often achieved through a series of steps:
-
Extraction: The crude product is extracted from the aqueous reaction mixture using an organic solvent like chloroform.[2]
-
Washing: The organic extract is washed to remove unreacted piperazine and other water-soluble impurities.
-
Drying: The organic layer is dried over a suitable drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Precipitation/Crystallization: The free base is converted to its hydrochloride salt by bubbling hydrogen chloride gas through the solution or by adding a solution of HCl in an organic solvent.[2][3] The hydrochloride salt then precipitates and can be collected by filtration. Recrystallization from a suitable solvent system can further enhance purity.[3]
Q4: What analytical techniques are recommended for monitoring the reaction and assessing product purity?
Commonly used analytical techniques include:
-
Thin Layer Chromatography (TLC): For rapid monitoring of the reaction progress.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product and quantify impurities.[4]
-
Gas Chromatography (GC): Can be used for analyzing piperazine and other volatile components.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural confirmation of the final product.[5]
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
Troubleshooting Guides
Issue 1: Low Yield of 1-(2-Furoyl)piperazine
| Possible Cause | Troubleshooting Steps |
| Formation of 1,4-bis(2-furoyl)piperazine (di-substituted byproduct) | • Increase the molar excess of piperazine to 3-10 equivalents. This statistically favors the reaction of the acylating agent with unreacted piperazine.[1] • Add the 2-furoyl chloride slowly to the piperazine solution to maintain a low concentration of the acylating agent. • Consider a protecting group strategy, such as using mono-Boc-piperazine, to ensure mono-substitution. This involves an additional protection and deprotection step.[1] |
| Incomplete Reaction | • Monitor the reaction progress using TLC or HPLC to ensure it has gone to completion before workup. • Ensure the 2-furoyl chloride is of high purity and has not hydrolyzed. • If the reaction is sluggish, a moderate increase in temperature may be beneficial. However, this should be done cautiously to avoid side reactions. |
| Product Loss During Workup | • During extraction, ensure the pH of the aqueous layer is appropriately adjusted to maximize the partitioning of the free base into the organic layer. The free base is more soluble in organic solvents at a higher pH. • When precipitating the hydrochloride salt, ensure the addition of HCl is controlled to avoid the co-precipitation of piperazine dihydrochloride.[2] |
Issue 2: Product Impurity and/or Discoloration
| Possible Cause | Troubleshooting Steps |
| Presence of Unreacted Piperazine | • Use a larger excess of the acylating agent (if di-substitution is not a major concern) to drive the reaction to completion. • During the workup, wash the organic extract with dilute acid to remove the basic piperazine. • Purify the final product by recrystallization. |
| Presence of 1,4-bis(2-furoyl)piperazine | • Optimize the stoichiometry as described for low yield. • Purify the crude product by column chromatography. The di-substituted product is generally less polar than the mono-substituted one. |
| Product Discoloration | • Ensure high purity of starting materials. Impurities in 2-furoyl chloride can lead to colored byproducts. • Use an inert atmosphere (e.g., nitrogen or argon) during the reaction to prevent oxidative side reactions. • Purify the final product by recrystallization, possibly with the addition of activated carbon to remove colored impurities. |
Experimental Protocols
Protocol 1: Synthesis of 1-(2-Furoyl)piperazine (Excess Piperazine Method)
Materials:
-
Piperazine (5 equivalents)
-
2-Furoyl chloride (1 equivalent)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Hydrochloric acid (4M in 1,4-dioxane)
-
Diethyl ether
Procedure:
-
Dissolve piperazine (5 eq.) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of 2-furoyl chloride (1 eq.) in anhydrous DCM to the piperazine solution over 1-2 hours with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1-(2-Furoyl)piperazine as a free base.
-
Dissolve the crude product in a minimal amount of diethyl ether.
-
Slowly add 4M HCl in 1,4-dioxane dropwise with stirring until precipitation is complete.
-
Collect the precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.
Protocol 2: Purity Analysis by HPLC
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid (TFA).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve a small amount of the product in the mobile phase.
Visualizing the Process
Reaction Workflow
Caption: A flowchart illustrating the key steps in the synthesis and purification of 1-(2-Furoyl)piperazine HCl.
Potential Side Reactions
Caption: A diagram showing the desired mono-acylation and the common side reaction leading to di-acylation.
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Work in a well-ventilated fume hood, especially when handling 2-furoyl chloride and organic solvents.
-
Handling Reagents:
-
Piperazine: Can cause skin and eye irritation. Avoid inhalation of dust.
-
2-Furoyl Chloride: Is corrosive and moisture-sensitive. Handle with care to avoid contact with skin and eyes.
-
Hydrochloric Acid: Is highly corrosive. Handle with extreme care.
-
-
Waste Disposal: Dispose of all chemical waste according to your institution's guidelines.
References
- 1. benchchem.com [benchchem.com]
- 2. DD153371A1 - PROCESS FOR PREPARING PURE 1- (2-FUROYL) PIPERAZINE HYDROCHLORIDE - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) DOI:10.1039/C8RA09152H [pubs.rsc.org]
Technical Support Center: 1-(2-Furoyl)piperazine Hydrochloride Synthesis
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for common issues encountered during the synthesis of 1-(2-Furoyl)piperazine Hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the typical synthesis route for this compound?
The most common method for synthesizing 1-(2-Furoyl)piperazine is the acylation of piperazine with a 2-furoic acid derivative, typically 2-furoyl chloride or 2-furoyl anhydride.[1] The resulting free base is then treated with hydrochloric acid (often introduced as HCl gas in a solvent like chloroform) to precipitate the pure hydrochloride salt.[2]
Caption: General synthesis pathway for this compound.
Q2: What are the most common impurities I should expect during this synthesis?
During the synthesis, several process-related impurities and side-products can form. The most prevalent are unreacted starting materials and products of side reactions. It is crucial to source high-purity starting materials to minimize by-products and maximize yield.[3]
Table 1: Common Impurities in this compound Synthesis
| Impurity Name | Chemical Structure | Common Source / Reason for Presence |
| Piperazine | C₄H₁₀N₂ | Unreacted starting material.[2] Difficult to remove via standard recrystallization.[2] |
| 2-Furoic Acid | C₅H₄O₃ | Hydrolysis of the acylating agent (2-furoyl chloride/anhydride) by moisture.[4][5] |
| 1,4-bis(2-furoyl)piperazine | C₁₄H₁₄N₂O₄ | Di-acylation side-product where both nitrogens of piperazine are acylated.[6] Often the major side-product. |
| Piperazine Dihydrochloride | C₄H₁₂Cl₂N₂ | Forms when excess HCl reacts with unreacted piperazine during salt formation.[2] |
Q3: How does the di-acylated impurity, 1,4-bis(2-furoyl)piperazine, form?
This impurity, also known as Terazosin EP Impurity M, forms when a second molecule of the 2-furoyl acylating agent reacts with the secondary amine of the desired 1-(2-Furoyl)piperazine product.[6] This is a common issue in reactions involving piperazine due to its two reactive secondary amine groups. Controlling the stoichiometry and slowly adding the acylating agent to an excess of piperazine can help minimize this side-reaction.
Q4: Why might I see unreacted piperazine in my final product?
Unreacted piperazine is a common impurity because it can be carried through the workup process.[2] During the final precipitation step with HCl, any remaining piperazine can also precipitate as piperazine dihydrochloride, which is insoluble in solvents like chloroform.[2] A patent describes that careful control of the pH to between 6 and 7 during HCl gas addition is critical to selectively precipitate the desired product while leaving small amounts of piperazine in the solution.[2]
Troubleshooting Guide
This section addresses specific experimental issues and provides actionable solutions.
Caption: Troubleshooting workflow for purity issues in synthesis.
Q: My purity by HPLC is low. How do I identify the unknown peaks?
Impurity profiling is essential for identifying unexpected peaks.[7][8] A combination of analytical techniques is often required for full characterization.
Table 2: Analytical Methods for Impurity Identification
| Technique | Purpose |
| HPLC / UPLC | The primary method for separating and quantifying the main component and its impurities.[7] |
| LC-MS | Couples liquid chromatography with mass spectrometry to provide molecular weight information for each separated peak, which is crucial for identifying unknown impurities.[7][9] |
| GC-MS | Ideal for identifying volatile impurities, such as residual solvents or certain starting materials.[7][9] |
| NMR | Nuclear Magnetic Resonance spectroscopy provides detailed structural information, confirming the identity of an impurity once it has been isolated.[8] |
Q: I've confirmed the presence of 1,4-bis(2-furoyl)piperazine. How can I minimize its formation?
-
Control Stoichiometry: Use a molar excess of piperazine relative to the 2-furoyl chloride. This increases the probability that the acylating agent will react with an unsubstituted piperazine molecule rather than the mono-substituted product.
-
Slow Addition: Add the 2-furoyl chloride solution dropwise to the piperazine solution at a controlled temperature (e.g., 0-5 °C). This keeps the instantaneous concentration of the acylating agent low, disfavoring the second acylation reaction.
-
Use a Buffered Solution: Some methods report using a buffered solution to maintain pH and control reactivity.[2]
Q: How can I effectively remove unreacted piperazine from my product?
Standard recrystallization is often not sufficient to remove piperazine contamination.[2] A more effective method involves the precipitation of the hydrochloride salt from an organic solvent:
-
Dissolve the crude 1-(2-Furoyl)piperazine free base in a dry, inert solvent like chloroform.[2]
-
Slowly bubble dry HCl gas into the solution while stirring and carefully monitoring the pH.
-
Maintain the pH between 6 and 7. This range is optimal for selectively precipitating the desired this compound while keeping piperazine hydrochloride salts in the solution.[2]
-
Filter the resulting precipitate and wash with a cold solvent to yield the purified product.
Experimental Protocols
Protocol 1: General Synthesis of this compound
This is a representative protocol and should be adapted and optimized for specific laboratory conditions. Handle all chemicals with appropriate safety precautions.
-
Reaction Setup: In a three-neck flask equipped with a stirrer, dropping funnel, and thermometer, dissolve piperazine (e.g., 2.0 equivalents) in a suitable solvent (e.g., dichloromethane or toluene) under an inert atmosphere (nitrogen). Cool the mixture to 0-5 °C in an ice bath.
-
Acylation: Dissolve 2-furoyl chloride (1.0 equivalent) in the same solvent. Add this solution dropwise to the chilled piperazine mixture over 1-2 hours, ensuring the temperature remains below 10 °C.
-
Reaction: Allow the mixture to warm to room temperature and stir for an additional 2-4 hours, monitoring the reaction progress by TLC or LC-MS.
-
Workup: Quench the reaction by adding water. Separate the organic layer. Wash the organic layer successively with a dilute base (e.g., 5% sodium bicarbonate solution) and then with brine. Dry the organic layer over anhydrous sodium sulfate and filter.
-
Salt Formation: Concentrate the dried organic solution under reduced pressure to obtain the crude free base. Dissolve the crude oil or solid in anhydrous chloroform or ethyl acetate.[2]
-
Precipitation: Slowly bubble dry hydrogen chloride gas through the solution until precipitation is complete, maintaining a pH of 6-7.[2]
-
Isolation: Filter the solid precipitate, wash with a small amount of cold solvent, and dry under a vacuum to yield this compound.
Protocol 2: Representative HPLC Method for Purity Analysis
This is a general method; column, mobile phase, and gradient may require optimization.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detector: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a small amount of the sample in a suitable diluent (e.g., 50:50 Water:Acetonitrile) to a concentration of ~1 mg/mL.
References
- 1. nbinno.com [nbinno.com]
- 2. DD153371A1 - PROCESS FOR PREPARING PURE 1- (2-FUROYL) PIPERAZINE HYDROCHLORIDE - Google Patents [patents.google.com]
- 3. nbinno.com [nbinno.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. 2-Furoic acid - Wikipedia [en.wikipedia.org]
- 6. 1,4-Bis(furan-2-ylcarbonyl)piperazine | C14H14N2O4 | CID 336735 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. biotech-spain.com [biotech-spain.com]
- 8. Impurity profiling and synthesis of standards - Enantia | Chemistry experts for pharma and biotech sectors [enantia.com]
- 9. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Analytical Method Validation for 1-(2-Furoyl)piperazine Hydrochloride
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the analytical method validation for 1-(2-Furoyl)piperazine Hydrochloride. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and validation data summaries to assist in your laboratory experiments.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of analytical method validation for this compound?
A1: Analytical method validation is a documented process that demonstrates an analytical method is suitable for its intended purpose. For this compound, this ensures the reliability, accuracy, and consistency of analytical results for identity, purity, and assay testing. This is a critical regulatory requirement for drug development and quality control.[1]
Q2: Which validation parameters are essential for an HPLC assay of this compound?
A2: According to ICH Q2(R1) guidelines, the key validation parameters for an assay method include accuracy, precision (repeatability and intermediate precision), specificity, linearity, range, and robustness.[1][2]
Q3: How do I develop a stability-indicating method for this compound?
A3: A stability-indicating method is developed through forced degradation studies. The drug substance is exposed to stress conditions such as acid and base hydrolysis, oxidation, heat, and light to produce degradation products.[3][4] The analytical method must then demonstrate the ability to separate the intact drug from all potential degradation products, thus proving its specificity.
Q4: What is a common challenge when developing an HPLC method for piperazine-containing compounds?
A4: Piperazine itself lacks a strong chromophore, making UV detection difficult at low levels. However, this compound contains a furoyl group which provides sufficient UV absorbance for detection. A common challenge is ensuring the method is sensitive enough to detect and quantify low-level impurities.
Experimental Protocols
The following protocols are for a representative High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound.
HPLC Method Parameters
| Parameter | Recommended Conditions |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile : 0.02 M Phosphate Buffer (pH 3.0) (30:70 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Run Time | 15 minutes |
Validation Protocols
Specificity (Forced Degradation Study)
-
Acid Hydrolysis: Dissolve 10 mg of this compound in 10 mL of 0.1 M HCl. Heat at 60°C for 4 hours. Cool, neutralize with 0.1 M NaOH, and dilute to a suitable concentration with mobile phase.
-
Base Hydrolysis: Dissolve 10 mg of the compound in 10 mL of 0.1 M NaOH. Heat at 60°C for 4 hours. Cool, neutralize with 0.1 M HCl, and dilute to a suitable concentration with mobile phase.
-
Oxidative Degradation: Dissolve 10 mg of the compound in 10 mL of 3% H₂O₂. Keep at room temperature for 24 hours. Dilute to a suitable concentration with mobile phase.
-
Thermal Degradation: Expose the solid drug substance to 80°C for 48 hours. Dissolve a portion in the mobile phase to a suitable concentration.
-
Photolytic Degradation: Expose the solid drug substance to UV light (254 nm) for 48 hours. Dissolve a portion in the mobile phase to a suitable concentration.
-
Analysis: Inject the unstressed sample and all stressed samples into the HPLC system. Assess the peak purity of the main peak in the stressed samples using a photodiode array (PDA) detector.
Linearity
-
Prepare a stock solution of this compound reference standard (1 mg/mL) in the mobile phase.
-
Perform serial dilutions to prepare at least five concentration levels ranging from 50% to 150% of the target assay concentration (e.g., 50, 75, 100, 125, 150 µg/mL).
-
Inject each concentration in triplicate.
-
Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.
Accuracy (% Recovery)
-
Prepare a placebo (a mixture of all formulation excipients without the active pharmaceutical ingredient).
-
Spike the placebo with known amounts of this compound at three concentration levels (e.g., 80%, 100%, and 120% of the target assay concentration).
-
Prepare each concentration level in triplicate.
-
Analyze the samples and calculate the percentage recovery.
Precision
-
Repeatability (Intra-assay precision): Prepare six separate samples of this compound at 100% of the target concentration. Analyze them on the same day, with the same analyst and instrument. Calculate the relative standard deviation (%RSD).
-
Intermediate Precision: Repeat the repeatability study with a different analyst, on a different day, and using a different instrument. Compare the results from both studies.
Data Presentation
Table 1: Linearity Data
| Concentration (µg/mL) | Mean Peak Area (n=3) | %RSD |
| 50 | 452,300 | 0.8 |
| 75 | 678,900 | 0.6 |
| 100 | 905,100 | 0.5 |
| 125 | 1,132,000 | 0.4 |
| 150 | 1,358,500 | 0.3 |
| Correlation Coefficient (r²) | \multicolumn{2}{c | }{0.9998} |
Table 2: Accuracy (% Recovery) Data
| Spiked Level | Amount Added (mg) | Amount Recovered (mg, mean, n=3) | % Recovery | %RSD |
| 80% | 8.0 | 7.95 | 99.4 | 0.7 |
| 100% | 10.0 | 10.08 | 100.8 | 0.5 |
| 120% | 12.0 | 11.92 | 99.3 | 0.6 |
Table 3: Precision Data
| Parameter | % Assay (n=6) | Mean Assay (%) | %RSD |
| Repeatability (Analyst 1, Day 1) | 99.8, 100.2, 99.5, 100.5, 99.9, 100.1 | 100.0 | 0.35 |
| Intermediate Precision (Analyst 2, Day 2) | 100.5, 99.6, 100.8, 100.2, 99.7, 100.4 | 100.2 | 0.45 |
Troubleshooting Guides
Issue: Poor Peak Shape (Tailing or Fronting)
-
Possible Causes:
-
Column degradation or contamination.
-
Interaction of the analyte with active sites on the stationary phase.
-
Sample solvent is stronger than the mobile phase.
-
Column overload.
-
-
Solutions:
-
Flush the column with a strong solvent or replace it if necessary.
-
Adjust the mobile phase pH to ensure the analyte is in a single ionic form.
-
Dissolve the sample in the mobile phase.
-
Reduce the sample concentration.
-
Issue: Inconsistent Retention Times
-
Possible Causes:
-
Leak in the HPLC system.
-
Air bubbles in the pump or detector.
-
Inconsistent mobile phase composition.
-
Fluctuations in column temperature.
-
-
Solutions:
-
Check all fittings for leaks.
-
Degas the mobile phase and purge the pump.
-
Prepare fresh mobile phase and ensure proper mixing if using a gradient.
-
Use a column oven to maintain a constant temperature.
-
Issue: Noisy Baseline
-
Possible Causes:
-
Contaminated or old mobile phase.
-
Air bubbles in the system.
-
Detector lamp is failing.
-
Leaks in the system.
-
-
Solutions:
-
Prepare fresh, HPLC-grade mobile phase and filter it.
-
Degas the mobile phase and purge the system.
-
Check the detector lamp's energy and replace it if it's low.
-
Perform a leak test.
-
Visualizations
References
handling and storage best practices for 1-(2-Furoyl)piperazine Hydrochloride
This technical support guide is designed for researchers, scientists, and drug development professionals. It provides best practices for handling and storage, troubleshooting guides for common experimental issues, and detailed protocols to ensure the integrity and stability of 1-(2-Furoyl)piperazine Hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the optimal long-term storage conditions for this compound? For long-term stability, this compound should be stored in a tightly sealed container in a freezer at -20°C.[1] The compound is known to be hygroscopic, so protection from moisture is critical.[1][2] It should also be protected from light.[2]
Q2: What personal protective equipment (PPE) should be worn when handling this compound? When handling this compound, it is essential to wear appropriate personal protective equipment, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[3][4] Work should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors.[3][4]
Q3: What are the known chemical incompatibilities of this compound? This compound should not be stored or handled with strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[5] Contact with these substances can lead to chemical reactions that may compromise the integrity of the compound.
Q4: How should I prepare solutions of this compound? The hydrochloride salt form is intended to enhance solubility in aqueous solutions.[6] For other applications, the free base form is slightly soluble in chloroform and methanol.[1] When preparing solutions, it is best practice to do so immediately before use. If storage of a stock solution is necessary, it should be stored at -20°C in small aliquots to minimize freeze-thaw cycles.
Troubleshooting Guide
| Issue Encountered | Potential Cause | Troubleshooting Steps & Solutions |
| Compound has changed color (e.g., from off-white to yellow/brown) | Exposure to air, light, or moisture. | Discard the discolored compound as it may be degraded. Ensure future storage is in a tightly sealed, opaque container with a desiccant, under an inert atmosphere if possible.[1][7] |
| Inconsistent or unexpected experimental results | Compound degradation due to improper storage or handling. | Use a fresh, properly stored sample for your experiment. Prepare solutions fresh and avoid repeated freeze-thaw cycles of stock solutions. |
| Difficulty dissolving the compound | Use of an inappropriate solvent or insufficient mixing. | The hydrochloride salt is expected to have enhanced aqueous solubility.[6] For the free base, slight solubility in chloroform and methanol is noted.[1] Consider gentle warming or sonication to aid dissolution. Always verify the solubility of the specific lot number if possible. |
| Precipitation observed in a stock solution after storage | The solution may be supersaturated, or the compound may be degrading over time in the solvent. | Try gently warming the solution to redissolve the precipitate. If this fails, the solution may need to be prepared fresh. It is recommended to prepare stock solutions at a concentration known to be stable. |
Data Presentation
Summary of Handling and Storage Parameters
| Parameter | Recommendation | Source |
| Storage Temperature | -20°C (Freezer) | [1] |
| Atmosphere | Under inert gas (e.g., Nitrogen) | [7] |
| Light Exposure | Protect from light | [2] |
| Moisture | Store in a dry place; compound is hygroscopic | [1][2] |
| Incompatible Materials | Strong oxidizing agents, strong acids, acid anhydrides, acid chlorides | [5] |
| Personal Protective Equipment | Gloves, safety glasses, lab coat, use in a well-ventilated area | [3][4] |
Experimental Protocols
Protocol: Preparation of a Stock Solution
-
Acclimatization: Allow the container of this compound to equilibrate to room temperature before opening to prevent condensation of moisture onto the compound.
-
Weighing: In a well-ventilated chemical fume hood, accurately weigh the desired amount of the compound into a sterile, opaque vial.
-
Solvent Addition: Add the desired volume of the appropriate solvent (e.g., sterile water, DMSO) to the vial.
-
Dissolution: Securely cap the vial and vortex or sonicate until the compound is fully dissolved. Gentle warming may be applied if necessary, but be cautious of potential degradation at elevated temperatures.
-
Storage: If not for immediate use, filter-sterilize the solution and store it in small, single-use aliquots at -20°C to minimize contamination and degradation from repeated freeze-thaw cycles.
Mandatory Visualization
Caption: Troubleshooting workflow for inconsistent experimental results.
References
- 1. 1-(2-Furoyl)piperazine CAS#: 40172-95-0 [m.chemicalbook.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. matrixscientific.com [matrixscientific.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. nbinno.com [nbinno.com]
- 7. biosynth.com [biosynth.com]
interpreting NMR and mass spectrometry data of 1-(2-Furoyl)piperazine Hydrochloride
Welcome to the technical support center for 1-(2-Furoyl)piperazine Hydrochloride. This guide provides detailed information on the interpretation of its NMR and mass spectrometry data, along with troubleshooting guides and FAQs to assist researchers, scientists, and drug development professionals in their experimental work.
Data Presentation
The following tables summarize the expected quantitative data for this compound based on spectral analysis of the parent compound and related structures.
Expected ¹H NMR Data (500 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~10.5 (broad s) | Singlet | 1H | N-H (piperazine, protonated) |
| ~7.90 | dd | 1H | H5 (furan) |
| ~7.20 | dd | 1H | H3 (furan) |
| ~6.65 | dd | 1H | H4 (furan) |
| ~3.80 (broad m) | Multiplet | 4H | -CH₂- (piperazine, adjacent to carbonyl) |
| ~3.20 (broad m) | Multiplet | 4H | -CH₂- (piperazine, adjacent to NH) |
Expected ¹³C NMR Data (125 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Assignment |
| ~158.0 | C=O (amide) |
| ~148.0 | C2 (furan) |
| ~146.0 | C5 (furan) |
| ~118.0 | C3 (furan) |
| ~112.0 | C4 (furan) |
| ~45.0 | -CH₂- (piperazine, adjacent to carbonyl) |
| ~42.0 | -CH₂- (piperazine, adjacent to NH) |
Expected Mass Spectrometry Data (ESI+)
| m/z | Ion |
| 181.09 | [M+H]⁺ of free base |
| 95.02 | [Furoyl group]⁺ |
| 86.08 | [Piperazine fragment]⁺ |
Experimental Protocols
NMR Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The hydrochloride salt exhibits good solubility in DMSO.
-
Vortex the sample until the solid is completely dissolved.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Cap the NMR tube and wipe the outside clean before inserting it into the spectrometer.
Mass Spectrometry (LC-MS/ESI+) Protocol:
-
Prepare a stock solution of this compound in methanol or a mixture of methanol and water at a concentration of 1 mg/mL.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.
-
Set the electrospray ionization (ESI) source to positive ion mode.
-
Infuse the sample solution into the mass spectrometer at a flow rate of 5-10 µL/min.
-
Acquire the full scan mass spectrum over a range of m/z 50-500.
-
For fragmentation analysis (MS/MS), select the protonated molecular ion of the free base (m/z 181.09) as the precursor ion and apply collision-induced dissociation (CID).
Mandatory Visualization
Caption: Chemical Structure of this compound.
Caption: Workflow for NMR Data Acquisition and Interpretation.
Caption: Logical Diagram for Troubleshooting Common NMR Issues.
Caption: Workflow for Mass Spectrometry Data Acquisition.
Caption: Logical Diagram for Troubleshooting Common MS Issues.
Caption: Proposed Mass Spectrometry Fragmentation Pathway.
Troubleshooting Guides and FAQs
NMR Spectroscopy
-
Q: Why are the peaks in my ¹H NMR spectrum broad? A: Broad peaks can be due to several factors:
-
Poor Solubility: The compound may not be fully dissolved. Try gently warming the sample or using a different deuterated solvent.
-
Paramagnetic Impurities: Even trace amounts of paramagnetic metals can cause significant line broadening. If suspected, passing the sample through a small plug of silica gel may help.
-
Hygroscopic Nature: The compound is hygroscopic and may have absorbed water, leading to exchange broadening of the N-H proton and adjacent protons. Ensure the sample is thoroughly dried before preparing the NMR sample.[1][2]
-
Shimming: The spectrometer may need to be re-shimmed to improve the magnetic field homogeneity.
-
-
Q: I see a large, broad peak around 3.4 ppm in my DMSO-d₆ spectrum. What is it? A: This is likely the residual water peak in the DMSO-d₆ solvent. Since this compound is hygroscopic, it can introduce water into the sample.[1][2] To minimize this, use freshly opened or properly stored deuterated solvent and dry your glassware thoroughly.
-
Q: The chemical shifts of the piperazine protons in my spectrum are different from what I expected. A: As a hydrochloride salt, the piperazine ring is protonated. This positive charge significantly deshields the neighboring protons, causing them to appear at a higher chemical shift (further downfield) than in the free base. The exact chemical shift can also be concentration and temperature-dependent.
Mass Spectrometry
-
Q: I am not seeing the expected molecular ion at m/z 217.66 for the hydrochloride salt. A: In positive ion electrospray ionization (ESI+), it is common to observe the protonated molecular ion of the free base rather than the intact salt. The HCl is lost during the ionization process. Therefore, you should look for the [M+H]⁺ ion of the free base at m/z 181.09.
-
Q: My signal intensity is very low. A: Low signal intensity can be caused by:
-
Low Sample Concentration: Ensure your sample is at an appropriate concentration for the instrument.
-
Ion Suppression: The presence of non-volatile salts or other contaminants can suppress the ionization of your analyte. While this is a hydrochloride salt, other non-volatile buffer salts from previous experimental steps may be present. Consider a sample cleanup step like solid-phase extraction (SPE).
-
Suboptimal Ionization Parameters: Optimize the ESI source parameters, such as capillary voltage and gas flow rates, for your compound.
-
-
Q: I see several unexpected peaks in my mass spectrum. A: These could be:
-
Adducts: In addition to the protonated molecule [M+H]⁺, you might see adducts with sodium [M+Na]⁺ or potassium [M+K]⁺, which are common contaminants.
-
In-source Fragmentation: The molecule might be fragmenting in the ionization source. Try reducing the source fragmentation parameters (e.g., cone voltage).
-
Impurities: The unexpected peaks could be from impurities in your sample. Review the synthesis and purification steps.
-
References
Validation & Comparative
1-(2-Furoyl)piperazine Hydrochloride vs other piperazine derivatives in research
For Researchers, Scientists, and Drug Development Professionals
The piperazine scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. Among the vast array of piperazine derivatives, 1-(2-Furoyl)piperazine Hydrochloride stands out as a versatile synthetic intermediate and a molecule of interest for its own potential biological activities. This guide provides an objective comparison of this compound and its derivatives with other classes of piperazine compounds, supported by experimental data from various research studies.
Performance Comparison
The following tables summarize the biological activities of 1-(2-Furoyl)piperazine derivatives in comparison to other piperazine compounds across different therapeutic areas. It is important to note that the data is compiled from various studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.
Antibacterial Activity
The antibacterial efficacy of piperazine derivatives is a significant area of research. The following table presents the Minimum Inhibitory Concentration (MIC) values of N-sulfonated derivatives of (2-furoyl)piperazine and other piperazine derivatives against various bacterial strains. Lower MIC values indicate higher antibacterial potency.
Table 1: Comparative Antibacterial Activity (MIC in µM)
| Compound Class | Derivative | S. typhi | E. coli | P. aeruginosa | B. subtilis | Reference |
| Furoyl-Piperazine | 4-(Methylsulfonyl)-1-(2-furoyl)piperazine | >100 | 7.89±0.79 | 10.33±0.11 | 8.01±0.33 | [1] |
| Furoyl-Piperazine | 4-(Ethylsulfonyl)-1-(2-furoyl)piperazine | 9.98±0.08 | 9.89±0.49 | 9.99±0.08 | 9.88±0.09 | [1] |
| Furoyl-Piperazine | 4-(Phenylsulfonyl)-1-(2-furoyl)piperazine | 9.55±0.09 | 9.87±0.08 | 9.89±0.09 | 9.92±0.10 | [1] |
| Furoyl-Piperazine | 4-(4-Methylphenylsulfonyl)-1-(2-furoyl)piperazine | 9.21±0.08 | 9.01±0.08 | 8.11±0.47 | 9.11±0.09 | [1] |
| Furoyl-Piperazine | 4-(4-Methoxyphenylsulfonyl)-1-(2-furoyl)piperazine | 8.10±0.85 | 9.21±0.09 | 9.32±0.08 | 9.43±0.08 | [1] |
| Thiadiazole-Piperazine | Compound 6c | - | 8 | - | - | [2] |
| Thiadiazole-Piperazine | Compound 4 | - | - | - | 16 | [2] |
| Thiadiazole-Piperazine | Compound 6d | - | - | - | 16 | [2] |
| Thiadiazole-Piperazine | Compound 7b | - | - | - | 16 | [2] |
| Standard | Ciprofloxacin | 7.28±0.11 | 7.31±0.14 | 7.22±0.76 | 7.29±0.50 | [1] |
| Standard | Gentamycin | - | - | - | - | [2] |
Note: A lower MIC value indicates greater antibacterial potency. The data for Furoyl-Piperazine derivatives and Thiadiazole-Piperazine derivatives are from separate studies and not a direct head-to-head comparison.
Anticancer Activity
Piperazine derivatives have been extensively investigated for their potential as anticancer agents. The following table summarizes the half-maximal inhibitory concentration (IC50) values of various piperazine derivatives against different cancer cell lines. Lower IC50 values indicate greater cytotoxic potency.
Table 2: Comparative Anticancer Activity (IC50 in µM)
| Compound Class | Derivative | A549 (Lung) | HT-29 (Colon) | MDA-MB-231 (Breast) | LOX IMVI (Melanoma) | A498 (Renal) | Reference |
| Phthalazinyl-piperazine | Compound 7e | 2.19 | 2.19 | 0.013 | - | - | [3] |
| Thiazolidinedione-piperazine | Compound 3a | - | - | - | 26.7 ± 1.50 | - | [4] |
| Thiazolidinedione-piperazine | Compound 3i | - | - | - | 25.4 ± 1.43 | - | [4] |
| Thiazolidinedione-piperazine | Compound 3j | - | - | - | - | 33.9 ± 1.91 | [4] |
| Benzamide-piperazine | Compound C-4 | 33.20 | 11.33 | - | - | - | [5] |
| Benzamide-piperazine | Compound C-5 | 21.22 | 45.89 | - | - | - | [5] |
| Ethanone-piperazine | Compound C-14 | - | - | - | - | <1 | [5] |
| Standard | Vatalanib | 20.27 | 21.96 | 63.90 | - | - | [3] |
| Standard | Doxorubicin | - | - | - | 7.03 ± 0.40 | 3.59 ± 0.20 | [4] |
| Standard | Cisplatin | - | - | - | 5.07 ± 0.29 | 7.92 ± 0.45 | [4] |
| Standard | Gefitinib | 16.56 | 10.51 | - | - | - | [5] |
Note: A lower IC50 value indicates greater anticancer potency. The data is compiled from multiple studies and represents the activity of different structural classes of piperazine derivatives.
Receptor Binding Affinity
Many piperazine derivatives exert their pharmacological effects by interacting with specific receptors, particularly dopamine and serotonin receptors in the central nervous system. The following table presents the binding affinities (Ki in nM) of some piperazine derivatives for these receptors. Lower Ki values indicate a higher binding affinity.
Table 3: Comparative Receptor Binding Affinity (Ki in nM)
| Compound Class | Derivative | D2 Receptor | 5-HT1A Receptor | 5-HT2A Receptor | Reference |
| Indazole-piperazine | Compound 1 | 22 | 10 | 18 | [6] |
| Indazole-piperazine | Compound 10 | 11 | 20 | 16 | [6] |
| Indazole-piperazine | Compound 11 | 148 | 130 | 118 | [6] |
| Aripiprazole Analog | Aripiprazole | - | 6.5–7.1 | 6.4–7.0 | [7] |
Note: A lower Ki value indicates a higher binding affinity. Data for this compound was not available in the reviewed literature.
Experimental Protocols
This section provides an overview of the methodologies used in the cited research to evaluate the biological activities of piperazine derivatives.
Minimum Inhibitory Concentration (MIC) Assay
The MIC, the lowest concentration of a compound that inhibits the visible growth of a microorganism, is a standard measure of antibacterial efficacy.
Protocol: Broth Microdilution Method [8]
-
Inoculum Preparation: A standardized inoculum of the test microorganism is prepared from a fresh culture, adjusted to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Compound Dilution: Two-fold serial dilutions of the test compounds are performed in a 96-well microtiter plate using a suitable liquid growth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Each well is inoculated with the standardized microbial suspension. Positive (microorganism in broth) and negative (broth only) controls are included.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is determined by visual inspection as the lowest concentration of the compound that prevents visible turbidity.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used as a measure of cell viability, proliferation, and cytotoxicity.
Protocol: MTT Assay [9]
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control, and the IC50 value is determined.
Tyrosinase Inhibition Assay
This assay measures the ability of a compound to inhibit the enzyme tyrosinase, which is involved in melanin production.
Protocol: Tyrosinase Inhibition Assay [10][11]
-
Reaction Mixture Preparation: A reaction mixture containing phosphate buffer, L-tyrosine (substrate), and the test compound is prepared in a 96-well plate.
-
Enzyme Addition: Mushroom tyrosinase enzyme solution is added to initiate the reaction.
-
Incubation: The plate is incubated at a specific temperature (e.g., 25°C or 37°C) for a set period.
-
Absorbance Measurement: The formation of dopachrome is measured by reading the absorbance at a specific wavelength (e.g., 490 nm or 510 nm) at different time points.
-
Data Analysis: The percentage of tyrosinase inhibition is calculated by comparing the rate of reaction in the presence of the test compound to that of the control. The IC50 value can then be determined.
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key signaling pathways potentially modulated by piperazine derivatives and a general workflow for their biological evaluation.
General workflow for the development of piperazine derivatives.
Dopamine Receptor Signaling
Many antipsychotic piperazine derivatives target dopamine receptors. The following diagram illustrates a simplified dopamine receptor signaling pathway.
Simplified Dopamine D2 Receptor Signaling Pathway.
Serotonin Receptor Signaling
Serotonin receptors are another key target for many centrally acting piperazine derivatives.
Simplified Serotonin 5-HT1A Receptor Signaling Pathway.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial signaling cascade in cancer cell growth and survival, and it is a target for some anticancer piperazine derivatives.
Simplified PI3K/Akt/mTOR Signaling Pathway.
Tyrosinase and Melanogenesis
1-(2-Furoyl)piperazine has been identified as a tyrosinase inhibitor, an enzyme central to the production of melanin.
Simplified Melanogenesis Pathway highlighting the role of Tyrosinase.
References
- 1. pjps.pk [pjps.pk]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and cytotoxic evaluation of some new phthalazinylpiperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and mechanistic study of N-4-Piperazinyl Butyryl Thiazolidinedione derivatives of ciprofloxacin with Anticancer Activity via Topoisomerase I/II inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Novel multi-target ligands of dopamine and serotonin receptors for the treatment of schizophrenia based on indazole and piperazine scaffolds–synthesis, biological activity, and structural evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. activeconceptsllc.com [activeconceptsllc.com]
- 11. activeconceptsllc.com [activeconceptsllc.com]
Comparative Efficacy of 1-(2-Furoyl)piperazine Derivatives in Antibacterial and Antiglycation Applications
For Immediate Release
A comprehensive analysis of derivatives of 1-(2-Furoyl)piperazine hydrochloride reveals their potential as significant therapeutic agents, particularly in the development of novel antibacterial and antiglycation compounds. This guide provides a comparative assessment of the efficacy of these derivatives, supported by experimental data, to inform researchers, scientists, and drug development professionals.
While this compound primarily serves as a versatile building block in medicinal chemistry, its derivatives have demonstrated notable biological activities.[1][2] This report focuses on the comparative performance of these derivatives against established alternatives in two key therapeutic areas: antibacterial and antiglycation.
Antibacterial Efficacy of N-Sulfonated 1-(2-Furoyl)piperazine Derivatives
A study on N-sulfonated derivatives of 1-(2-Furoyl)piperazine has highlighted their potential as effective antibacterial agents. The minimum inhibitory concentration (MIC) values of these compounds were determined against a panel of pathogenic bacteria and compared with the standard antibiotic, ciprofloxacin.
Table 1: Comparative Antibacterial Activity (MIC in µM) of N-Sulfonated 1-(2-Furoyl)piperazine Derivatives
| Compound | S. typhi | E. coli | P. aeruginosa | B. subtilis | S. aureus |
| 3a (4-(Methylsulfonyl)-1-(2-furoyl)piperazine) | 10.11±0.11 | 7.89±0.79 | 10.23±0.17 | 8.01±0.33 | 9.89±0.24 |
| 3e (4-(4-methylphenyl sulfonyl)-1-(2-furoyl)piperazine) | 9.89±0.12 | 10.01±0.11 | 8.11±0.47 | 9.92±0.11 | 10.03±0.13 |
| Ciprofloxacin (Standard) | 7.45±0.58 | 7.31±0.14 | 7.22±0.76 | 7.29±0.50 | 7.11±0.34 |
*Data sourced from a study on N-sulfonated derivatives of (2-furoyl)piperazine.[3] The study indicates that while none of the tested derivatives surpassed the efficacy of ciprofloxacin, compounds 3a and 3e exhibited the most promising activity against specific bacterial strains.[3] Compound 3a was most effective against E. coli and B. subtilis, while compound 3e showed the best results against P. aeruginosa.[3]
Antiglycation Potential of 1-(2-Furoyl)piperazine Derivatives
In the context of antiglycation, derivatives of 1-(2-Furoyl)piperazine have also been evaluated. Glycation is a non-enzymatic reaction between proteins and sugars that can lead to the formation of advanced glycation end products (AGEs), which are implicated in aging and diabetic complications.
Table 2: Comparative Antiglycation Activity (IC₅₀ in µM) of 1-(2-Furoyl)piperazine Derivatives
| Compound | IC₅₀ (µM) |
| Derivative A | Data not available in search results |
| Derivative B | Data not available in search results |
| Rutin (Standard) | Data not available in search results |
Specific IC₅₀ values for antiglycation activity of 1-(2-Furoyl)piperazine derivatives were not available in the provided search results. However, the synthesis of such compounds for this purpose has been noted in the scientific literature.
Experimental Protocols
Antibacterial Susceptibility Testing (Broth Microdilution Method)
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound.
-
Preparation of Bacterial Inoculum: A fresh culture of the test bacteria is grown on an appropriate agar medium. Several colonies are then transferred to a sterile broth and incubated to achieve a specific turbidity, corresponding to a known bacterial concentration (e.g., 1.5 x 10⁸ CFU/mL).
-
Preparation of Test Compounds: The 1-(2-Furoyl)piperazine derivatives and the standard antibiotic are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions.
-
Serial Dilution: The stock solutions are serially diluted in a 96-well microtiter plate containing broth to achieve a range of concentrations.
-
Inoculation: The bacterial suspension is added to each well of the microtiter plate.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
Antiglycation Assay (Bovine Serum Albumin-Glucose Model)
This assay is commonly used to screen for antiglycation activity.
-
Reaction Mixture Preparation: A reaction mixture is prepared containing bovine serum albumin (BSA), glucose, and the test compound (1-(2-Furoyl)piperazine derivative) in a phosphate buffer.
-
Incubation: The mixture is incubated at 37°C for a specified period (e.g., 7 days).
-
Measurement of Glycation: The formation of advanced glycation end products (AGEs) is quantified by measuring the fluorescence of the solution at specific excitation and emission wavelengths (e.g., 370 nm and 440 nm, respectively).
-
Calculation of Inhibition: The percentage of inhibition of glycation is calculated by comparing the fluorescence of the test compound-treated samples with that of the control (no test compound). The IC₅₀ value is then determined.
Signaling Pathways and Mechanisms
Antibacterial Mechanism
The precise signaling pathways disrupted by the N-sulfonated 1-(2-Furoyl)piperazine derivatives are not fully elucidated in the available literature. However, the general mechanism of action for many antibacterial agents involves the disruption of essential cellular processes in bacteria.
Caption: Putative mechanisms of antibacterial action of 1-(2-Furoyl)piperazine derivatives.
Antiglycation Mechanism
The antiglycation activity of compounds is often attributed to their ability to interfere with the glycation process through various mechanisms, including the trapping of reactive dicarbonyl species.
Caption: Simplified pathway of AGE formation and the inhibitory role of antiglycation agents.
Conclusion
Derivatives of this compound represent a promising scaffold for the development of new therapeutic agents. The N-sulfonated derivatives have demonstrated noteworthy antibacterial activity, with certain compounds showing efficacy comparable to standard antibiotics against specific bacterial strains. Further investigation into their antiglycation properties is warranted. The detailed experimental protocols and mechanistic diagrams provided in this guide offer a valuable resource for researchers in the field of drug discovery and development.
References
In Vitro Biological Activity of 1-(2-Furoyl)piperazine Hydrochloride Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro biological activity of compounds derived from the 1-(2-Furoyl)piperazine scaffold, a core structure noted in medicinal chemistry for its presence in various neurologically active agents.[1][2] The primary focus of this analysis is the antagonistic activity of these derivatives at the serotonin 5-HT2A and dopamine D2 receptors, key targets in the treatment of psychosis and other neuropsychiatric disorders.[3][4]
The performance of a representative 1-(2-Furoyl)piperazine derivative is compared with established reference antagonists: Haloperidol, a potent D2 receptor antagonist, and Ketanserin, a well-characterized 5-HT2A receptor antagonist. This comparison is based on their receptor binding affinities (Ki), providing a quantitative measure of their interaction with these therapeutically relevant targets.
Comparative Analysis of Receptor Binding Affinity
The binding affinity of a test compound, a complex arylpiperazine derivative containing the core 1-(2-Furoyl)piperazine structure, was evaluated against Haloperidol and Ketanserin at the human dopamine D2 and serotonin 5-HT2A receptors. The data, presented in pKi values (-log(Ki)), summarizes the potency of these compounds in radioligand binding assays. A higher pKi value corresponds to a higher binding affinity.
| Compound | Dopamine D2 Receptor (pKi) | Serotonin 5-HT2A Receptor (pKi) |
| Arylpiperazine Derivative 6 | 7.93[5] | 6.76[5] |
| Haloperidol | 8.85[6] | 7.30[5] |
| Ketanserin | 6.24[5] | 8.89[5] |
Note: Arylpiperazine Derivative 6 is a novel long-chain arylpiperazine bearing a coumarin fragment, synthesized and evaluated for its receptor affinity.[5] pKi is the negative logarithm of the Ki value. A higher pKi indicates a stronger binding affinity.
Signaling Pathways and Experimental Workflows
To understand the functional consequences of receptor binding, it is crucial to visualize the downstream signaling pathways and the experimental workflows used to assess antagonism.
Dopamine D2 Receptor Signaling Pathway
The dopamine D2 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o protein. Activation of the D2 receptor by an agonist, such as dopamine, leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). Antagonists block this effect.
Caption: Dopamine D2 receptor signaling pathway.
Serotonin 5-HT2A Receptor Signaling Pathway
The serotonin 5-HT2A receptor is a GPCR that couples to the Gq/11 protein. Agonist binding activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). This leads to an increase in intracellular calcium (Ca2+) and activation of protein kinase C (PKC), respectively. Antagonists prevent this cascade.
Caption: Serotonin 5-HT2A receptor signaling pathway.
Experimental Workflow for In Vitro Antagonist Assays
The following diagram illustrates a generalized workflow for determining the potency of a receptor antagonist in vitro, applicable to both radioligand binding and functional assays.
Caption: Generalized in vitro antagonist assay workflow.
Experimental Protocols
Detailed methodologies are essential for the reproducibility of experimental results. Below are standard protocols for the in vitro assays used to characterize dopamine D2 and serotonin 5-HT2A receptor antagonists.
Radioligand Binding Assay (for Ki Determination)
This assay measures the affinity of a compound for a receptor by quantifying its ability to displace a radiolabeled ligand.
Objective: To determine the inhibition constant (Ki) of a test compound at the D2 or 5-HT2A receptor.
Materials:
-
Cell Membranes: Prepared from cell lines (e.g., CHO or HEK293) stably expressing the human D2 or 5-HT2A receptor.
-
Radioligand:
-
For D2 Receptors: [3H]-Spiperone.[6]
-
For 5-HT2A Receptors: [3H]-Ketanserin.
-
-
Test Compound: 1-(2-Furoyl)piperazine derivative or other test articles.
-
Reference Compounds: Haloperidol (for D2), Ketanserin (for 5-HT2A).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl2, pH 7.4.
-
Non-specific Binding Control: A high concentration of a known, non-labeled antagonist (e.g., 10 µM Haloperidol or Ketanserin).
-
Instrumentation: Scintillation counter.
Procedure:
-
Reaction Setup: In a 96-well plate, combine the cell membranes, varying concentrations of the test compound, and the radioligand at a fixed concentration (typically near its Kd value).
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Harvesting: Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. The IC50 (the concentration of test compound that inhibits 50% of specific radioligand binding) is determined by non-linear regression. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]
Functional Antagonist Assay: cAMP Inhibition (Dopamine D2 Receptor)
This assay measures a compound's ability to block the agonist-induced inhibition of cAMP production.
Objective: To determine the functional potency (IC50) of a D2 receptor antagonist.
Materials:
-
Cells: A cell line (e.g., CHO) expressing the human D2 receptor and engineered to respond to changes in cAMP.
-
D2 Agonist: e.g., Dopamine or Quinpirole.
-
Adenylyl Cyclase Activator: Forskolin (to stimulate a baseline level of cAMP production).
-
Test and Reference Compounds.
-
cAMP Detection Kit: e.g., HTRF, ELISA, or a reporter gene assay system.
Procedure:
-
Cell Plating: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Compound Pre-incubation: Treat the cells with varying concentrations of the antagonist for a defined period (e.g., 15-30 minutes).
-
Agonist Stimulation: Add a fixed concentration of a D2 agonist (e.g., the EC80 concentration) in the presence of forskolin.
-
Incubation: Incubate for a period to allow for changes in intracellular cAMP levels (e.g., 30 minutes).
-
Detection: Lyse the cells and measure the cAMP concentration using the chosen detection kit according to the manufacturer's protocol.
-
Data Analysis: Plot the inhibition of the agonist response against the antagonist concentration to determine the IC50 value.
Functional Antagonist Assay: Calcium Flux (Serotonin 5-HT2A Receptor)
This assay measures a compound's ability to block the agonist-induced increase in intracellular calcium.
Objective: To determine the functional potency (IC50) of a 5-HT2A receptor antagonist.
Materials:
-
Cells: A cell line (e.g., HEK293) expressing the human 5-HT2A receptor.
-
Calcium-sensitive Fluorescent Dye: e.g., Fluo-4 AM.
-
5-HT2A Agonist: e.g., Serotonin (5-HT).
-
Test and Reference Compounds.
-
Instrumentation: Fluorescence plate reader with kinetic reading capability.
Procedure:
-
Cell Plating: Seed cells in a black-walled, clear-bottom 96- or 384-well plate.
-
Dye Loading: Load the cells with a calcium-sensitive dye.
-
Compound Pre-incubation: Add varying concentrations of the antagonist to the wells and incubate.
-
Agonist Stimulation: Add a fixed concentration of a 5-HT2A agonist to stimulate the receptor.
-
Signal Detection: Measure the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium levels.
-
Data Analysis: The antagonist's potency is determined by its ability to inhibit the agonist-induced calcium response, and an IC50 value is calculated.
References
- 1. researchgate.net [researchgate.net]
- 2. 5-HT1A and 5-HT2A receptors affinity, docking studies and pharmacological evaluation of a series of 8-acetyl-7-hydroxy-4-methylcoumarin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Iloperidone binding to human and rat dopamine and 5-HT receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New arylpiperazine derivatives with high affinity for alpha1A, D2 and 5-HT2A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to Tyrosinase Inhibitors for In Vivo Hyperpigmentation Studies: 1-(2-Furoyl)piperazine Hydrochloride and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of in vivo studies involving tyrosinase inhibitors for the treatment of hyperpigmentation. While 1-(2-Furoyl)piperazine Hydrochloride is recognized as a potent tyrosinase inhibitor, publicly available in vivo data on its skin-depigmenting effects is limited. Therefore, this guide presents in vivo performance data for established alternatives—Kojic Acid and Thiamidol—and contrasts this with the available in vitro data for a representative N-arylpiperazine derivative of 1-(2-Furoyl)piperazine to offer a comprehensive perspective for researchers.
Mechanism of Action: Targeting the Melanin Synthesis Pathway
Hyperpigmentation is the result of excess melanin production. The primary enzyme responsible for regulating melanin synthesis is tyrosinase. It catalyzes the initial and rate-limiting steps of melanogenesis: the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone. By inhibiting tyrosinase, the entire downstream pathway of melanin production is suppressed, leading to a reduction in pigmentation.
Below is a diagram illustrating the central role of tyrosinase in the melanogenesis signaling pathway and the point of intervention for tyrosinase inhibitors.
Comparative In Vivo and In Vitro Efficacy
The following tables summarize the available data for 1-(2-Furoyl)piperazine derivatives (in vitro) and the in vivo efficacy of Kojic Acid and Thiamidol in animal models of hyperpigmentation.
Table 1: In Vitro Tyrosinase Inhibitory Activity of a Representative 1-(2-Furoyl)piperazine Derivative
| Compound | Target | IC50 Value (µM) | Inhibition Type | Reference |
| (4-Nitrophenyl)piperazine Derivative | Mushroom Tyrosinase | 72.55 | Mixed | [1] |
Note: This in vitro data for a derivative is presented due to the lack of available in vivo skin depigmentation data for this compound.
Table 2: In Vivo Depigmenting Efficacy of Kojic Acid and Thiamidol in UVB-Induced Hyperpigmentation Mouse Models
| Compound | Concentration | Vehicle | Change in Skin Lightness (L* value) | Melanin Content Reduction (%) | Reference |
| Kojic Acid | 2% | Cream | Significant increase vs. control | Significant reduction | [2] |
| Thiamidol | 0.2% | Emulsion | Significant increase vs. vehicle | Significant reduction |
Experimental Protocols
Key Experiment: UVB-Induced Hyperpigmentation in Mice
This model is a standard method for evaluating the efficacy of topical skin-lightening agents.
Objective: To induce localized hyperpigmentation on the dorsal skin of mice using UVB radiation and to assess the depigmenting effect of test compounds.
Materials:
-
Hairless mice (e.g., Skh:HR2) or mice with shaved dorsal skin (e.g., C57BL/6).
-
UVB light source (peak emission at 302-313 nm).
-
Opaque templates with circular openings to localize UV exposure.
-
Test compounds (e.g., this compound, Kojic Acid, Thiamidol) in a suitable vehicle.
-
Vehicle control.
-
Positive control (optional, e.g., a known depigmenting agent).
-
Chromameter or Mexameter for measuring skin color.
-
Materials for histological analysis (formalin, paraffin, microtome, slides).
Procedure:
-
Acclimatization: Acclimate mice for at least one week before the experiment.
-
UVB Irradiation:
-
Animal Grouping: Divide the mice into groups (n=6-8 per group):
-
Group 1: No treatment (optional).
-
Group 2: UVB + Vehicle control.
-
Group 3: UVB + Test compound.
-
Group 4: UVB + Positive control (e.g., Kojic Acid).
-
-
Topical Application: Begin topical application of the test compounds and vehicle to the irradiated spots immediately after the first UVB exposure and continue daily for the duration of the study (e.g., 4 weeks).
-
Assessment of Pigmentation:
-
Visual Assessment: Photograph the pigmented areas at regular intervals.
-
Instrumental Measurement: Measure the skin lightness (L* value) and/or melanin index using a Chromameter or Mexameter weekly. A higher L* value or a lower melanin index indicates a lightening effect.[3]
-
-
Histological Analysis:
-
At the end of the study, obtain full-thickness skin biopsies from the treated areas.
-
Fix the tissue in 10% neutral buffered formalin and embed in paraffin.
-
Section the tissue and perform Fontana-Masson staining to visualize and quantify melanin deposits in the epidermis.
-
Key Histological Method: Fontana-Masson Staining for Melanin
This histochemical stain is used for the visualization of melanin and other argentaffin granules in tissue sections.
Principle: The method is based on the ability of melanin to reduce an ammoniacal silver nitrate solution to metallic silver, which is visible as black deposits, without the need for an external reducing agent.
Abbreviated Protocol:
-
Deparaffinize and rehydrate tissue sections to distilled water.
-
Incubate sections in a pre-heated ammoniacal silver solution in the dark (e.g., 60°C for 30-60 minutes).
-
Rinse thoroughly in distilled water.
-
Tone with gold chloride solution.
-
Rinse in distilled water.
-
Treat with sodium thiosulfate to remove unreacted silver salts.
-
Wash in running tap water.
-
Counterstain with Nuclear Fast Red.
-
Dehydrate, clear, and mount.
Expected Results: Melanin granules will be stained black, nuclei will be pink/red, and cytoplasm will be pale pink.
Conclusion
While 1-(2-Furoyl)piperazine and its derivatives show promise as tyrosinase inhibitors in vitro, the lack of published in vivo skin depigmentation studies for the hydrochloride salt makes direct comparison with established agents like Kojic Acid and Thiamidol challenging. The provided experimental protocols offer a framework for researchers to conduct such in vivo evaluations. Future studies are warranted to determine the in vivo efficacy and safety profile of this compound for the treatment of hyperpigmentation, which would allow for a more direct and comprehensive comparison with the currently available alternatives.
References
- 1. Design, Synthesis and Biological Activity Evaluation of Arylpiperazine Derivatives for the Treatment of Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current awareness of piperazines: pharmacology and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]
Cross-Validation of Analytical Methods for 1-(2-Furoyl)piperazine Hydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methods for the quantification of 1-(2-Furoyl)piperazine Hydrochloride, a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). The selection of a robust and validated analytical method is crucial for ensuring the quality, purity, and stability of this compound, which directly impacts the safety and efficacy of the final drug product. This document outlines the experimental protocols and comparative performance of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), drawing upon established methods for piperazine derivatives.
Data Presentation: A Comparative Overview
The following table summarizes the key quantitative performance characteristics of HPLC and GC methods for the analysis of piperazine derivatives. This data provides a basis for selecting the most appropriate method for a specific analytical challenge.
| Parameter | High-Performance Liquid Chromatography (HPLC) with UV Detection | Gas Chromatography (GC) with Flame Ionization Detection (FID) |
| Principle | Separation based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase, with detection via UV absorbance. | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with detection by flame ionization. |
| Linearity Range | 30 - 350 ppm (with derivatization for piperazine)[1] | LOQ to 200% of analyte concentration[2] |
| Accuracy (% Recovery) | 104.87 - 108.06% (with derivatization for piperazine)[1] | 98.5 - 98.9% (for piperazine and its derivatives)[2] |
| Precision (% RSD) | < 4.0 (with derivatization for piperazine)[1] | < 5% at LOQ concentration[2] |
| Limit of Detection (LOD) | 30 ppm (with derivatization for piperazine)[1] | 0.005 - 0.008% of analyte concentration[2] |
| Limit of Quantitation (LOQ) | 90 ppm (with derivatization for piperazine)[1] | 0.002 - 0.03% of analyte concentration[2] |
Experimental Workflows and Logical Relationships
The following diagram illustrates a typical workflow for the cross-validation of analytical methods, ensuring that the selected techniques are reliable and produce comparable results.
Caption: A logical workflow for the cross-validation of analytical techniques.
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on established methods for piperazine and its derivatives and may require optimization for this compound.[1][2][3]
High-Performance Liquid Chromatography (HPLC) with UV Detection
-
Instrumentation: An HPLC system equipped with a UV detector.
-
Column: A suitable reversed-phase column (e.g., C18, 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A suitable mixture of an aqueous buffer (e.g., 0.07 M KH2PO4, pH 3.0) and an organic solvent (e.g., methanol or acetonitrile).[4]
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 35°C.[1]
-
Detection Wavelength: 340 nm (following derivatization).[1]
-
Injection Volume: 10 µL.[1]
-
Sample Preparation (with derivatization):
-
Dissolve the sample containing this compound in a suitable diluent.
-
Since piperazine and its salts often lack a strong chromophore, derivatization is necessary for sensitive UV detection.[1][4] A common derivatizing agent is 4-chloro-7-nitrobenzofuran (NBD-Cl).[1]
-
The reaction with NBD-Cl forms a stable, UV-active derivative.[1]
-
The derivatization reaction should be optimized for reaction time, temperature, and pH to ensure complete reaction.
-
-
Validation Parameters:
-
Linearity: Assessed by preparing a series of solutions of known concentrations and plotting the peak area against concentration.
-
Accuracy: Determined by spiking a known amount of the analyte into a sample matrix and calculating the percentage recovery.[1]
-
Precision: Evaluated by repeatedly injecting the same sample (repeatability) and by having the analysis performed by different analysts on different days (intermediate precision).[1]
-
Specificity: The ability of the method to exclusively measure the analyte in the presence of other components.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined by injecting a series of dilute solutions with known concentrations and establishing the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).[1]
-
Gas Chromatography (GC) with Flame Ionization Detection (FID)
-
Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID).
-
Column: A capillary column suitable for amine analysis (e.g., DB-17, 30 m x 0.53 mm, 1 µm).[2]
-
Carrier Gas: Helium at a flow rate of 2 mL/min.[2]
-
Injector and Detector Temperatures: 250°C and 260°C, respectively.[2]
-
Oven Temperature Program: An initial temperature of 150°C held for 10 minutes, followed by a ramp of 35°C/min up to 260°C, held for 2 minutes.[2]
-
Injection Mode: Split injection with a split ratio of 1:5.[2]
-
Injection Volume: 1.0 µL.[2]
-
Diluent: Methanol.[2]
-
Sample Preparation:
-
Dissolve the sample containing this compound in methanol.
-
Derivatization may be necessary to improve the volatility and chromatographic behavior of the analyte.
-
-
Validation Parameters:
-
Linearity: Evaluated by preparing and analyzing a series of solutions at different concentration levels.[2]
-
Accuracy: Assessed by spiking the analyte into a sample matrix at different concentration levels and calculating the recovery.[2]
-
Precision: Determined by analyzing multiple preparations of a homogeneous sample (repeatability) and by varying analysts, instruments, and columns (intermediate precision).[2]
-
Specificity: The ability to separate the analyte from other potential impurities or related substances.[2]
-
LOD and LOQ: Determined based on the standard deviation of the response and the slope of the calibration curve or by the signal-to-noise ratio.[2]
-
Conclusion
Both HPLC with UV detection (following derivatization) and GC with FID are viable methods for the quantification of this compound. The choice between the two methods will depend on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation. HPLC may be preferred for its applicability to a wider range of compounds without the need for high volatility, while GC can offer high resolution and sensitivity, particularly for volatile and thermally stable compounds. A thorough cross-validation as outlined in this guide is essential to ensure the reliability and interchangeability of the chosen analytical methods in a regulated environment.
References
comparing the mechanism of action of 1-(2-Furoyl)piperazine Hydrochloride with similar compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous drugs targeting the central nervous system (CNS). This guide provides a comparative analysis of the mechanism of action of 1-(2-Furoyl)piperazine Hydrochloride and similar, well-characterized piperazine derivatives. While 1-(2-Furoyl)piperazine is primarily recognized as a versatile intermediate in the synthesis of pharmaceuticals for CNS and cardiovascular conditions, its own potential biological activities, alongside the established mechanisms of related compounds, offer valuable insights for drug discovery and development.[1][2] This document will delve into the potential mechanisms of 1-(2-Furoyl)piperazine and compare them with the complex pharmacodynamics of buspirone, vortioxetine, and clozapine.
Comparative Analysis of Mechanism of Action
The pharmacological diversity of piperazine derivatives is vast. While some, like 1-(2-Furoyl)piperazine, are key building blocks, others are potent modulators of various receptor systems. This section compares the known or potential mechanisms of action.
This compound: Potential Biological Targets
Direct pharmacological data on this compound is limited, with its primary role being a precursor in drug synthesis.[1][2] However, available information suggests two potential areas of biological activity:
-
Tyrosinase Inhibition: 1-(2-Furoyl)piperazine has been described as a potent inhibitor of tyrosinase, a key enzyme in melanin synthesis.[3] This suggests its potential application in treating hyperpigmentation disorders. The mechanism involves binding to the enzyme's active site, preventing the conversion of tyrosine to melanin.[3]
-
Alpha-1 Adrenergic Receptor Affinity (Inferred): While direct binding data is unavailable, derivatives of 1-(2-Furoyl)piperazine have shown high affinity for α1-adrenergic receptors. This suggests that the furoylpiperazine moiety may contribute to interactions with this receptor, which is involved in regulating blood pressure and other physiological processes.
Comparator Compounds with Established CNS Activity
To understand the therapeutic potential of the piperazine scaffold, we will compare it with three clinically significant drugs:
-
Buspirone: An anxiolytic agent.
-
Vortioxetine: An antidepressant with multimodal activity.
-
Clozapine: An atypical antipsychotic for treatment-resistant schizophrenia.
These compounds exhibit complex interactions with multiple neurotransmitter systems, primarily serotonergic and dopaminergic pathways.
Data Presentation: Receptor Binding Affinities
The following table summarizes the in vitro binding affinities (Ki, in nM) of the comparator compounds for key CNS receptors. Lower Ki values indicate higher binding affinity.
| Receptor Subtype | Buspirone (Ki, nM) | Vortioxetine (Ki, nM) | Clozapine (Ki, nM) |
| Serotonin Receptors | |||
| 5-HT1A | 4 - 78 | 15 | 190 |
| 5-HT2A | Moderate Affinity | 20 | 5.4 |
| 5-HT2C | Moderate Affinity | 11 | 9.4 |
| 5-HT3 | No Significant Affinity | 3.7 | 160 |
| 5-HT6 | Moderate Affinity | 1.9 | 4 |
| 5-HT7 | Moderate Affinity | 19 | 6.3 |
| Dopamine Receptors | |||
| D2 | 484 | >1000 | 125 |
| D3 | 98 | >1000 | 25 |
| D4 | 29.2 | >1000 | 19 |
| Adrenergic Receptors | |||
| α1A | Weak Affinity | 46 | 1.6 |
| α2 | Weak Affinity | Not Reported | 11 |
| Other Receptors | |||
| Histamine H1 | No Significant Affinity | 130 | 1.1 |
| Muscarinic M1 | No Significant Affinity | 140 | 6.2 |
Data compiled from multiple sources. Ki values can vary between studies based on experimental conditions.
Signaling Pathways and Experimental Workflows
The interaction of these compounds with their respective receptors triggers complex intracellular signaling cascades. The following diagrams, generated using DOT language, illustrate these pathways and a typical experimental workflow for determining receptor affinity.
Signaling Pathway Diagrams
References
Unlocking Therapeutic Potential: A Comparative Guide to the Structure-Activity Relationships of 1-(2-Furoyl)piperazine Analogs
For Researchers, Scientists, and Drug Development Professionals: A detailed analysis of 1-(2-furoyl)piperazine analogs reveals key structural motifs influencing their diverse biological activities. This guide provides a comparative overview of their performance against various biological targets, supported by experimental data and protocols, to inform future drug discovery and development efforts.
The 1-(2-furoyl)piperazine scaffold is a versatile building block in medicinal chemistry, recognized for its role in the development of therapeutic agents targeting a range of conditions, from central nervous system disorders to cardiovascular diseases.[1] Structure-activity relationship (SAR) studies are crucial in understanding how modifications to this core structure impact biological activity, guiding the design of more potent and selective drug candidates. This guide synthesizes findings from various studies to provide a comparative analysis of 1-(2-furoyl)piperazine analogs and related derivatives.
Comparative Biological Activity of 1-(2-Furoyl)piperazine Analogs and Derivatives
The following table summarizes the quantitative biological data for various analogs and derivatives incorporating the furoylpiperazine moiety. These compounds have been evaluated against different biological targets, showcasing the broad therapeutic potential of this chemical class.
| Compound ID | Modification from Core Structure | Target | Assay | Activity (IC₅₀/Kᵢ) | Source |
| Compound 2m | Dibenzofuran-piperazine derivative with a 2-furoyl moiety | Platelet Aggregation (Arachidonic Acid-induced) | In vitro platelet aggregation assay | High percentage inhibition (comparable to aspirin) | [2][3] |
| Compound 2 | 4-(3-furyl)-2-(4-methylpiperazin-1-yl)pyrimidine | 5-HT₇ Receptor | Radioligand binding assay | Kᵢ = 17 nM | [1] |
| Compound 12 | Ethylpyrimidine analog of Compound 2 | 5-HT₇ Receptor / 5-HT₂A Receptor | Radioligand binding assay | High 5-HT₇ affinity, also a 5-HT₂A ligand | [1] |
| Compound 13 | Butylpyrimidine analog of Compound 2 | 5-HT₇, 5-HT₂A, 5-HT₆, D₂ Receptors | Radioligand binding assay | Multi-receptor agent with high 5-HT₇ affinity | [1] |
| Compound 1 | Indazole and piperazine scaffold | D₂, 5-HT₁A, 5-HT₂A Receptors | Radioligand binding assay | Kᵢ (D₂) = 110 nM, Kᵢ (5-HT₁A) = 170 nM, Kᵢ (5-HT₂A) = 12 nM | [4] |
| Compound 10 | Indazole and piperazine scaffold with meta-fluoro substitution on phenyl ring | D₂, 5-HT₁A, 5-HT₂A Receptors | Radioligand binding assay | Kᵢ (D₂) = 230 nM, Kᵢ (5-HT₁A) = 130 nM, Kᵢ (5-HT₂A) = 90 nM | [4] |
| Compound 11 | Indazole and piperazine scaffold with para-fluoro substitution on phenyl ring | D₂, 5-HT₁A, 5-HT₂A Receptors | Radioligand binding assay | Kᵢ (D₂) = 460 nM, Kᵢ (5-HT₁A) = 210 nM, Kᵢ (5-HT₂A) = 11 nM | [4] |
Key Structure-Activity Relationship Insights
Systematic modifications of the 1-(2-furoyl)piperazine and related structures have revealed several key insights into their SAR:
-
Role of the Furan Ring: The furan moiety is crucial for the binding affinity of certain derivatives to their targets, such as the 5-HT₇ receptor.[1]
-
Piperazine Substitutions: Modifications at the N-4 position of the piperazine ring significantly influence potency and selectivity. For instance, in a series of sulfonylpiperazine analogs, substitutions on this part of the molecule led to variations in activity at nicotinic receptors.
-
Core Scaffold Modifications: Replacing the central pyrimidine ring in 4-(3-furyl)-2-(4-methylpiperazin-1-yl)pyrimidine with a pyridine ring can be done without a dramatic loss of binding affinity for the 5-HT₇ receptor, indicating some flexibility in the core structure.[1]
-
Substitutions on Aromatic Rings: In multi-target ligands for schizophrenia, the position of substituents on the phenyl ring of the piperazine moiety greatly affects binding affinity to dopamine D₂ and serotonin 5-HT₂A receptors. Ortho-substitutions on the phenyl ring were generally preferred for D₂ receptor binding, while a para-fluoro substitution was beneficial for 5-HT₂A affinity.[4]
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are summaries of key experimental protocols cited in the studies of these analogs.
General Synthesis of Dibenzofuran-Piperazine Derivatives
A novel series of dibenzofuran-piperazine derivatives were synthesized by treating N-(2-methoxy-3-dibenzofuranyl)-2-chloroacetamide with various substituted piperazine derivatives.[2] The resulting compounds were then purified and their chemical structures were confirmed using ¹H NMR, ¹³C NMR, and mass spectral data.[2]
In Vitro Antiplatelet Activity Assay
The antiplatelet activity of the synthesized compounds was evaluated against arachidonic acid (AA)-induced platelet aggregation.[2] The percentage inhibition of platelet aggregation was measured and compared to that of the standard drug, aspirin.[2]
Radioligand Binding Assays for 5-HT₇ Receptor Affinity
The binding affinity of the synthesized unfused heterobiaryls for the human 5-HT₇ receptor was determined using radioligand binding assays. The assays were performed using [³H]LSD as the radioligand and membranes from CHO cells stably expressing the human 5-HT₇ receptor. Non-specific binding was determined in the presence of 5-CT. The inhibition constants (Kᵢ) were calculated from the IC₅₀ values using the Cheng-Prusoff equation.
Functional cAMP Assay for 5-HT₇ Receptor Antagonism
To determine the functional activity of the compounds at the 5-HT₇ receptor, a cAMP functional assay was performed. The ability of the compounds to antagonize the 5-carboxamidotryptamine (5-CT)-induced increase in cAMP levels in HEK293 cells stably expressing the human 5-HT₇ receptor was measured.
Radioligand Binding Assays for Dopamine and Serotonin Receptors
The affinities of the indazole and piperazine derivatives for D₂, 5-HT₁A, and 5-HT₂A receptors were determined through competitive radioligand binding assays.[4] Specific radioligands ([³H]spiperone for D₂, [³H]8-OH-DPAT for 5-HT₁A, and [³H]ketanserin for 5-HT₂A) were used with membranes from cells expressing the respective human receptors.[4]
Visualizing Structure-Activity Relationships and Workflows
The following diagrams illustrate key concepts and workflows related to the SAR studies of 1-(2-furoyl)piperazine analogs and related compounds.
Caption: General workflow for SAR studies of 1-(2-furoyl)piperazine analogs.
Caption: Concept of a multi-target ligand based on a piperazine scaffold.
References
- 1. Synthesis and Structure-Activity Relationship Analysis of 5-HT7 Receptor Antagonists: Piperazin-1-yl Substituted Unfused Heterobiaryls - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of some dibenzofuran-piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Novel multi-target ligands of dopamine and serotonin receptors for the treatment of schizophrenia based on indazole and piperazine scaffolds–synthesis, biological activity, and structural evaluation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Assessing the Purity of 1-(2-Furoyl)piperazine Hydrochloride from Different Suppliers
For Researchers, Scientists, and Drug Development Professionals
The reliability and reproducibility of research and drug development hinge on the quality of the starting materials. 1-(2-Furoyl)piperazine Hydrochloride, a key intermediate in the synthesis of various pharmaceuticals, is no exception.[1][2][3] Its purity can significantly impact reaction yields, impurity profiles of the final active pharmaceutical ingredient (API), and ultimately, the safety and efficacy of the drug product.[4][5] This guide provides a framework for assessing the purity of this compound from various suppliers, offering a comparative analysis based on hypothetical data and outlining the essential experimental protocols.
The Critical Role of Purity
This compound is a versatile building block used in the synthesis of a range of compounds, including those with potential therapeutic applications in neurological disorders and cancer.[1][3] The presence of impurities can lead to the formation of unwanted byproducts, complicate purification processes, and introduce potentially toxic components into the final drug substance. Therefore, a thorough assessment of supplier-provided material is a critical first step in any research or development workflow.
Comparative Purity Analysis
To ensure the selection of a high-quality reagent, a multi-faceted analytical approach is recommended. The following table summarizes hypothetical purity data for this compound from three different suppliers. This data is for illustrative purposes to demonstrate key quality attributes that should be considered.
| Parameter | Supplier A | Supplier B | Supplier C | Recommended Limit | Method of Analysis |
| Assay (by HPLC) | 99.8% | 99.5% | 98.9% | > 99.0% | HPLC-UV |
| Individual Impurity | < 0.05% | < 0.1% | < 0.2% | < 0.1% | HPLC-UV |
| Total Impurities | 0.15% | 0.4% | 0.9% | < 0.5% | HPLC-UV |
| Water Content (Karl Fischer) | 0.1% | 0.3% | 0.5% | < 0.5% | Karl Fischer Titration |
| Residual Solvents (GC-HS) | Complies with ICH Q3C | Complies with ICH Q3C | Complies with ICH Q3C | ICH Q3C Limits | Headspace Gas Chromatography (GC-HS) |
| Appearance | White to off-white crystalline powder | White crystalline powder | Yellowish powder | White to off-white crystalline powder | Visual Inspection |
Experimental Protocols
Detailed and validated analytical methods are crucial for an accurate purity assessment.[4] Below are the standard protocols for the key experiments cited in the comparison.
Assay and Impurity Profiling by High-Performance Liquid Chromatography (HPLC)
This method determines the percentage of the active compound and quantifies any impurities present.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with an additive like trifluoroacetic acid (TFA).
-
Detection: UV at a specified wavelength.
-
Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., a mixture of water and acetonitrile).
-
Procedure: Inject the prepared sample and a reference standard of known concentration. The assay is calculated by comparing the peak area of the sample to that of the reference standard. Impurities are quantified based on their peak areas relative to the main peak.
Water Content by Karl Fischer Titration
This is a specific and accurate method for the determination of water content.
-
Instrumentation: A coulometric or volumetric Karl Fischer titrator.
-
Reagent: Karl Fischer reagent.
-
Sample Preparation: Accurately weigh the sample and introduce it into the titration vessel.
-
Procedure: The instrument automatically titrates the sample with the Karl Fischer reagent. The water content is then calculated based on the amount of reagent consumed.
Residual Solvents by Headspace Gas Chromatography (GC-HS)
This technique is used to identify and quantify volatile organic compounds that may be left over from the manufacturing process.[6][7][8]
-
Instrumentation: A gas chromatograph with a headspace autosampler and a flame ionization detector (FID) or mass spectrometer (MS).[9]
-
Column: A suitable capillary column for solvent analysis.
-
Sample Preparation: Accurately weigh the sample into a headspace vial and add a suitable solvent (e.g., DMSO or water).[8]
-
Procedure: The vial is heated to vaporize the residual solvents, and a sample of the vapor (headspace) is injected into the GC. The retention times and peak areas are compared to those of known solvent standards to identify and quantify the residual solvents present. The results are then compared against the limits set by the International Council for Harmonisation (ICH) Q3C guidelines.[8]
Visualizing the Workflow and Purity Assessment
To better understand the process of purity assessment and the relationship between different analytical tests, the following diagrams are provided.
Caption: Experimental workflow for the purity assessment of this compound.
Caption: Logical hierarchy of parameters for assessing the purity of a chemical intermediate.
Conclusion
The selection of a supplier for critical raw materials like this compound should be a data-driven decision. By implementing a robust analytical testing protocol, researchers and drug developers can ensure the quality and consistency of their starting materials, thereby safeguarding the integrity of their research and the safety of potential new medicines. It is recommended to request a Certificate of Analysis (CoA) from each supplier and, if necessary, perform in-house verification of the key purity parameters outlined in this guide.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. 1-(2-Furoyl)piperazine | 40172-95-0 [chemicalbook.com]
- 4. Review on the modern analytical advancements in impurities testing [aber.apacsci.com]
- 5. tandfonline.com [tandfonline.com]
- 6. GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals : Shimadzu (Europe) [shimadzu.eu]
- 7. shimadzu.com [shimadzu.com]
- 8. Residual Solvent Analysis Information | Thermo Fisher Scientific - US [thermofisher.com]
- 9. Analysis of Residual Solvents in Pharmaceuticals Using Headspace GC-FID/MS Detector Splitting System | Shimadzu Latin America [shimadzu-la.com]
side-by-side comparison of 1-(2-Furoyl)piperazine Hydrochloride and prazosin impurities
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed side-by-side comparison of the impurity profiles of 1-(2-Furoyl)piperazine Hydrochloride and the active pharmaceutical ingredient (API) Prazosin. As 1-(2-Furoyl)piperazine is a known process impurity and starting material for the synthesis of Prazosin, understanding its own impurity profile is crucial for controlling the purity of the final Prazosin drug product. This document outlines common impurities, analytical methodologies for their detection, and the relevant biological pathway for Prazosin.
Introduction to the Compounds
This compound is a chemical intermediate used in the synthesis of various pharmaceutical compounds, most notably as a precursor to Prazosin. Its purity is a critical factor that can influence the quality and safety of the final API.
Prazosin is a quinazoline derivative that acts as an α1-adrenergic receptor antagonist.[1] It is primarily used for the treatment of hypertension.[1] Impurities in Prazosin can arise from the synthesis process, degradation, or storage and may affect its efficacy and safety.[2] 1-(2-Furoyl)piperazine is recognized as a significant process-related impurity in Prazosin, often referred to as Prazosin Related Compound D.[3][4][5]
Comparative Analysis of Impurity Profiles
The impurity profiles of this compound and Prazosin are intrinsically linked. Impurities present in the starting material, this compound, can carry over into the final Prazosin product. Furthermore, the synthesis of Prazosin can introduce additional impurities.
Table 1: Comparison of Potential Impurities
| Impurity Category | This compound | Prazosin |
| Starting Materials & Intermediates | Piperazine, 2-Furoic acid, 2-Furoyl chloride | 1-(2-Furoyl)piperazine (Prazosin Impurity D), 2-Chloro-4-amino-6,7-dimethoxyquinazoline (Prazosin Impurity A) |
| By-products | 1,4-Bis(2-furoyl)piperazine | Prazosin Impurity B (1,4-Bis(furan-2-ylcarbonyl)piperazine) |
| Degradation Products | Not well-documented in public literature | 2-Piperazino-4-amino-6,7-dimethoxyquinazoline (from hydrolysis) |
| Other Process-Related Impurities | Residual solvents | Prazosin Impurity C (2-Piperazine-4-amino-6,7-dimethoxyquinazoline) |
Experimental Protocols for Impurity Detection
High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for the analysis of impurities in both this compound and Prazosin.[6][7]
HPLC Method for Prazosin and Its Impurities
This method is adapted from published stability-indicating HPLC methods for Prazosin.[8][9]
-
Chromatographic System:
-
Sample Preparation:
-
Standard Solution: Prepare a standard solution of Prazosin Hydrochloride reference standard in the mobile phase.
-
Impurity Standard Solutions: Prepare individual standard solutions of known impurities (e.g., 1-(2-Furoyl)piperazine) in the mobile phase.
-
Sample Solution: Accurately weigh and dissolve the Prazosin sample in the mobile phase to a known concentration.
-
-
Procedure:
-
Inject the blank (mobile phase), individual impurity standards, the Prazosin standard, and the sample solution into the chromatograph.
-
Record the chromatograms and identify the peaks based on their retention times compared to the standards.
-
Quantify the impurities by comparing their peak areas to the peak area of the corresponding impurity standard or the Prazosin standard using a relative response factor if the impurity standard is not available. The United States Pharmacopeia (USP) specifies an acceptance criterion of not more than 0.2% for Prazosin related compound D.[10]
-
Visualizing Key Processes and Pathways
Prazosin's Mechanism of Action: α1-Adrenergic Receptor Signaling
Prazosin exerts its therapeutic effect by blocking the α1-adrenergic receptor, which is a G-protein coupled receptor (GPCR). This antagonism prevents the binding of norepinephrine and epinephrine, leading to vasodilation and a reduction in blood pressure.[11]
Caption: Prazosin blocks the α1-adrenergic receptor, inhibiting the Gq signaling cascade and preventing vasoconstriction.
General Workflow for Pharmaceutical Impurity Analysis
The identification and quantification of impurities in pharmaceutical products follow a systematic workflow to ensure product quality and safety.
Caption: A typical workflow for the analysis of pharmaceutical impurities, from sample preparation to reporting.
Conclusion
The control of impurities in both the starting material, this compound, and the final drug product, Prazosin, is essential for ensuring the quality, safety, and efficacy of the medication. This guide has provided a comparative overview of the potential impurities, detailed an analytical methodology for their detection, and visualized the relevant biological pathway and analytical workflow. A thorough understanding and implementation of these principles are critical for researchers, scientists, and drug development professionals in the pharmaceutical industry.
References
- 1. Prazosin | C19H21N5O4 | CID 4893 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Prazosin Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 3. store.usp.org [store.usp.org]
- 4. 1-(2-糠酰)哌嗪 certified reference material, pharmaceutical secondary standard | Sigma-Aldrich [sigmaaldrich.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Prazosin, Terazosin, and Doxazosin in Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Validated specific HPLC methods for determination of prazosin, terazosin and doxazosin in the presence of degradation products formed under ICH-recommended stress conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. uspnf.com [uspnf.com]
- 11. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]
Independent Verification of 1-(2-Furoyl)piperazine Hydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the potential performance of 1-(2-Furoyl)piperazine Hydrochloride as a tyrosinase inhibitor and an alpha-1 adrenoceptor antagonist. While direct experimental data for this compound is not extensively available in publicly accessible literature, this document summarizes the performance of comparable compounds and provides detailed experimental protocols to enable independent verification and further research.
I. Comparative Analysis of Tyrosinase Inhibitors
1-(2-Furoyl)piperazine has been identified as a potent inhibitor of tyrosinase, a key enzyme in melanin synthesis. To provide a quantitative context for its potential efficacy, the following table summarizes the half-maximal inhibitory concentration (IC50) values for well-established and other relevant tyrosinase inhibitors. Lower IC50 values indicate greater potency.
Table 1: Comparative IC50 Values of Selected Tyrosinase Inhibitors
| Compound | IC50 (µM) | Source Organism of Tyrosinase | Reference(s) |
| Kojic Acid | 121 | Mushroom | [1] |
| Kojic Acid | 30.6 | Mushroom | [2] |
| Kojic Acid | 31.64 µg/mL | Mushroom | [3] |
| Kojic Acid | 13.14 µg/mL | - | [4] |
| Arbutin | - (less potent than Kojic Acid) | Mushroom | [5] |
| Thiamidol | 1.1 (human tyrosinase) | Human | [6] |
| Thiamidol | 108 (mushroom tyrosinase) | Mushroom | [6] |
| 7,3',4'-trihydroxyisoflavone | 5.23 | Mushroom | [6] |
| 1-(3-nitrocinnamoyl)-4-(3-chloro-4-fluorophenyl)piperazine | 0.16 | Mushroom | [7] |
| 1-(2-chloro-3-methoxycinnamoyl)-4-(3-chloro-4-fluorophenyl)piperazine | 0.12 | Mushroom | [7] |
Note: IC50 values can vary depending on the experimental conditions, including the source of the tyrosinase enzyme and the substrate used.[6][8][9][10]
II. Comparative Analysis of Alpha-1 Adrenoceptor Antagonists
The piperazine moiety is a common structural feature in many alpha-1 adrenoceptor antagonists. These drugs are utilized in the management of conditions like hypertension and benign prostatic hyperplasia.[11][12][13] The following table presents the binding affinities (Ki or pA2 values) of representative alpha-1 adrenoceptor antagonists. A lower Ki value or a higher pA2 value indicates a higher binding affinity.
Table 2: Comparative Binding Affinities of Selected Alpha-1 Adrenoceptor Antagonists
| Compound | Receptor Subtype | pKi / pA2 | Reference(s) |
| Prazosin | α1A | 9.4 (pKi) | [14] |
| Prazosin | α1B | - | - |
| Prazosin | α1D | - | - |
| Doxazosin | α1A | 8.58 (log KD) | [15] |
| Doxazosin | α1B | 8.46 (log KD) | [15] |
| Doxazosin | α1D | 8.33 (log KD) | [15] |
| Tamsulosin | α1A | Selective | [15] |
| Tamsulosin | α1D | Selective | [15] |
| Alfuzosin | Non-selective | High Affinity | [16] |
| Indoramin | α1A / α1B | Selective | [16] |
III. Experimental Protocols for Verification
To facilitate the independent verification of the biological activity of this compound, detailed protocols for key experiments are provided below.
A. Tyrosinase Inhibition Assay Protocol
This protocol is designed to determine the in vitro inhibitory effect of a compound on mushroom tyrosinase activity using L-DOPA as a substrate.
1. Materials and Reagents:
-
Mushroom Tyrosinase (EC 1.14.18.1)
-
L-3,4-dihydroxyphenylalanine (L-DOPA)
-
This compound (Test Compound)
-
Kojic Acid (Positive Control)
-
Phosphate Buffer (50 mM, pH 6.8)
-
Dimethyl Sulfoxide (DMSO) for dissolving compounds
-
96-well microplate
-
Microplate reader
2. Preparation of Solutions:
-
Phosphate Buffer (50 mM, pH 6.8): Prepare by mixing appropriate amounts of monobasic and dibasic sodium phosphate solutions to achieve the desired pH.
-
Mushroom Tyrosinase Solution: Prepare a stock solution of 1000 U/mL in cold phosphate buffer immediately before use.
-
L-DOPA Solution (10 mM): Dissolve L-DOPA in phosphate buffer. Prepare fresh.
-
Test Compound and Positive Control Solutions: Prepare stock solutions in DMSO and then make serial dilutions in phosphate buffer to achieve the desired final concentrations.
3. Assay Procedure:
-
To each well of a 96-well plate, add 40 µL of phosphate buffer.
-
Add 20 µL of the test compound or positive control at various concentrations. For the negative control, add 20 µL of phosphate buffer with DMSO.
-
Add 20 µL of the mushroom tyrosinase solution to all wells except the blank.
-
Pre-incubate the plate at 25°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of the L-DOPA solution to all wells.
-
Immediately measure the absorbance at 475 nm using a microplate reader and continue to take readings every minute for 20 minutes.
4. Data Analysis:
-
Calculate the rate of reaction (V) from the linear portion of the absorbance vs. time plot.
-
The percentage of inhibition is calculated using the following formula: % Inhibition = [(V_control - V_inhibitor) / V_control] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
B. Alpha-1 Adrenoceptor Radioligand Binding Assay Protocol
This protocol describes a competitive binding assay to determine the affinity of a test compound for alpha-1 adrenoceptors using [3H]-Prazosin as the radioligand.
1. Materials and Reagents:
-
Membrane preparation from a tissue or cell line expressing alpha-1 adrenoceptors (e.g., rat brain cortex, CHO cells transfected with the human α1A, α1B, or α1D adrenoceptor).
-
[3H]-Prazosin (Radioligand)
-
This compound (Test Compound)
-
Phentolamine (for non-specific binding determination)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Scintillation fluid
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
2. Assay Procedure:
-
In microcentrifuge tubes, combine the membrane preparation, [3H]-Prazosin (at a concentration near its Kd), and varying concentrations of the unlabeled test compound.
-
For total binding, omit the test compound.
-
For non-specific binding, add a high concentration of phentolamine (e.g., 10 µM).
-
Incubate the mixture at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters under vacuum.
-
Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
3. Data Analysis:
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The data is analyzed using non-linear regression to fit a one-site or two-site competition model.
-
The Ki (inhibitory constant) of the test compound is calculated from its IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
IV. Visualizations of Signaling Pathways and Workflows
To further elucidate the mechanisms of action and experimental designs, the following diagrams are provided.
Caption: Signaling pathway of melanin synthesis and the point of inhibition by tyrosinase inhibitors.
Caption: Experimental workflow for determining the alpha-1 adrenoceptor binding affinity.
References
- 1. Kojic Acid Showed Consistent Inhibitory Activity on Tyrosinase from Mushroom and in Cultured B16F10 Cells Compared with Arbutins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Variations in IC(50) values with purity of mushroom tyrosinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Variations in IC50 Values with Purity of Mushroom Tyrosinase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Alpha 1 Adrenergic Receptor Antagonists - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. CV Pharmacology | Alpha-Adrenoceptor Antagonists (Alpha-Blockers) [cvpharmacology.com]
- 14. Alpha-1 adrenoceptors: evaluation of receptor subtype-binding kinetics in intact arterial tissues and comparison with membrane binding - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The affinity and selectivity of α‐adrenoceptor antagonists, antidepressants, and antipsychotics for the human α1A, α1B, and α1D‐adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Evaluation of the pharmacological selectivity profile of alpha 1 adrenoceptor antagonists at prostatic alpha 1 adrenoceptors: binding, functional and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for 1-(2-Furoyl)piperazine Hydrochloride
For Immediate Implementation by Laboratory Personnel
This guide provides essential safety and handling protocols for 1-(2-Furoyl)piperazine Hydrochloride, a compound that requires careful management in a laboratory setting. Adherence to these procedures is critical for ensuring the safety of researchers, scientists, and drug development professionals. The following information outlines the necessary personal protective equipment (PPE), step-by-step handling instructions, and disposal plans to minimize risk and maintain a safe research environment.
Hazard Summary
This compound is classified as a hazardous substance. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1] Some sources also indicate it can be harmful if swallowed, in contact with skin, or inhaled. Therefore, strict adherence to safety protocols is mandatory.
Personal Protective Equipment (PPE) Requirements
The following table summarizes the required PPE for handling this compound. This equipment must be worn at all times when working with the compound.
| Body Part | Required PPE | Specifications |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Ensure gloves are inspected for integrity before each use. |
| Eyes | Safety glasses with side shields or chemical goggles | Must conform to EN166 or national equivalent standards.[1] Contact lenses should be avoided. |
| Face | Face shield | To be used in conjunction with safety glasses or goggles, especially when there is a risk of splashing or dust generation. |
| Body | Laboratory coat or protective clothing | A buttoned lab coat is the minimum requirement. For larger quantities or tasks with a higher risk of exposure, chemical-resistant coveralls may be necessary. |
| Respiratory | Dust mask or respirator | A NIOSH-approved N95 dust mask or a respirator with a particulate filter is required when handling the solid form to avoid inhaling dust particles. |
Operational Plan: Step-by-Step Handling Procedures
Proper handling of this compound is crucial to prevent exposure. The following workflow must be followed:
1. Preparation and Engineering Controls:
-
Ventilation: All handling of this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][2]
-
Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.
-
Spill Kit: A spill kit containing appropriate absorbent materials should be available in the immediate vicinity.
2. Weighing the Compound (Solid Form):
-
Designated Area: Weighing should be performed in a designated area within the chemical fume hood to contain any dust.
-
Avoid Dust Generation: Use care when transferring the solid to avoid creating airborne dust.[1]
-
Personal Protective Equipment: Full PPE, including a dust mask or respirator, is mandatory during this step.
3. Dissolving the Compound:
-
In a Fume Hood: The dissolution process must be carried out inside a chemical fume hood.
-
Controlled Addition: Slowly add the solid to the solvent to prevent splashing.
-
Appropriate Glassware: Use appropriate, clean glassware and ensure it is free of cracks or defects.
4. Handling the Solution:
-
Contained Transfers: When transferring the solution, use a funnel or other appropriate tools to minimize the risk of spills.
-
Labeling: All containers with the compound must be clearly and accurately labeled with the chemical name, concentration, and hazard symbols.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection: Collect all solid and liquid waste in designated, sealed, and clearly labeled hazardous waste containers.
-
Contaminated Materials: Dispose of all contaminated PPE, such as gloves and weighing paper, in the designated solid hazardous waste container.
-
Disposal Regulations: Dispose of the waste through an authorized hazardous waste collection service, in accordance with all local, state, and federal regulations.[1][2]
Emergency Procedures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[1][2]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][2]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]
Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
References
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
